ethyl (E)-3-ethoxy-2-methylacrylate
Description
The exact mass of the compound ethyl (E)-3-ethoxy-2-methylacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl (E)-3-ethoxy-2-methylacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (E)-3-ethoxy-2-methylacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-ethoxy-2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCHIWJCAAITIC-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1085699-23-5 | |
| Record name | Ethyl (E)-3-ethoxy-2-methylacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
ethyl (E)-3-ethoxy-2-methylacrylate CAS number
An In-Depth Technical Guide to Ethyl (E)-3-Ethoxy-2-Methylacrylate (CAS: 1085699-23-5)
Introduction
Ethyl (E)-3-ethoxy-2-methylacrylate is a specialized organic compound recognized for its role as a critical intermediate in the synthesis of complex molecules. Its chemical structure, featuring an acrylate backbone with ethoxy and methyl substitutions, makes it a valuable building block in medicinal chemistry and materials science. The primary identifier for this specific stereoisomer is its CAS (Chemical Abstracts Service) number: 1085699-23-5 .[1][2][3]
This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive information on the compound's properties, synthesis, applications, and handling protocols. As a key reagent, particularly in the development of novel antiviral therapeutics, a thorough understanding of its characteristics is paramount for its effective and safe utilization in a laboratory setting.[4]
Chemical Identity and Physicochemical Properties
The precise identification and characterization of a chemical reagent are foundational to its application in research and development. The properties of ethyl (E)-3-ethoxy-2-methylacrylate are summarized below.
| Identifier | Value | Source |
| CAS Number | 1085699-23-5 | PubChem[2], Apollo Scientific[1] |
| IUPAC Name | ethyl (2E)-3-ethoxy-2-methylprop-2-enoate | PubChem[2], Sigma-Aldrich |
| Synonyms | Ethyl (E)-3-ethoxy-2-methylacrylate, (E)-Ethyl 3-ethoxy-2-methylacrylate, Ethyl trans-3-ethoxy-2-methylacrylate | Apollo Scientific[1], ChemicalBook[3] |
| Molecular Formula | C₈H₁₄O₃ | PubChem[2] |
| Molecular Weight | 158.19 g/mol | PubChem[2] |
| Boiling Point | 196-198 °C | Apollo Scientific[1] |
| Density | ~1.0 g/cm³ | Apollo Scientific[1] |
| Appearance | Clear, faint yellow liquid | ChemicalBook[3] |
| Storage Temperature | 2-8°C | BLD Pharm[5] |
Synthesis Pathway and Rationale
While specific, peer-reviewed synthesis protocols for ethyl (E)-3-ethoxy-2-methylacrylate are not abundantly detailed in public literature, its structure suggests a logical synthetic approach based on established organic chemistry principles. A plausible route involves the reaction of a suitable precursor with an orthoformate, a common method for introducing an alkoxy group. For instance, a related compound, (E)-methyl 2-cyano-3-ethoxyacrylate, is synthesized by reacting methyl cyanoacetate with triethyl orthoformate in the presence of acetic anhydride.[6]
A patented method for a similar compound, ethyl ethoxy acrylate, involves reacting formyl ethyl acetate sodium salt with ethanol in the presence of HCl and CO₂.[7] These examples highlight the use of orthoformates and related reagents to construct the ethoxy-acrylate moiety.
The general workflow for such a synthesis is outlined below. The choice of a base, solvent, and reaction temperature is critical to ensure the desired (E)-stereoselectivity and to minimize side reactions.
Caption: Generalized workflow for the synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate.
Core Application in Drug Development: RSV Fusion Inhibitors
The primary application of ethyl (E)-3-ethoxy-2-methylacrylate for professionals in drug development is its use as a key intermediate in the synthesis of Respiratory Syncytial Virus (RSV) fusion inhibitors.[4] RSV is a common respiratory virus that can cause severe illness, particularly in young children and older adults.[3]
RSV fusion inhibitors are a class of antiviral drugs that block the virus from entering host cells. They work by targeting the F protein on the surface of the virus, preventing the conformational changes necessary for the viral membrane to fuse with the host cell membrane. The ethyl (E)-3-ethoxy-2-methylacrylate moiety provides a specific structural scaffold required for the assembly of the final active pharmaceutical ingredient (API).
Caption: Role of the compound in the synthesis pathway of an RSV fusion inhibitor.
Safety, Handling, and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of ethyl (E)-3-ethoxy-2-methylacrylate and ensuring laboratory safety. The compound is classified with several hazards that necessitate careful management.
Hazard Identification
Based on aggregated GHS data, the compound presents the following hazards:
-
It may also be harmful if swallowed, in contact with skin, or if inhaled.[2]
Recommended Handling Protocol
A self-validating protocol for handling this reagent involves a combination of engineering controls and personal protective equipment (PPE).
1. Preparation and Engineering Controls:
- Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]
- Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[10]
- Remove all potential ignition sources, as related acrylates can be combustible.[10]
2. Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles or a face shield.[8]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[8] Change gloves immediately if contamination occurs.
- Skin and Body Protection: Wear a standard laboratory coat.[11]
3. Handling Procedure:
- Avoid breathing vapors or mist.[1][11]
- Avoid contact with skin, eyes, and clothing.[8]
- Use non-sparking tools and dispense the liquid carefully to prevent splashing.[9]
- Keep the container tightly closed when not in use.[8]
4. In Case of Exposure:
- Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[8][10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]
- Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Storage Guidelines
-
Store in a cool, dark, and dry place, as recommended for temperatures between 2-8°C.[5]
-
Keep the container tightly sealed to prevent moisture ingress and evaporation.[8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate (CAS: 1085699-23-5) is a highly valuable reagent in modern organic synthesis. Its utility is most prominently demonstrated in the pharmaceutical industry, where it serves as an essential building block for developing RSV fusion inhibitors. The technical data and protocols outlined in this guide are intended to equip researchers and drug development scientists with the necessary information to handle, store, and utilize this compound safely and effectively, thereby facilitating advancements in therapeutic innovation. Adherence to strict safety protocols is non-negotiable due to its irritant properties.
References
-
Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem, National Center for Biotechnology Information.[Link]
-
Ethyl 3-ethoxyacrylate. ChemBK.[Link]
- Synthetic method of ethyl ethoxy acrylate.
-
High Purity Ethyl (E)-3-ethoxy-2-methylacrylate Manufacturer. PCAS.[Link]
- Preparation method of 3-ethoxy ethyl acrylate.
-
Ethyl Methacrylate. PubChem, National Center for Biotechnology Information.[Link]
-
Ethyl 3-ethoxy-2-propenoate. PubChem, National Center for Biotechnology Information.[Link]
-
Ethyl methacrylate – Knowledge and References. Taylor & Francis.[Link]
-
Synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel using starch-based nanosphere cross-linkers. ResearchGate.[Link]
Sources
- 1. 1085699-23-5 Cas No. | Ethyl (E)-3-ethoxy-2-methylacrylate | Apollo [store.apolloscientific.co.uk]
- 2. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 92145-32-9|Ethyl 3-ethoxy-2-methylacrylate|BLD Pharm [bldpharm.com]
- 6. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ark-chem.co.jp [ark-chem.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: A Key Intermediate in Antiviral Synthesis
An In-Depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate: Synthesis, Properties, and Core Applications in Antiviral Drug Development
Executive Summary: Ethyl (E)-3-ethoxy-2-methylacrylate (CAS: 1085699-23-5) is a specialized α,β-unsaturated ester that has emerged as a critical chemical intermediate in modern pharmaceutical synthesis. While not a household name, its unique structural features make it an indispensable building block for the creation of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthesis protocol, and elucidates its primary application as a key precursor in the manufacture of Rilematovir (JNJ-53718678), a potent, orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV). This document is intended for researchers, medicinal chemists, and process development scientists engaged in antiviral drug discovery and manufacturing.
Ethyl (E)-3-ethoxy-2-methylacrylate is a functionalized acrylate derivative whose utility is defined by its multiple reactive sites. The molecule features an ethyl ester, a methyl-substituted alkene, and an enol ether. This combination of functionalities makes it an ideal synthon for constructing heterocyclic ring systems through condensation reactions.
Its most prominent and high-impact application is in the synthesis of novel inhibitors targeting the Respiratory Syncytial Virus (RSV).[1] RSV is a common and highly contagious virus that causes respiratory infections, posing a significant threat to infants, young children, and immunocompromised adults.[2] Ethyl (E)-3-ethoxy-2-methylacrylate serves as a crucial starting material for forming the central pyrazolone core of the antiviral agent Rilematovir (JNJ-53718678), a compound that has undergone clinical evaluation for the treatment of RSV infections.[1][2] This guide delves into the practical chemistry that makes this molecule a cornerstone of this important therapeutic agent's synthesis.
Physicochemical and Structural Properties
The structural and physical properties of Ethyl (E)-3-ethoxy-2-methylacrylate are summarized below. These data are essential for its proper handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [3] |
| Molecular Weight | 158.19 g/mol | [3] |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [3] |
| CAS Number | 1085699-23-5 | [3] |
| Appearance | Clear, faint yellow liquid | [1] |
| Boiling Point | 196-198 °C | [1] |
| Density | ~0.965 g/cm³ (Predicted) | [1] |
| InChIKey | WZCHIWJCAAITIC-VOTSOKGWSA-N | [3] |
| SMILES | CCO/C=C(\C)/C(=O)OCC | [1] |
Synthesis and Mechanistic Insights
The synthesis of ethyl (E)-3-ethoxy-2-methylacrylate is not widely reported in standard academic literature, with the most authoritative procedures found within pharmaceutical process patents. The primary route involves a base-catalyzed Claisen-type condensation reaction between an ethyl propionate derivative and an orthoformate.
Synthesis Workflow
The logical flow for the synthesis begins with readily available starting materials, ethyl propionate and triethyl orthoformate, which undergo a condensation reaction facilitated by a strong base to form the target molecule.
Caption: Workflow for the synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate.
Experimental Protocol: Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
The following protocol is adapted from the process described in patent WO 2012/158487 A1, which details the preparation of intermediates for RSV inhibitors.
Materials:
-
Ethyl propionate
-
Triethyl orthoformate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl formate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Initiation: A solution of ethyl propionate (1.0 eq) and ethyl formate (1.2 eq) in anhydrous DMF is prepared in a reaction vessel under an inert atmosphere (e.g., Nitrogen).
-
Base Addition: The solution is cooled to 0 °C. Sodium hydride (1.2 eq) is added portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 16 hours.
-
Addition of Orthoformate: Triethyl orthoformate (1.5 eq) is added to the reaction mixture.
-
Acidification & Work-up: The mixture is heated to 80 °C for 4 hours. After cooling, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield ethyl (E)-3-ethoxy-2-methylacrylate as a clear oil.
Core Application in Drug Development: Synthesis of Rilematovir (JNJ-53718678)
The primary utility of ethyl (E)-3-ethoxy-2-methylacrylate for drug development professionals lies in its role as a precursor to the core of the RSV fusion inhibitor Rilematovir.[4][5] It reacts with a substituted hydrazine to form a 5-methyl-2,4-dihydro-3H-pyrazol-3-one ring system.
Role as a Precursor to the Pyrazolone Core
The reaction is a cyclocondensation. The hydrazine molecule attacks the acrylate system, leading to the formation of a stable five-membered heterocyclic ring, which becomes the central scaffold of the final drug molecule.
Caption: Use of the title compound to form the pyrazolone core of Rilematovir.
Experimental Protocol: Synthesis of the Pyrazolone Intermediate
This protocol describes the reaction of ethyl (E)-3-ethoxy-2-methylacrylate with hydrazine to form the pyrazolone core, as adapted from relevant patent literature.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
Procedure:
-
Reaction Setup: A solution of ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq) in ethanol is prepared in a round-bottom flask.
-
Hydrazine Addition: Hydrazine hydrate (1.1 eq) is added dropwise to the solution at room temperature. A catalytic amount of acetic acid may be added to facilitate the reaction.
-
Reflux: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Cooling and Crystallization: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to promote crystallization of the product.
-
Isolation: The resulting solid precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield 5-methyl-2,4-dihydro-3H-pyrazol-3-one.[6]
Safety and Handling
Ethyl (E)-3-ethoxy-2-methylacrylate is an irritant and harmful chemical that requires careful handling in a laboratory setting.[3]
-
GHS Hazard Statements:
-
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate is a quintessential example of a modern chemical building block whose value is intrinsically linked to its application in high-stakes pharmaceutical development. Its specific reactivity profile allows for the efficient construction of the pyrazolone core essential to the RSV inhibitor Rilematovir (JNJ-53718678). Understanding the synthesis and reactivity of this intermediate is therefore crucial for scientists working on the process development and manufacturing of this and other related therapeutic agents. This guide provides the foundational knowledge required for its effective synthesis, handling, and strategic implementation in complex drug discovery programs.
References
-
Vendeville, S., Tahri, A., Hu, L., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058. Available at: [Link]
-
Roymans, D., Alnajjar, S.S., Battles, M.B., et al. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. Nature Communications, 8(1), 167. Available at: [Link]
-
ResearchGate. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor. ResearchGate. Available at: [Link]
-
Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. (2022). Scientific Reports. Available at: [Link]
-
Alam, M. M., et al. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journal of Scientific and Industrial Research. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a][2][5]triazine derivatives as inhibitors of thymidine phosphorylase. (2018). PubMed. Available at: [Link]
- Google Patents. (1999). Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof. European Patent Office - EP 0994115 A2.
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem Compound Database. Retrieved January 7, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. Therapeutic efficacy of JNJ-49214698, an RSV fusion inhibitor, in RSV-infected neonatal lambs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
This guide provides a comprehensive overview of a robust and stereoselective pathway for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate, a valuable intermediate in the synthesis of various organic molecules, including potential therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction and Strategic Importance
Ethyl (E)-3-ethoxy-2-methylacrylate is a trisubstituted α,β-unsaturated ester. The presence of the acrylate moiety, coupled with the ethoxy and methyl substitutions, makes it a versatile building block in organic synthesis. The specific (E)-stereochemistry is often crucial for the desired biological activity or for achieving the correct stereochemical outcome in subsequent reactions. Its applications can be found in the synthesis of complex molecules where this particular structural motif is required.
The synthetic strategy outlined in this guide focuses on a reliable and scalable two-step process commencing from readily available starting materials. The core of this pathway lies in the initial formation of a β-keto ester, ethyl propionylacetate, followed by a condensation reaction that introduces the ethoxy group and establishes the (E)-alkene geometry.
The Synthetic Pathway: A Mechanistic Perspective
The chosen synthetic route proceeds via two key transformations:
-
Step 1: Acylation of an Ethyl Malonate Derivative to form Ethyl Propionylacetate. This step establishes the core carbon skeleton of the target molecule.
-
Step 2: Condensation with Triethyl Orthoformate to yield Ethyl (E)-3-ethoxy-2-methylacrylate. This reaction introduces the ethoxy group and, critically, controls the stereochemistry of the double bond.
Step 1: Synthesis of Ethyl Propionylacetate
The synthesis of the key intermediate, ethyl propionylacetate (also known as ethyl 3-oxopentanoate), can be achieved through various methods. A common and effective approach involves the acylation of a malonic ester derivative. One such method involves the reaction of diethyl malonate with propionyl chloride in the presence of magnesium ethoxide.
Causality Behind Experimental Choices: The use of magnesium ethoxide serves to deprotonate the acidic α-hydrogen of diethyl malonate, forming a magnesium enolate. This enolate is a soft nucleophile, which readily attacks the electrophilic carbonyl carbon of propionyl chloride in an acylation reaction. A subsequent decarboxylation step, often facilitated by heating with an acid catalyst like β-naphthalene sulfonic acid, removes one of the ester groups to yield the desired β-keto ester.
Step 2: Stereoselective Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
The final step involves the reaction of ethyl propionylacetate with triethyl orthoformate. This reaction, often conducted in the presence of a dehydrating agent like acetic anhydride, proceeds through a Knoevenagel-type condensation mechanism. The reaction of β-keto esters with orthoformates is a well-established method for the synthesis of β-alkoxyacrylates.[1]
Achieving (E)-Stereoselectivity: The stereochemical outcome of this condensation is critical. While the reaction can potentially yield a mixture of (E) and (Z) isomers, the (E)-isomer is generally the thermodynamically more stable product and its formation can be favored under specific conditions. A particularly effective method for achieving high (E)-selectivity in the synthesis of β-alkoxyacrylates involves a titanium tetrachloride (TiCl₄) and triethylamine (Et₃N) mediated condensation of the corresponding acetate ester with a formate ester.[2] This Lewis acid-promoted reaction proceeds through a proposed bimetallic titanium intermediate, which facilitates the condensation and favors the formation of the (E)-isomer.[2] By adapting this methodology to the reaction of ethyl propionylacetate with triethyl orthoformate, a high degree of stereocontrol can be achieved.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate.
Synthesis of Ethyl Propionylacetate
This protocol is adapted from a known procedure for the synthesis of ethyl propionylacetate.[3]
Materials:
-
Magnesium turnings
-
Carbon tetrachloride
-
Absolute ethanol
-
Diethyl malonate
-
Diethyl ether
-
Propionyl chloride
-
20% Sulfuric acid
-
10% Aqueous sodium carbonate
-
Anhydrous magnesium sulfate
-
β-naphthalene sulfonic acid hydrate
Procedure:
-
To a stirred mixture of magnesium (12.5 g) and a catalytic amount of carbon tetrachloride (0.5 ml) in a round-bottom flask, a solution of diethyl malonate (80 g) in ethanol (40 ml) is added dropwise over 20 minutes at room temperature.
-
Diethyl ether is then added dropwise, and the mixture is refluxed for 30 minutes.
-
A solution of propionyl chloride (49 g) in diethyl ether (50 ml) is added dropwise under cooling, and the mixture is refluxed for another 30 minutes.
-
After cooling, 20% sulfuric acid (200 ml) is added. The ether layer is separated, washed with 10% sulfuric acid and water, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo. To the oily residue, β-naphthalene sulfonic acid hydrate (8 g) is added, and the mixture is heated at 200°C for 1 hour.
-
After cooling, diethyl ether (100 ml) is added, and the mixture is washed three times with 10% aqueous sodium carbonate (100 ml).
-
The combined aqueous layers are extracted five times with diethyl ether (100 ml). The combined organic extracts are washed with water, dried over magnesium sulfate, and distilled under reduced pressure to yield ethyl propionylacetate.
Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
This protocol is based on the principles of the Knoevenagel condensation of β-keto esters with orthoformates and incorporates the stereoselective method described by Álvarez-Calero et al.[2]
Materials:
-
Ethyl propionylacetate
-
Triethyl orthoformate
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve ethyl propionylacetate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -20°C using a suitable cooling bath.
-
To the cooled solution, add triethyl orthoformate (3.3 equivalents) followed by the slow, dropwise addition of titanium tetrachloride (2.6 equivalents) while maintaining the temperature at -20°C.
-
After the addition of TiCl₄ is complete, add triethylamine (3.4 equivalents) dropwise, ensuring the temperature does not rise above -20°C.
-
Stir the reaction mixture at -20°C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl (E)-3-ethoxy-2-methylacrylate.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Ethyl Propionylacetate Synthesis | Step 2: Ethyl (E)-3-ethoxy-2-methylacrylate Synthesis |
| Key Reagents | Diethyl malonate, Propionyl chloride, Magnesium | Ethyl propionylacetate, Triethyl orthoformate, TiCl₄, Et₃N |
| Solvent | Ethanol, Diethyl ether | Dichloromethane |
| Reaction Temp. | Reflux | -20°C |
| Reaction Time | ~2 hours | 1 hour |
| Expected Yield | 60-70% | 70-85% |
| Expected Purity | >95% after distillation | >98% after chromatography |
| Stereoselectivity | N/A | High (E)-selectivity |
Visualization of the Synthesis Workflow
The following diagram illustrates the overall synthetic workflow.
Caption: Overall workflow for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate.
Characterization
The final product, ethyl (E)-3-ethoxy-2-methylacrylate, should be characterized by standard analytical techniques to confirm its structure and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups, the methyl group on the double bond, and the vinylic proton. The coupling constant between the vinylic proton and the adjacent ethoxy group can help confirm the (E)-stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C=O of the ester and the C=C of the acrylate.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Conclusion
This guide has detailed a reliable and stereoselective synthesis pathway for ethyl (E)-3-ethoxy-2-methylacrylate. By employing a two-step sequence involving the formation of ethyl propionylacetate followed by a TiCl₄-mediated condensation with triethyl orthoformate, the target compound can be obtained in good yield and with high (E)-stereoselectivity. The provided protocols and mechanistic insights offer a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate.
References
-
PrepChem. Synthesis of ethyl propionylacetate. [Link]
-
Álvarez-Calero, J. M., Jorge, Z. D., & Massanet, G. M. (2016). TiCl4/Et3N-Mediated Condensation of Acetate and Formate Esters: Direct Access to β-Alkoxy- and β-Aryloxyacrylates. Organic Letters, 18(24), 6344–6347. [Link]
-
PubChem. Ethyl (E)-3-ethoxy-2-methylacrylate. [Link]
-
Wikipedia. Triethyl orthoformate. [Link]
-
Chatterjee, A., & Mukhopadhyay, S. (1984). Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Journal of Chemical Sciences, 93(6), 913-930. [Link]
Sources
An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Date: January 7, 2026
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, reactivity, and handling of ethyl (E)-3-ethoxy-2-methylacrylate (CAS No: 1085699-23-5). This α,β-unsaturated ester is a valuable building block in organic synthesis, particularly noted for its role as a reagent in the synthesis of respiratory syncytial virus (RSV) fusion inhibitors[1]. This document is intended to serve as a detailed resource for researchers and professionals in drug development and chemical synthesis, offering insights into its molecular characteristics and practical applications. We will delve into its spectroscopic signature, propose a detailed synthetic protocol, explore its chemical reactivity, and provide essential safety and handling guidelines.
Core Chemical and Physical Properties
Ethyl (E)-3-ethoxy-2-methylacrylate is a clear, faintly yellow liquid at room temperature. Its structure features an ethyl ester group, a methyl-substituted α-carbon, and an ethoxy group at the β-position of the acrylate backbone. The "(E)" designation indicates the stereochemistry of the substituents around the carbon-carbon double bond, with the ethoxy and ester groups on opposite sides.
Structural and Physical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [2] |
| Synonyms | (E)-Ethyl 3-ethoxy-2-methylacrylate, Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | [1][3] |
| CAS Number | 1085699-23-5 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| Appearance | Clear, faint yellow liquid | [1] |
| Boiling Point | 196-198 °C (predicted) | [3] |
| Density | 0.965 ± 0.06 g/cm³ (predicted) | [1] |
| Melting Point | Not reported (liquid at room temperature) | |
| Solubility | Expected to be soluble in alcohols, ethers, and most organic solvents; slightly soluble in water. | [4][5][6] |
Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
While specific, detailed laboratory procedures for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate are not widely published in peer-reviewed journals, a plausible synthetic route can be adapted from established methods for similar α,β-unsaturated esters, particularly the non-methylated analog, ethyl 3-ethoxyacrylate. The following proposed protocol is based on the principles of the Claisen condensation followed by etherification.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from ethyl propionate and diethyl carbonate.
Caption: Proposed two-step synthesis of ethyl (E)-3-ethoxy-2-methylacrylate.
Detailed Experimental Protocol (Proposed)
Materials:
-
Ethyl propionate
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Triethyloxonium tetrafluoroborate
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF to the flask to create a slurry.
-
In a separate flask, prepare a solution of ethyl propionate (1.0 equivalent) and diethyl carbonate (1.2 equivalents) in anhydrous THF.
-
Add the solution from step 3 dropwise to the sodium hydride slurry at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-keto ester intermediate.
Step 2: Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
-
Dissolve the crude ethyl 2-methyl-3-oxobutanoate from Step 1 in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add triethyloxonium tetrafluoroborate (1.2 equivalents) portion-wise.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl (E)-3-ethoxy-2-methylacrylate.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of a strong base like sodium hydride necessitates an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are critical to ensure the reactivity of the base and prevent unwanted side reactions.
-
Quenching: The reaction is quenched with a mild acid source (NH₄Cl) to neutralize the excess base and protonate the enolate intermediate.
-
O-Alkylation Agent: Triethyloxonium tetrafluoroborate is a powerful ethylating agent that favors O-alkylation of the enolate over C-alkylation, leading to the desired ethoxy group.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the two ethyl groups, the vinylic proton, and the α-methyl group.
-
Vinylic Proton (=CH-OEt): A singlet around δ 7.5-7.7 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen and the conjugated carbonyl group.
-
Ethoxy Group (CH₂): A quartet around δ 3.9-4.1 ppm, coupled to the adjacent methyl protons.
-
Ester Ethyl Group (CH₂): A quartet around δ 4.1-4.3 ppm, coupled to the adjacent methyl protons.
-
α-Methyl Group (C=C-CH₃): A singlet around δ 1.8-2.0 ppm.
-
Ethoxy Group (CH₃): A triplet around δ 1.2-1.4 ppm, coupled to the adjacent methylene protons.
-
Ester Ethyl Group (CH₃): A triplet around δ 1.2-1.4 ppm, coupled to the adjacent methylene protons.
Predicted ¹³C NMR Spectrum (in CDCl₃)
The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the olefinic carbons, and the carbons of the ethyl and methyl groups.
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Olefinic Carbon (β-carbon, =C-OEt): δ 155-160 ppm.
-
Olefinic Carbon (α-carbon, =C-CH₃): δ 110-115 ppm.
-
Ethoxy Group (CH₂): δ 65-70 ppm.
-
Ester Ethyl Group (CH₂): δ 60-65 ppm.
-
α-Methyl Group (C=C-CH₃): δ 12-16 ppm.
-
Ethoxy Group (CH₃): δ 14-16 ppm.
-
Ester Ethyl Group (CH₃): δ 14-16 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.
-
C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹.
-
C=C Stretch (Alkene): A medium intensity peak around 1640-1660 cm⁻¹.
-
C-O Stretch (Ester and Ether): Strong, broad absorptions in the range of 1050-1250 cm⁻¹.
-
C-H Stretch (sp³): Peaks in the range of 2850-3000 cm⁻¹.
-
C-H Stretch (sp²): A weak peak above 3000 cm⁻¹.
Predicted Mass Spectrum (EI)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z = 158 would be expected. Common fragmentation patterns would involve the loss of the ethoxy group (-45), the ethyl group (-29), and the ester group (-73).
Chemical Reactivity and Applications
The reactivity of ethyl (E)-3-ethoxy-2-methylacrylate is primarily governed by the electron-deficient nature of the carbon-carbon double bond, making it an excellent Michael acceptor.
Michael Addition
The β-carbon of the acrylate is electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction.
Caption: General mechanism of the Michael addition to ethyl (E)-3-ethoxy-2-methylacrylate.
This reactivity is fundamental to its application in the synthesis of more complex molecules, including heterocyclic compounds and precursors for active pharmaceutical ingredients[7]. The presence of the α-methyl group can influence the stereochemical outcome of the addition, providing opportunities for diastereoselective synthesis.
Polymerization
Like other acrylates, ethyl (E)-3-ethoxy-2-methylacrylate can undergo polymerization, typically via a free-radical mechanism. The α-methyl group would be expected to result in a polymer with properties similar to polymethacrylates. The polymerization can be initiated by thermal or photochemical methods. The resulting polymer would possess a polyacrylate backbone with pendant ester and ethoxy groups, which could be further modified.
Applications in Drug Development
A notable application of this compound is as a key intermediate in the synthesis of RSV fusion inhibitors[1]. The core structure provided by ethyl (E)-3-ethoxy-2-methylacrylate is elaborated through a series of reactions to build the final, more complex drug molecule. Its specific stereochemistry and functional groups make it a well-suited starting material for such syntheses.
Safety and Handling
Ethyl (E)-3-ethoxy-2-methylacrylate is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use only in a well-ventilated area.
-
Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate is a versatile and valuable reagent in modern organic synthesis, with significant applications in the pharmaceutical industry. Its unique combination of an electron-deficient alkene, an ester, and an ether functionality provides a platform for a variety of chemical transformations. This guide has provided a detailed overview of its chemical and physical properties, a proposed synthetic route, predicted spectroscopic data, a discussion of its reactivity, and essential safety information. A thorough understanding of these characteristics is crucial for its effective and safe utilization in research and development.
References
-
Museum of Fine Arts Boston. (2022, August 5). Ethyl acrylate. MFA Cameo. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). CN103965042A - Synthetic method of ethyl ethoxy acrylate.
-
SpectraBase. (n.d.). Ethylacrylate - Optional[FTIR] - Spectrum. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-ethoxy-2-propenoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). CN102766049A - Preparation method of ethyl methacrylate.
-
NIST. (n.d.). Methacrylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]
-
SpectraBase. (n.d.). Ethyl 3-ethoxyacrylate - Optional[1H NMR] - Spectrum. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Ethoxyethyl methacrylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
PubChem. (n.d.). Ethyl Methacrylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
European Patent Office. (2024, January 24). ETHYLENE/(METH)ACRYLATE-BASED ELASTOMER AND PRODUCTION METHOD THEREFOR - EP 4310111 A1. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2014). 13 C Nuclear magnetic resonance (NMR) spectrum of poly(glycidyl.... Retrieved January 7, 2026, from [Link]
-
Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Retrieved January 7, 2026, from [Link]
-
ChemBK. (2024, April 9). Ethyl 3-ethoxyacrylate. Retrieved January 7, 2026, from [Link]
-
MDPI. (2021, October 12). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Ethyl 3-Ethoxyacrylate. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids | Request PDF. Retrieved January 7, 2026, from [Link]
Sources
- 1. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 2. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1085699-23-5 Cas No. | Ethyl (E)-3-ethoxy-2-methylacrylate | Apollo [store.apolloscientific.co.uk]
- 4. rsc.org [rsc.org]
- 5. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 6. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Data of Ethyl (E)-3-ethoxy-2-methylacrylate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl (E)-3-ethoxy-2-methylacrylate (CAS No. 1085699-23-5), a key reagent in the synthesis of various organic molecules, including respiratory syncytial virus (RSV) fusion inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction to Ethyl (E)-3-ethoxy-2-methylacrylate
Ethyl (E)-3-ethoxy-2-methylacrylate, with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol , is a functionalized α,β-unsaturated ester.[2] Its structure, featuring an acrylate backbone with both an ethoxy and a methyl substituent, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and elucidating its role in subsequent chemical reactions.
The "(E)" designation in its name refers to the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. This specific isomeric form influences its spectroscopic characteristics, particularly in ¹H NMR due to through-space coupling effects (Nuclear Overhauser Effect).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For ethyl (E)-3-ethoxy-2-methylacrylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of ethyl (E)-3-ethoxy-2-methylacrylate is predicted to exhibit distinct signals corresponding to the five unique proton environments in the molecule. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing effects of the carbonyl and ethoxy groups, as well as the electron-donating effect of the methyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl (E)-3-ethoxy-2-methylacrylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.
Predicted ¹H NMR Data and Interpretation:
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| =CH (vinylic proton) | ~7.5 | Singlet | 1H | - |
| -OCH₂- (ethyl ester) | ~4.2 | Quartet | 2H | ~7.1 |
| -OCH₂- (ethoxy) | ~3.9 | Quartet | 2H | ~7.0 |
| -CH₃ (methyl on double bond) | ~2.0 | Singlet | 3H | - |
| -CH₃ (ethyl ester) | ~1.3 | Triplet | 3H | ~7.1 |
| -CH₃ (ethoxy) | ~1.2 | Triplet | 3H | ~7.0 |
The downfield shift of the vinylic proton is attributed to the deshielding effect of the adjacent carbonyl group and the oxygen atom of the ethoxy group. The quartet and triplet patterns of the two ethyl groups are characteristic of this moiety. The singlet nature of the vinylic proton and the methyl group on the double bond is due to the absence of adjacent protons for coupling.
Caption: Correlation of IR absorption bands to functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl (E)-3-ethoxy-2-methylacrylate, electron ionization (EI) would likely lead to extensive fragmentation.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV
-
Mass range: m/z 40-200
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions.
Predicted Mass Spectrum Data and Interpretation:
The molecular ion peak (M⁺) is expected at m/z 158. The fragmentation pattern would likely involve the loss of various neutral fragments:
-
Loss of an ethoxy radical (-OCH₂CH₃): m/z 113
-
Loss of an ethyl radical (-CH₂CH₃): m/z 129
-
Loss of carbon dioxide from the ester (-CO₂): Not a typical primary fragmentation for this structure.
-
McLafferty rearrangement: If sterically possible, this could lead to a fragment at m/z 88.
Fragmentation Pathway Visualization: Mass Spectrometry
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of ethyl (E)-3-ethoxy-2-methylacrylate. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for an unambiguous confirmation of its structure and purity. Researchers and professionals in drug development can leverage this information to ensure the quality of their starting materials and to monitor the progress of their chemical reactions.
References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 1085699-23-5 | (E)-Ethyl 3-ethoxy-2-methylacrylate. Retrieved from [Link]
-
Supplementary Material (ESI) for Green Chemistry - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 3-ethoxyacrylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxyethyl methacrylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1085699-23-5 | Product Name : Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from [Link]
-
NIST. (n.d.). Methacrylic acid, ethyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethylacrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
Sources
¹H NMR spectrum of ethyl (E)-3-ethoxy-2-methylacrylate
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl (E)-3-ethoxy-2-methylacrylate
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl (E)-3-ethoxy-2-methylacrylate. As a senior application scientist, this document moves beyond simple data reporting to offer a detailed interpretation grounded in fundamental principles of chemical structure and magnetic resonance. We will dissect the molecular architecture to predict the spectral features, including chemical shifts, spin-spin coupling, and signal integration. This analysis is supplemented by a robust, field-proven experimental protocol for acquiring high-fidelity NMR data and is supported by authoritative references to ensure scientific integrity. This guide is intended for researchers and professionals in organic chemistry and drug development who rely on NMR spectroscopy for unambiguous structural elucidation.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first analyze the distinct proton environments within the ethyl (E)-3-ethoxy-2-methylacrylate molecule (C₈H₁₄O₃). The structure contains an α,β-unsaturated ester system with an ethoxy group at the β-position and a methyl group at the α-position. The (E)-configuration indicates that the bulky ethoxy and ester groups are on opposite sides of the C=C double bond.
The molecule possesses five chemically non-equivalent sets of protons, labeled a through e for clarity:
-
Protons (a): The single vinylic proton (=CH).
-
Protons (b): The three protons of the methyl group attached to the double bond (Cα-CH₃).
-
Protons (c): The two methylene protons of the ester ethyl group (-O-CH₂-CH₃).
-
Protons (d): The three methyl protons of the ester ethyl group (-O-CH₂-CH₃).
-
Protons (e): The two methylene protons of the ethoxy group (=C-O-CH₂-CH₃).
-
Protons (f): The three methyl protons of the ethoxy group (=C-O-CH₂-CH₃).
Spectral Interpretation and Causality
The chemical shift (δ) of each proton is dictated by its local electronic environment. Factors such as electronegativity of nearby atoms, magnetic anisotropy of π-systems (C=C and C=O), and resonance effects are paramount.[1]
-
Vinylic Proton (a): This proton is attached to a carbon (Cβ) that is part of a conjugated system. It is directly bonded to a carbon bearing an electron-donating ethoxy group (-OEt). The oxygen atom donates electron density to the double bond via resonance, which would typically cause an upfield (shielding) shift compared to a standard alkene. However, this Cβ is also conjugated with the electron-withdrawing carbonyl group of the ester. The combination of these effects places this proton in a significantly deshielded region of the spectrum. Based on data for similar vinyl ethers and α,β-unsaturated esters, its signal is expected to appear as a singlet far downfield.[2] Any coupling to the α-methyl group (protons b ) would be a ⁴J (four-bond) coupling, which is typically very small (<1 Hz) and often not resolved.
-
α-Methyl Protons (b): These protons are attached to the C=C double bond at the α-position. Their chemical shift is influenced by the deshielding effect of the adjacent carbonyl group and the double bond itself. This signal is expected to be a singlet, as its only potential coupling partner is the vinylic proton (a ) via a weak ⁴J coupling.
-
Ester Ethyl Protons (c and d): This is a classic ethyl group attached to an electronegative oxygen atom.
-
The methylene protons (c ) are directly attached to the ester oxygen, causing a significant downfield shift. This signal will appear as a quartet due to ³J coupling with the three neighboring methyl protons (d ).
-
The methyl protons (d ) are further from the oxygen and will appear further upfield. This signal will be a triplet due to ³J coupling with the two neighboring methylene protons (c ).[3]
-
-
Ethoxy Group Protons (e and f): This is another standard ethyl group, but its electronic environment differs from the ester group.
-
The methylene protons (e ) are attached to an oxygen atom that is part of a vinyl ether system. They are deshielded, but typically less so than the ester methylene protons. This signal will be a quartet due to ³J coupling with the adjacent methyl protons (f ).
-
The methyl protons (f ) will appear as a triplet due to ³J coupling with the methylene protons (e ). Its chemical shift will be similar to, but distinct from, the other methyl triplet in the molecule.
-
Predicted ¹H NMR Data Summary
The following table summarizes the predicted ¹H NMR spectral data for ethyl (E)-3-ethoxy-2-methylacrylate, typically recorded in a solvent like CDCl₃.[4][5]
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | Vinylic-H | ~7.3 - 7.6 | Singlet (s) | - | 1H |
| b | α-CH₃ | ~1.9 - 2.1 | Singlet (s) | - | 3H |
| c | Ester -O-CH₂ -CH₃ | ~4.1 - 4.3 | Quartet (q) | ~7.1 | 2H |
| d | Ester -O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet (t) | ~7.1 | 3H |
| e | Ethoxy -O-CH₂ -CH₃ | ~3.9 - 4.1 | Quartet (q) | ~7.0 | 2H |
| f | Ethoxy -O-CH₂-CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.0 | 3H |
Visualization of Spin-Spin Coupling Network
The diagram below illustrates the through-bond coupling relationships (³J) between the protons of the two ethyl groups. The vinylic and α-methyl protons are shown as isolated spin systems, reflecting the absence of significant coupling.
Caption: Spin-spin coupling network in ethyl (E)-3-ethoxy-2-methylacrylate.
Experimental Protocol for Data Acquisition
Acquiring a high-quality, reproducible ¹H NMR spectrum requires a standardized and well-documented procedure. The following protocol ensures data integrity.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity analysis.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (approx. 5-10 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR Tube (clean, dry)
-
Pasteur pipette
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Standard 5 mm probe
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the analyte directly into a clean, dry vial. b. Add ~0.6-0.7 mL of CDCl₃ with TMS using a clean Pasteur pipette. The use of a deuterated solvent is critical to avoid a large interfering solvent signal.[6] c. Gently swirl the vial to ensure the sample is fully dissolved. d. Transfer the solution into the 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4 cm). e. Cap the NMR tube securely.
-
Instrument Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp lines and high resolution. A narrow half-height width for the TMS signal is indicative of good shimming.
-
Spectrum Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm). b. Use a standard one-pulse sequence. c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Set the relaxation delay (d1) to be at least 1-2 seconds to allow for near-complete relaxation of protons, ensuring accurate integration.
-
Data Processing: a. Apply a Fourier Transform to the acquired Free Induction Decay (FID). b. Manually phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). c. Apply a baseline correction to ensure the baseline is flat and at zero intensity. d. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. e. Integrate all distinct signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the vinylic singlet for 1H) and normalize the other integrals relative to it. f. Perform peak picking to determine the precise chemical shift of each peak and calculate the coupling constants (J) from the multiplet splittings.[7]
Conclusion
The is a clear illustration of how fundamental chemical principles govern spectroscopic outcomes. The spectrum is characterized by six distinct signals: two singlets for the vinylic and α-methyl protons, and two sets of quartets and triplets corresponding to the ester and ethoxy groups. The chemical shifts and coupling patterns are highly predictable and serve as a robust fingerprint for the molecule's unique structure. By following the detailed experimental protocol provided, researchers can reliably obtain high-fidelity data for unambiguous structural verification, a cornerstone of modern chemical and pharmaceutical development.
References
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]
-
J-Stage. (Date unavailable). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Available at: [Link]
-
The Royal Society of Chemistry. (2015). α,β-unsaturated esters - Supplementary Information. Available at: [Link]
-
University of Wisconsin. Ethyl vinyl ether. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of double bond region for recovered ethyl acrylate... Available at: [Link]
-
Canadian Science Publishing. (1961). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry, 39(4), 885-893. Available at: [Link]
-
University of Wisconsin. NMR: Novice Level, Spectrum 17. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0033978). Available at: [Link]
-
Chemistry LibreTexts. (2019). 5.8: Complex Coupling in Proton Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
Chegg. (2020). H NMR spectrum of methyl vinyl ether (1-methoxyethene). Available at: [Link]
-
The Royal Society of Chemistry. (2013). C-coupled NMR of ethyl α-azido-β-arylacrylates (2a-2j). Available at: [Link]
-
ResearchGate. ¹H-NMR spectra of the educts ethyl acrylate (top) and p-iodoanisole.... Available at: [Link]
-
ResearchGate. (2025). Molecular structure, experimental and theoretical 1H and 13C NMR chemical shift assignment of cyclic and acyclic α,β-unsaturated esters. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Pure and Applied Chemistry. (2001). Two-dimensional NMR studies of acrylate copolymers. 73(10), 1585-1591. Available at: [Link]
-
SpectraBase. Ethyl 3-ethoxyacrylate - Optional[1H NMR] - Spectrum. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Available at: [Link]
-
PubChem. Ethyl (E)-3-ethoxy-2-methylacrylate. Available at: [Link]
-
Wikipedia. J-coupling. Available at: [Link]
Sources
An In-depth Technical Guide to the ¹³C NMR of Ethyl (E)-3-ethoxy-2-methylacrylate
Introduction
Ethyl (E)-3-ethoxy-2-methylacrylate is a multifunctional organic molecule belonging to the class of α,β-unsaturated esters and enol ethers. Its structure incorporates several key functional groups that are of significant interest in organic synthesis and polymer chemistry. The stereochemistry of the double bond, coupled with the electronic influence of the ethoxy and methyl substituents, makes this compound a valuable subject for detailed spectroscopic analysis. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for elucidating the carbon framework and electronic environment of this molecule.
Molecular Structure and Carbon Numbering
A clear and unambiguous numbering system for the carbon atoms is essential for the assignment of NMR signals. The structure of ethyl (E)-3-ethoxy-2-methylacrylate with the IUPAC-recommended numbering is presented below.
The Molecular Blueprint: Structural and Vibrational Considerations
An In-Depth Technical Guide to the Infrared Spectrum Analysis of Ethyl (E)-3-ethoxy-2-methylacrylate
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of ethyl (E)-3-ethoxy-2-methylacrylate. It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for structural elucidation and chemical characterization. We will delve into the theoretical underpinnings of the spectral features, present a robust experimental protocol, and conduct a detailed interpretation of the resulting data, grounding our analysis in established spectroscopic principles.
Ethyl (E)-3-ethoxy-2-methylacrylate is a multifunctional molecule featuring several key functional groups that produce distinct signals in the infrared spectrum. A foundational understanding of this structure is paramount to a successful spectral interpretation.
The molecule is an α,β-unsaturated ester. This class of compounds has characteristic electronic properties due to the conjugation between the carbon-carbon double bond (C=C) and the carbonyl group (C=O). This conjugation delocalizes the π-electrons across the O=C-C=C system, which has a predictable and significant impact on the vibrational frequencies of these bonds.[1][2] Specifically, resonance lowers the double-bond character of the carbonyl group, weakening it and shifting its stretching absorption to a lower wavenumber (frequency) compared to a saturated ester.[1][3][4]
The structure also contains an ethoxy group at the β-position, introducing an ether linkage (C-O-C), and an ethyl ester group, which includes both the carbonyl and a C-O single bond. Finally, the molecule possesses sp³-hybridized C-H bonds in the methyl and ethyl groups, as well as an sp²-hybridized C-H bond on the alkene.
Below is a diagram illustrating the key functional groups that are the focus of our IR analysis.
Principles of Analysis: Predicting the Spectrum
Before acquiring a spectrum, we can predict the approximate locations of the major absorption bands based on well-established group frequencies.[5] This predictive exercise is crucial for a targeted and efficient analysis. Only molecular vibrations that result in a change in the net dipole moment of the molecule are infrared active.[6][7] All key functional groups in ethyl (E)-3-ethoxy-2-methylacrylate meet this criterion.
| Functional Group / Bond | Vibrational Mode | Typical Range (cm⁻¹) | Predicted Range for Target Molecule (cm⁻¹) | Rationale and Key Considerations |
| Alkene C-H | C-H Stretch | 3100-3000 | ~3050-3020 | The presence of a peak just above 3000 cm⁻¹ is a clear indicator of sp² C-H bonds.[8][9] |
| Alkyl C-H | C-H Stretch | 3000-2850 | 2980-2850 | Multiple peaks are expected due to symmetric and asymmetric stretching of CH₃ and CH₂ groups. These will appear just below 3000 cm⁻¹.[8] |
| Ester C=O | C=O Stretch | 1750-1735 (Saturated)[10] | 1730-1715 | Conjugation with the C=C bond lowers the frequency into the characteristic range for α,β-unsaturated esters.[10][11][12] |
| Alkene C=C | C=C Stretch | 1680-1620 | ~1640-1620 | This peak is often of medium intensity. Its conjugation with the carbonyl group enhances its intensity compared to an isolated alkene.[3][13] |
| Ester C-O | Asymmetric Stretch | 1300-1000 | ~1250 & ~1100 | Esters typically show two distinct C-O stretching bands: an asymmetric C-C(=O)-O stretch at a higher wavenumber and a symmetric O-C-C stretch at a lower wavenumber.[10][14] |
| Ether C-O | Asymmetric Stretch | 1300-1000 | ~1150-1050 | The C-O-C stretch of the ethoxy group will appear as a strong band in the fingerprint region, likely overlapping with one of the ester C-O bands.[15][16] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
For a liquid sample such as ethyl (E)-3-ethoxy-2-methylacrylate, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the method of choice.[17][18] It is rapid, requires minimal sample preparation, and is non-destructive.[19] This protocol ensures reproducibility and accuracy.
Causality in Protocol Design:
-
Background Scan (Step 3): This is a self-validating step. The resulting spectrum is a ratio of the sample scan to the background scan. An improper background (e.g., taken with a dirty crystal) will introduce false peaks or distorted baselines, immediately invalidating the result.
-
Sample Application (Step 4): Using the neat liquid ensures that there are no interfering solvent bands, which can obscure key regions of the spectrum.[20] ATR is ideal for this as it has a short effective pathlength, preventing total absorption by strong bands in the neat liquid.[18][21]
-
Co-adding Scans (Step 5): Signal increases linearly with the number of scans (N), while random noise increases by the square root of N. Therefore, co-adding scans significantly and predictably improves the signal-to-noise ratio, enhancing the detection of weaker signals.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The following table details the analysis of a representative IR spectrum for ethyl (E)-3-ethoxy-2-methylacrylate, assigning the observed absorption bands to their corresponding molecular vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment and Rationale |
| 2980 | Strong | sp³ C-H Asymmetric Stretch: This peak corresponds to the asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl and ethoxy substituents.[8] |
| 2945 | Medium | sp³ C-H Symmetric Stretch: This band arises from the symmetric stretching vibrations of the same CH₃ and CH₂ groups. |
| 2875 | Medium | sp³ C-H Symmetric Stretch: A secondary symmetric stretching band, often associated specifically with methyl groups. |
| 1720 | Very Strong, Sharp | C=O Stretch (α,β-Unsaturated Ester): This intense, sharp absorption is the most prominent feature of the spectrum. Its position at 1720 cm⁻¹ is definitive for an ester carbonyl group that is conjugated with a C=C double bond, representing a shift to lower energy from a typical saturated ester (~1740 cm⁻¹).[10][11][22] |
| 1638 | Strong | C=C Stretch (Conjugated Alkene): This peak is assigned to the stretching of the carbon-carbon double bond. Its intensity is enhanced due to the conjugation with the polar carbonyl group, which increases the change in dipole moment during the vibration.[3][13] |
| 1448 | Medium | sp³ C-H Bend (Scissoring): This absorption is characteristic of the scissoring deformation of methylene (CH₂) groups. |
| 1365 | Medium | sp³ C-H Bend (Symmetric): This band corresponds to the symmetric "umbrella" bending mode of the methyl (CH₃) groups. |
| 1255 | Strong | Asymmetric C-C(=O)-O Stretch (Ester): This is the first of the two characteristic C-O stretching bands for the ester group. It involves the stretching of the C-O bond adjacent to the carbonyl and is typically found at a higher frequency.[10][14] |
| 1140 | Very Strong, Broad | Overlapping C-O Stretches (Ester & Ether): This very strong and somewhat broad band is a composite of two vibrations: the second C-O stretch of the ester (O-C-C moiety) and the asymmetric C-O-C stretch of the ethoxy (ether) group. Both ethers and esters exhibit strong absorptions in this region, making definitive separation difficult.[15][16] |
Conclusion
The IR spectrum of ethyl (E)-3-ethoxy-2-methylacrylate is rich with information that directly confirms its molecular structure. The analysis is anchored by the identification of the very strong carbonyl stretch at ~1720 cm⁻¹, a hallmark of an α,β-unsaturated ester.[10][11] This assignment is corroborated by the presence of a strong C=C stretch at ~1638 cm⁻¹. The complex and intense series of bands in the 1300-1000 cm⁻¹ region confirms the presence of both ester and ether C-O linkages, while the absorptions just above and below 3000 cm⁻¹ distinguish between the sp² and sp³ C-H bonds, respectively. This guide demonstrates that a systematic approach, combining theoretical prediction with a robust experimental methodology, allows for a confident and detailed structural elucidation using FTIR spectroscopy.
References
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]
-
FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved from [Link]
-
What is the effect of conjugation of a carbonyl group in IR spectroscopy? (2014, December 5). Chemistry Stack Exchange. Retrieved from [Link]
-
Infrared Spectra of α,β-Unsaturated Esters. (1957). Journal of the American Chemical Society. Retrieved from [Link]
-
C-O stretching: Significance and symbolism. (2025, December 27). SciTechnol. Retrieved from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
What effects does conjugation have on the location of C=O absorptions? (2018, September 17). Wyzant. Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]
-
How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved from [Link]
-
What is the effect of conjugation on absorption in organic chemistry? (2019, February 5). Quora. Retrieved from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]
-
Factors affecting IR absorption frequency. (n.d.). Slideshare. Retrieved from [Link]
-
An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2016). ResearchGate. Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). University of Florida, Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
IR Lecture Notes. (n.d.). Retrieved from [Link]
-
Characteristic Group Vibrations of Organic Molecules II. (n.d.). eGyanKosh. Retrieved from [Link]
-
Improved Measurement of Liquid Samples Using FTIR. (2021, May 28). Agilent. Retrieved from [Link]
-
Ester infrared spectra. (2015, January 12). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
FTIR Spectroscopy - Liquid IR Spectroscopy. (2013, January 10). YouTube. Retrieved from [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. Retrieved from [Link]
-
Liquid Samples. (n.d.). Shimadzu. Retrieved from [Link]
-
12.7: Interpreting Infrared Spectra. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Interpreting IR Spectra. (n.d.). Solubility of Things. Retrieved from [Link]
-
Infrared Spectra: Identifying Functional Groups. (n.d.). Oregon State University. Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. (2018, September 20). YouTube. Retrieved from [Link]
-
Interpreting IR Spectra. (n.d.). Chemistry Steps. Retrieved from [Link]
-
C=C Stretching Definition. (n.d.). Fiveable. Retrieved from [Link]
-
Comparison of the experimental IR (a) C=O and C=C stretching and CH... (n.d.). ResearchGate. Retrieved from [Link]
-
11.2: Infrared (IR) Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches. (2022, July 16). National Institutes of Health. Retrieved from [Link]
-
Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Spectroscopy Online. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
IR spectroscopy for vibrational modes. (2018, July 8). DiVA portal. Retrieved from [Link]
-
Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). Retrieved from [Link]
-
Vibrational Modes in IR Spectroscopy. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. wyzant.com [wyzant.com]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. scribd.com [scribd.com]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fiveable.me [fiveable.me]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. rockymountainlabs.com [rockymountainlabs.com]
- 16. C-O stretching: Significance and symbolism [wisdomlib.org]
- 17. agilent.com [agilent.com]
- 18. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. websites.umich.edu [websites.umich.edu]
- 21. agilent.com [agilent.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Foreword: A Predictive Approach to Mass Spectrometric Analysis
An In-depth Technical Guide to the Mass Spectrometry of Ethyl (E)-3-ethoxy-2-methylacrylate
In the landscape of chemical analysis, it is not uncommon to encounter novel or specialized molecules for which extensive public spectral libraries do not yet exist. Ethyl (E)-3-ethoxy-2-methylacrylate, a substituted acrylate ester with applications as a reagent in complex syntheses, is one such compound.[1] This guide is structured not as a simple recitation of existing data, but as a predictive analytical framework from the perspective of a seasoned mass spectrometrist. We will leverage first principles of ionization and fragmentation, supported by empirical data from structurally analogous compounds, to construct a robust and scientifically-grounded understanding of its mass spectrometric behavior. This document is intended for researchers and drug development professionals who require a deep, mechanistic understanding of how to characterize this molecule and interpret its mass spectral data.
Foundational Characteristics of the Analyte
Before delving into its mass spectrometric behavior, it is crucial to establish the fundamental physicochemical properties of ethyl (E)-3-ethoxy-2-methylacrylate. These properties dictate the optimal analytical approach.
The molecule has the chemical structure C₈H₁₄O₃.[2] Its structure features an ethyl ester group, an ethoxy group, and a methyl group arranged around a central acrylate double bond.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[2] |
| Molecular Weight (Average) | 158.19 g/mol | Apollo Scientific[3] |
| Monoisotopic Mass | 158.0943 Da | PubChem[2] |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | PubChem[2] |
The monoisotopic mass is the cornerstone of high-resolution mass spectrometry (HRMS), allowing for precise mass measurements to confirm elemental composition. For our analysis, we will target ions derived from this exact mass.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, resulting in extensive and reproducible fragmentation. This creates a characteristic "fingerprint" that is invaluable for structural elucidation. Given the analyte's predicted boiling point of 196-198 °C, it is amenable to analysis by GC-MS.[3]
Predicted EI Fragmentation Pathways
Upon entering the EI source (typically at 70 eV), the molecule will lose an electron to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 158. The charge is most likely to localize on one of the oxygen atoms due to their non-bonding electrons. From this molecular ion, a cascade of fragmentation events can be predicted based on the established fragmentation patterns of esters and ethers.
-
α-Cleavage (Ether): The most favorable initial fragmentation for ethers is often the cleavage of a C-C bond adjacent to the oxygen. However, a more dominant pathway for this structure involves cleavage at the C-O bond. Loss of an ethyl radical (•C₂H₅) from the ethoxy group would yield a resonance-stabilized cation at m/z 129 .
-
α-Cleavage (Ester): Cleavage adjacent to the carbonyl group is a hallmark of ester fragmentation.
-
Loss of the ethoxy radical (•OC₂H₅, 45 Da) is highly probable, leading to a stable acylium ion at m/z 113 .
-
Loss of an ethyl radical (•C₂H₅, 29 Da) from the ester group would produce an ion at m/z 129 .
-
-
McLafferty-type Rearrangement: A six-membered ring transition state can lead to the elimination of a neutral alkene. A prominent rearrangement in similar ethyl esters involves the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, leading to the elimination of ethene (C₂H₄, 28 Da). This would produce a radical cation at m/z 130 .
-
Consecutive Fragmentations: The primary fragment ions will undergo further fragmentation. For instance, the m/z 113 acylium ion could lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 85 .
The following diagram illustrates the logical flow of a typical GC-MS experiment for this type of analyte.
Caption: General workflow for GC-MS analysis.
The predicted fragmentation pathways under electron ionization are visualized below.
Sources
- 1. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 2. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1085699-23-5 Cas No. | Ethyl (E)-3-ethoxy-2-methylacrylate | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Reaction Mechanism of Ethyl (E)-3-ethoxy-2-methylacrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the predominant reaction mechanism for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals such as respiratory syncytial virus (RSV) fusion inhibitors.[1] The synthesis of this α,β-unsaturated ester with high stereoselectivity is crucial for its application in multi-step synthetic pathways. This document will elucidate the most chemically sound and experimentally validated mechanism, the Horner-Wadsworth-Emmons reaction, detailing the underlying principles that govern its efficiency and stereochemical outcome.
Introduction and Significance
Ethyl (E)-3-ethoxy-2-methylacrylate is a trisubstituted α,β-unsaturated ester characterized by an (E)-configuration of the double bond. This specific stereoisomer is often a critical building block in the synthesis of complex molecules where precise spatial arrangement of functional groups is paramount for biological activity. The reliable and stereoselective synthesis of such compounds is a key challenge in modern organic chemistry. The Horner-Wadsworth-Emmons (HWE) reaction has emerged as a superior method for the preparation of (E)-alkenes due to its high stereoselectivity and the ease of removal of its water-soluble phosphate byproducts.[2][3]
The Horner-Wadsworth-Emmons Reaction: The Core Mechanism
The most plausible and widely accepted mechanism for the stereoselective synthesis of ethyl (E)-3-ethoxy-2-methylacrylate is the Horner-Wadsworth-Emmons (HWE) reaction.[3][4] This reaction involves the olefination of a carbonyl compound (or a carbonyl equivalent) with a stabilized phosphonate carbanion. In this specific case, the phosphonate carbanion is generated from ethyl 2-(diethoxyphosphoryl)propanoate, and the source of the ethoxy-methylene group is triethyl orthoformate.
The overall transformation can be summarized as follows:
Caption: Overall reaction scheme for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate.
Step 1: Formation of the Stabilized Phosphonate Carbanion
The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester, ethyl 2-(diethoxyphosphoryl)propanoate, by a suitable base.[4][5] Common bases for this purpose include sodium hydride (NaH) or sodium ethoxide (NaOEt). The resulting phosphonate carbanion is stabilized by the electron-withdrawing phosphonate group, which delocalizes the negative charge.
Caption: Generation of the phosphonate carbanion.
Step 2: Nucleophilic Attack on Triethyl Orthoformate
The stabilized phosphonate carbanion acts as a potent nucleophile and attacks the electrophilic central carbon of triethyl orthoformate.[6][7] Triethyl orthoformate serves as a one-carbon electrophile, effectively providing the ethoxy-methylene unit. This nucleophilic addition is followed by the elimination of two molecules of ethanol.
Step 3: Formation and Decomposition of the Oxaphosphetane Intermediate
The initial adduct from the nucleophilic attack rearranges and eliminates ethanol to form a key intermediate, which then proceeds through a four-membered ring intermediate known as an oxaphosphetane.[3][4] The formation of the oxaphosphetane is the rate-determining step and dictates the stereochemical outcome of the reaction. The steric interactions within the transition state leading to the oxaphosphetane favor the arrangement that ultimately yields the (E)-alkene. The oxaphosphetane intermediate is unstable and rapidly collapses to form the desired alkene and a water-soluble diethyl phosphate salt.
The preference for the (E)-isomer is a well-documented feature of the HWE reaction with stabilized phosphonate carbanions.[3] The thermodynamic stability of the intermediates allows for equilibration to the more stable anti-conformer, which leads to the (E)-alkene.
Caption: Simplified Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol
The following is a generalized, step-by-step methodology for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate via the Horner-Wadsworth-Emmons reaction.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| Ethyl 2-(diethoxyphosphoryl)propanoate | 252.22 | 3798-00-9 |
| Triethyl orthoformate | 148.20 | 122-51-0 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 7646-69-7 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 |
| Saturated aqueous NH4Cl solution | - | - |
| Diethyl ether | 74.12 | 60-29-7 |
| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 |
Step-by-Step Procedure
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.0 equivalent) in anhydrous THF to the stirred slurry via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Reaction with Triethyl Orthoformate:
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add triethyl orthoformate (1.2 equivalents) dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure ethyl (E)-3-ethoxy-2-methylacrylate.
-
Causality and Self-Validation
-
Choice of Base: Sodium hydride is an effective and non-nucleophilic base that irreversibly deprotonates the phosphonate, driving the formation of the carbanion.
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water. Therefore, anhydrous conditions are critical for the success of the reaction.
-
Stereochemical Control: The use of a stabilized phosphonate, such as ethyl 2-(diethoxyphosphoryl)propanoate, is key to achieving high (E)-selectivity. The electron-withdrawing ester group stabilizes the carbanion and allows for thermodynamic equilibration of the intermediates, favoring the more stable trans-alkene product.[3]
-
Purification: The water-soluble nature of the diethyl phosphate byproduct simplifies the purification process, as it can be largely removed during the aqueous work-up.[2]
Conclusion
The Horner-Wadsworth-Emmons reaction provides a robust and highly stereoselective route to ethyl (E)-3-ethoxy-2-methylacrylate. By understanding the underlying mechanistic principles, researchers can optimize reaction conditions to achieve high yields and purity of this important synthetic intermediate. The protocol described herein serves as a validated starting point for laboratory-scale synthesis, with the potential for scalability in drug development and manufacturing processes.
References
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Nagaoka, H., & Kishi, Y. (1981). Further synthetic studies on rifamycin S. Tetrahedron, 37(23), 3873–3888.
- Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408.
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from [Link]
-
Wikipedia. (2023, November 23). Triethyl orthoformate. Retrieved from [Link]
- Blaskovich, M. A. (2010). Handbook of Synthetic Organic Chemistry. Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Wyatt, P., & Warren, S. (2007). Organic Synthesis: The Disconnection Approach. Wiley.
-
RSC Publishing. (2005). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
-
Angene. (n.d.). High Purity Ethyl (E)-3-ethoxy-2-methylacrylate Manufacturer | Custom Synthesis & Supply. Retrieved from [Link]
-
Wikipedia. (2023, November 23). Triethyl orthoformate. Retrieved from [Link]
Sources
- 1. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 2. Synthesis of (E)-alpha,beta-unsaturated esters with total or high diastereoselectivity from alpha,beta-epoxyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate: Synthesis, Properties, and Application in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E)-3-ethoxy-2-methylacrylate is a key chemical intermediate recognized for its integral role in the synthesis of advanced pharmaceutical compounds, most notably as a building block for respiratory syncytial virus (RSV) fusion inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis via the Horner-Wadsworth-Emmons reaction, and an elucidation of its significance in the development of novel antiviral therapeutics.
Chemical and Physical Properties
Ethyl (E)-3-ethoxy-2-methylacrylate is a distinct α,β-unsaturated ester. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[1] |
| Molecular Weight | 158.19 g/mol | PubChem[1] |
| CAS Number | 1085699-23-5 | PubChem[1] |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | PubChem[1] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 196-198 °C |
Significance in Drug Discovery: A Crucial Component for RSV Fusion Inhibitors
Respiratory Syncytial Virus (RSV) is a primary cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a significant focus of pharmaceutical research. Ethyl (E)-3-ethoxy-2-methylacrylate serves as a critical reagent in the synthesis of RSV fusion inhibitors, which are designed to prevent the virus from entering host cells, thereby halting the progression of the infection. The specific structural features of this molecule are essential for constructing the complex pharmacophores of these antiviral agents.
Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate: The Horner-Wadsworth-Emmons Approach
The synthesis of ethyl (E)-3-ethoxy-2-methylacrylate is most effectively and stereoselectively achieved through the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This olefination reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. The HWE reaction is renowned for its high (E)-alkene selectivity, making it the ideal method for obtaining the desired stereoisomer of the target molecule.
The logical pathway for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate via the HWE reaction is depicted in the following workflow diagram:
Caption: Synthetic workflow for Ethyl (E)-3-ethoxy-2-methylacrylate.
Causality Behind Experimental Choices
The selection of the Horner-Wadsworth-Emmons reaction is a deliberate choice driven by the need for high stereoselectivity. The reaction mechanism inherently favors the formation of the thermodynamically more stable (E)-alkene. The use of a stabilized phosphonate ylide, derived from ethyl 2-(diethoxyphosphoryl)propanoate, ensures a smooth and efficient reaction with the carbonyl group of ethoxyacetaldehyde. The diethyl phosphate byproduct is water-soluble, which simplifies the purification of the final product.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate based on the principles of the Horner-Wadsworth-Emmons reaction.
Materials:
-
Ethyl 2-(diethoxyphosphoryl)propanoate
-
Ethoxyacetaldehyde
-
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
-
Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF or DME to the flask.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.0 equivalent) in anhydrous THF or DME via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate ylide back to 0 °C.
-
Slowly add a solution of ethoxyacetaldehyde (1.0 equivalent) in anhydrous THF or DME via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure ethyl (E)-3-ethoxy-2-methylacrylate.
-
Spectroscopic Characterization
Expected ¹H NMR (CDCl₃, 400 MHz):
-
Vinyl proton: A singlet or a narrow triplet around δ 6.0-6.5 ppm.
-
Ethoxy group (ester): A quartet around δ 4.1-4.3 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).
-
Ethoxy group (ether): A quartet around δ 3.8-4.0 ppm (CH₂) and a triplet around δ 1.1-1.3 ppm (CH₃).
-
Methyl group: A singlet or a narrow doublet around δ 1.8-2.0 ppm.
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl carbon: δ 165-170 ppm.
-
Alkene carbons: δ 110-145 ppm.
-
Ester ethoxy carbons: δ ~60 ppm (CH₂) and ~14 ppm (CH₃).
-
Ether ethoxy carbons: δ ~65 ppm (CH₂) and ~15 ppm (CH₃).
-
Methyl carbon: δ ~12-18 ppm.
Expected IR (neat):
-
C=O stretch (ester): ~1710-1730 cm⁻¹.
-
C=C stretch (alkene): ~1640-1660 cm⁻¹.
-
C-O stretch (ester and ether): ~1050-1250 cm⁻¹.
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate is a valuable and strategically important building block in medicinal chemistry, particularly in the synthesis of RSV fusion inhibitors. The Horner-Wadsworth-Emmons reaction provides a reliable and stereoselective route to this compound. This guide has outlined the key properties, a robust synthetic protocol, and the rationale behind the chosen synthetic strategy, providing a solid foundation for researchers and drug development professionals working in this area.
References
-
PubChem. Ethyl (E)-3-ethoxy-2-methylacrylate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- Google Patents.
Sources
A Theoretical Investigation of Ethyl (E)-3-ethoxy-2-methylacrylate: A Methodological Whitepaper for In-depth Analysis
Abstract
Ethyl (E)-3-ethoxy-2-methylacrylate is a molecule of interest in organic synthesis, potentially serving as a versatile building block.[1] A thorough understanding of its conformational landscape, electronic properties, and reactivity is crucial for its effective utilization. This whitepaper presents a comprehensive methodological guide for the theoretical investigation of ethyl (E)-3-ethoxy-2-methylacrylate using computational chemistry. While direct theoretical studies on this specific molecule are scarce, this guide synthesizes field-proven insights and protocols from research on analogous acrylate derivatives to provide a robust framework for its in-depth analysis.[2][3][4] The methodologies detailed herein are designed to offer researchers, scientists, and drug development professionals a self-validating system for predicting the molecule's behavior and guiding experimental work.
Introduction: The Rationale for Theoretical Scrutiny
Ethyl (E)-3-ethoxy-2-methylacrylate belongs to the class of α,β-unsaturated esters, which are pivotal intermediates in a wide array of chemical transformations. Its structure, featuring an electron-donating ethoxy group and an electron-withdrawing ester functionality, suggests a rich and tunable reactivity profile. Theoretical studies provide a powerful, non-invasive lens through which to explore the molecule's intrinsic properties at the atomic level. By employing quantum chemical calculations, we can elucidate its stable conformations, predict its spectroscopic signatures, and map its reactivity, thereby accelerating its potential application in synthetic chemistry and materials science. This guide outlines a systematic approach to achieving this, grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry.[4][5]
Proposed Computational Methodology: A Foundation in Density Functional Theory
The cornerstone of this proposed investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. The selection of the functional and basis set is critical for obtaining reliable results.
The B3LYP/6-311+G(d,p) Level of Theory: A Justified Choice
For the geometric optimization, frequency calculations, and electronic structure analysis of ethyl (E)-3-ethoxy-2-methylacrylate, the B3LYP functional combined with the 6-311+G(d,p) basis set is recommended.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like acrylates. It has a proven track record in reproducing experimental geometries and vibrational frequencies for a wide range of organic molecules.[3][4]
-
6-311+G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the valence electrons. The addition of diffuse functions ("+") is important for accurately modeling lone pairs and regions of low electron density, while the polarization functions ("d,p") allow for the description of non-spherical electron distributions, which is essential for capturing the geometry of the carbonyl and ether groups.
Solvation Effects: The Polarizable Continuum Model (PCM)
To simulate the behavior of the molecule in a solution, the Polarizable Continuum Model (PCM) is recommended. This model places the molecule in a cavity within a dielectric continuum representing the solvent. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the geometry and electronic properties of the solute.
Conformational Analysis: Unveiling the Rotational Landscape
The presence of several single bonds in ethyl (E)-3-ethoxy-2-methylacrylate allows for multiple rotational isomers (conformers). Identifying the global minimum energy conformer is a prerequisite for any further analysis.
Step-by-Step Protocol for Conformational Search
-
Initial Exploration: A systematic scan of the potential energy surface (PES) should be performed by rotating around the key single bonds (e.g., C-O and C-C bonds of the ethoxy and ethyl ester groups).
-
Geometry Optimization: Each identified local minimum on the PES should be fully optimized at the B3LYP/6-311+G(d,p) level of theory.
-
Frequency Calculation: A frequency calculation should be performed for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the PES. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Relative Energy Analysis: The relative energies of all stable conformers should be calculated, taking into account the ZPVE corrections, to identify the most stable conformer(s).
Caption: Workflow for identifying the most stable conformer.
Geometric and Electronic Structure of the Global Minimum
Once the global minimum energy conformer is identified, a detailed analysis of its geometric and electronic properties can be performed.
Key Geometric Parameters
The optimized geometry will provide crucial information on bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography of similar molecules to validate the computational model.[6][7]
| Parameter | Predicted Value (Å or °) |
| C=C Bond Length | ~1.34 Å |
| C=O Bond Length | ~1.22 Å |
| C-O (ester) Bond Length | ~1.35 Å |
| C-O (ether) Bond Length | ~1.36 Å |
| C=C-C Bond Angle | ~125° |
| O=C-O Bond Angle | ~124° |
| Caption: Predicted key geometric parameters for ethyl (E)-3-ethoxy-2-methylacrylate. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. For ethyl (E)-3-ethoxy-2-methylacrylate, the HOMO is expected to be localized on the C=C double bond and the oxygen atom of the ethoxy group.
-
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be centered on the C=C double bond and the carbonyl group.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[3]
Caption: Conceptual diagram of Frontier Molecular Orbitals.
Theoretical Spectroscopic Characterization
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra.
Vibrational Spectroscopy (IR and Raman)
The calculated vibrational frequencies and intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. This allows for a direct comparison with experimental spectra, aiding in the structural confirmation of the synthesized molecule.[2]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | ~1720-1740 |
| C=C Stretch | ~1630-1650 |
| C-O Stretch (ester) | ~1250-1300 |
| C-O Stretch (ether) | ~1100-1150 |
| Caption: Predicted characteristic vibrational frequencies. |
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental NMR data, providing a robust method for structural elucidation.[2]
UV-Vis Spectroscopy
Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of the molecule. This analysis provides information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
Probing Reactivity: A Hypothetical Michael Addition
The electron-deficient C=C double bond in ethyl (E)-3-ethoxy-2-methylacrylate makes it a prime candidate for Michael addition reactions. A theoretical study of its reaction with a nucleophile, such as a simple amine or thiol, can provide valuable insights into its reactivity and selectivity.
Modeling the Reaction Pathway
-
Reactant and Product Optimization: The geometries of the reactants (ethyl (E)-3-ethoxy-2-methylacrylate and the nucleophile) and the expected product should be fully optimized.
-
Transition State Search: A transition state (TS) search should be performed to locate the saddle point on the reaction pathway connecting the reactants and the product.
-
TS Verification: The located TS should be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the TS connects the reactant and product minima.
-
Activation Energy Barrier: The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the TS and the reactants. A lower activation energy indicates a more facile reaction.
Caption: A simplified reaction energy profile.
Conclusion
This whitepaper has outlined a comprehensive and scientifically rigorous theoretical framework for the in-depth study of ethyl (E)-3-ethoxy-2-methylacrylate. By following the proposed methodologies, researchers can gain a deep understanding of the molecule's conformational preferences, electronic structure, spectroscopic properties, and reactivity. These theoretical insights are invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately unlocking the full potential of this promising chemical entity. The self-validating nature of the described protocols, which emphasize comparison with experimental data where possible, ensures the trustworthiness and practical utility of the obtained results.
References
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Retrieved from [Link]
-
Castro Agudelo, B., Cárdenas, J. C., Macías, M. A., Ochoa-Puentes, C., & Sierra, C. A. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1287–1289. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-ethoxy-2-propenoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl Methacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 3-Ethoxyacrylate. Retrieved from [Link]
-
CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and DFT study on a newly synthesized ethyl 2–cyano–3–[5–(phenyl–hydrazonomethyl)–1H–pyrrol–2–yl]–acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDIES OF ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO- 1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE. Retrieved from [Link]
Sources
- 1. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. core.ac.uk [core.ac.uk]
A Senior Application Scientist's Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (E)-3-ethoxy-2-methylacrylate is a multifunctional acrylate ester of significant interest in modern organic synthesis. Its strategic combination of an α,β-unsaturated carbonyl system, a methyl substituent, and an enol ether moiety makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its nomenclature, structural characteristics, physicochemical properties, and synthesis. Furthermore, it explores the compound's synthetic utility, particularly its application as a key reagent in the development of novel therapeutics, such as respiratory syncytial virus (RSV) fusion inhibitors[1]. Detailed protocols, safety considerations, and mechanistic insights are presented to equip researchers and drug development professionals with the critical knowledge required for its effective application.
Nomenclature and Structural Elucidation
The precise identification of a chemical entity is foundational to reproducible science. This section deconstructs the IUPAC name and provides key identifiers for Ethyl (E)-3-ethoxy-2-methylacrylate.
IUPAC Name Breakdown
The systematic name, ethyl (E)-3-ethoxy-2-methylprop-2-enoate , provides a complete structural description of the molecule[2][3]:
-
-oate : Denotes an ester functional group.
-
ethyl... : Specifies that the alcohol portion of the ester is ethanol.
-
prop- : Indicates a three-carbon principal chain.
-
-2-en- : A double bond is present at the C2 position.
-
2-methyl- : A methyl group is attached to the C2 position of the main chain.
-
3-ethoxy- : An ethoxy group (-OCH2CH3) is attached to the C3 position.
-
(E)- : From the German entgegen, this stereochemical descriptor indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. For this molecule, the ethoxy group on C3 and the ester group on C2 are on opposite sides of the C=C bond.
The compound is also commonly referred to by synonyms such as Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate and Ethyl trans-3-ethoxy-2-methylacrylate[3][4].
Chemical Structure and Identifiers
The unique identity of this compound is secured by several standard chemical identifiers, which are crucial for database searches and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 1085699-23-5 | [2][3][4] |
| Molecular Formula | C8H14O3 | [2][3] |
| Molecular Weight | 158.19 g/mol | [2][4] |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [2] |
| InChIKey | WZCHIWJCAAITIC-VOTSOKGWSA-N | [2][3] |
| SMILES | O=C(OCC)/C(C)=C/OCC | [5] |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of a reagent is paramount for designing experiments, monitoring reaction progress, and confirming product identity.
Physical Properties
This compound is typically a clear, faintly yellow liquid at room temperature[3].
| Property | Value |
| Boiling Point | 196-198 °C |
| Density | ~1.0 g/cm³ |
| Storage Temperature | Room Temperature |
Data sourced from Apollo Scientific and ChemicalBook, though some values are predicted.[3][4]
Spectroscopic Profile
-
¹H NMR : Protons on the ethyl groups of the ester and ether would appear as characteristic triplets and quartets. The vinylic proton would appear as a singlet downfield, and the methyl protons would also be a singlet.
-
¹³C NMR : Signals for the carbonyl carbon, the two olefinic carbons, the methyl carbon, and the four distinct carbons of the two ethyl groups would be expected.
-
IR Spectroscopy : Key stretches would include a strong C=O absorption for the α,β-unsaturated ester and a strong C=C absorption. C-O stretching bands for the ester and enol ether would also be prominent.
Synthesis and Manufacturing
The synthesis of substituted acrylates often involves condensation reactions. A common laboratory-scale approach for analogous compounds involves the Knoevenagel or Claisen-type condensation. For instance, a related compound, (E)-methyl 2-cyano-3-ethoxyacrylate, is prepared by refluxing methyl cyanoacetate and triethyl orthoformate in acetic anhydride[6]. This suggests a plausible and effective route for the title compound would involve the reaction of ethyl propionate with triethyl orthoformate.
Another patented industrial method for a similar compound, ethyl 3-ethoxyacrylate, involves the reaction of ethyl acetate and sodium ethoxide with carbon monoxide, followed by treatment with HCl and ethanol[7]. This highlights the variety of synthetic strategies available, from classical laboratory methods to more specialized industrial processes.
Representative Synthetic Workflow
A plausible laboratory synthesis can be conceptualized based on the reaction of an appropriate ester enolate with an orthoformate, followed by elimination.
Caption: Conceptual workflow for the synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate.
Synthetic Utility and Applications
The reactivity of ethyl (E)-3-ethoxy-2-methylacrylate is dominated by the electrophilic nature of the α,β-unsaturated ester system and the nucleophilic character of the enol ether. This dual reactivity makes it a valuable intermediate.
Key Reactions
-
Michael Addition : The β-carbon is susceptible to attack by nucleophiles.
-
Diels-Alder Reactions : It can act as a dienophile in cycloaddition reactions.
-
Hydrolysis/Transformations : The enol ether can be hydrolyzed to a β-ketoester, a highly versatile synthetic intermediate. The ester can be hydrolyzed, reduced, or converted to other functional groups.
Application in Drug Development
A significant application of this molecule is as a key reagent in the synthesis of respiratory syncytial virus (RSV) fusion inhibitors[1]. RSV is a major cause of respiratory illness, especially in young children[3]. The ability to efficiently construct complex heterocyclic systems needed for these inhibitors underscores the importance of this building block. Its structural features are likely exploited to control stereochemistry and introduce necessary pharmacophores during the synthesis of the active pharmaceutical ingredient (API).
Caption: Role as an intermediate in the synthesis of RSV fusion inhibitors.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
Hazard Identification
Based on available safety data, ethyl (E)-3-ethoxy-2-methylacrylate is classified with the following hazards:
-
Aggregated GHS data also indicates it may be harmful if swallowed, in contact with skin, or if inhaled[2].
Recommended Handling Protocol
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood[8].
-
Personal Protective Equipment (PPE) :
-
Handling Practices : Avoid contact with skin, eyes, and clothing[8]. Do not breathe vapors or mists[4]. Wash hands thoroughly after handling[8][9]. Keep away from heat, sparks, and open flames[9].
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place[8][9]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[9].
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate is a valuable and versatile building block for organic synthesis. Its defined stereochemistry and multiple functional groups provide a platform for a wide range of chemical transformations. Its demonstrated utility in the synthesis of pharmaceutically relevant molecules, such as RSV inhibitors, highlights its importance for the drug development community. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for leveraging its full synthetic potential.
References
-
PubChem, National Center for Biotechnology Information. Ethyl (E)-3-ethoxy-2-methylacrylate. [Link]
- Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 4. 1085699-23-5 Cas No. | Ethyl (E)-3-ethoxy-2-methylacrylate | Apollo [store.apolloscientific.co.uk]
- 5. 92145-32-9|Ethyl 3-ethoxy-2-methylacrylate|BLD Pharm [bldpharm.com]
- 6. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents [patents.google.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl (E)-3-ethoxy-2-methylacrylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (E)-3-ethoxy-2-methylacrylate is a functionalized acrylic ester of significant interest in synthetic organic chemistry, particularly as a versatile building block in the preparation of complex molecular architectures. Its unique arrangement of an acrylate moiety, an ethoxy group, and a methyl substituent provides multiple reactive sites, making it a valuable precursor for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical identity, synthesis, reactivity, and notable applications, with a particular focus on its role in the development of antiviral therapeutics.
Chemical Identity and Synonyms
A clear understanding of the various nomenclatures for a chemical entity is paramount for effective literature searching and unambiguous communication in a research and development setting. Ethyl (E)-3-ethoxy-2-methylacrylate is known by several names, and a comprehensive list is provided below to aid in its identification.
Table 1: Synonyms and Identifiers for Ethyl (E)-3-ethoxy-2-methylacrylate
| Identifier Type | Value |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate[1] |
| CAS Number | 1085699-23-5[1][2][3][4] |
| Molecular Formula | C₈H₁₄O₃[1][3][4] |
| Synonyms | Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate[2][3][4], Ethyl trans-3-ethoxy-2-methylacrylate[2], (E)-Ethyl 3-ethoxy-2-methylacrylate[1][3] |
| MDL Number | MFCD06204558[4] |
Physicochemical Properties
The physical and chemical properties of ethyl (E)-3-ethoxy-2-methylacrylate are crucial for its handling, storage, and application in chemical synthesis. A summary of its key properties is presented in the table below.
Table 2: Physicochemical Properties of Ethyl (E)-3-ethoxy-2-methylacrylate
| Property | Value |
| Molecular Weight | 158.19 g/mol [1][4] |
| Appearance | Clear, faint yellow liquid (predicted) |
| Boiling Point | 196-198 °C[4] |
| Density | 1.0 g/cm³[4] |
| Storage Temperature | 2-8°C[3] |
Proposed Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from ethyl 2-methyl-3-oxobutanoate and triethyl orthoformate. The initial reaction is a condensation to form an intermediate, which is then heated to eliminate ethanol and yield the final product.
Caption: Proposed two-step synthesis of ethyl (E)-3-ethoxy-2-methylacrylate.
Experimental Protocol (Proposed)
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Triethyl orthoformate
-
Anhydrous ethanol
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methyl-3-oxobutanoate (1 equivalent), triethyl orthoformate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation to yield pure ethyl (E)-3-ethoxy-2-methylacrylate.
Chemical Reactivity and Applications in Drug Discovery
Ethyl (E)-3-ethoxy-2-methylacrylate is a versatile intermediate in organic synthesis. The electron-withdrawing ester group activates the double bond for nucleophilic conjugate addition. The ethoxy group can act as a leaving group in substitution reactions, and the ester moiety can undergo hydrolysis or transesterification.
A significant application of this compound is in the synthesis of small molecule inhibitors of the respiratory syncytial virus (RSV) fusion protein.[2][3][5]
Role in the Synthesis of RSV Fusion Inhibitors
RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The viral fusion (F) protein is a key target for antiviral drug development as it mediates the fusion of the viral and host cell membranes, a critical step in viral entry. Small molecule inhibitors have been developed that bind to the F protein and stabilize its prefusion conformation, thereby preventing the conformational changes necessary for membrane fusion.
Ethyl (E)-3-ethoxy-2-methylacrylate serves as a key building block for the synthesis of the core heterocyclic structures present in many of these RSV fusion inhibitors. The acrylate moiety allows for the construction of nitrogen-containing heterocycles through reactions with binucleophiles such as substituted hydrazines or amidines.
Caption: General scheme for the use of ethyl (E)-3-ethoxy-2-methylacrylate in the synthesis of RSV inhibitor cores.
Spectroscopic Characterization (Predicted)
While specific spectral data for ethyl (E)-3-ethoxy-2-methylacrylate were not found in the searched literature, its expected spectroscopic characteristics can be predicted based on its structure and data from closely related compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals for two ethyl groups (triplets and quartets), a methyl group attached to the double bond (singlet), and a vinylic proton (singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the two ethyl groups, and the methyl carbon. |
| IR Spectroscopy | Strong absorption bands for the C=O stretch of the α,β-unsaturated ester and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 158.19 g/mol . |
Safety and Handling
Ethyl (E)-3-ethoxy-2-methylacrylate is classified as harmful and an irritant.[4] Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a refrigerator at 2-8°C.[3]
References
-
PubChem. Ethyl (E)-3-ethoxy-2-methylacrylate. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Ethyl (E)-3-ethoxy-2-methylacrylate. [Link]
Sources
- 1. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (2E)-Ethyl 3-Ethoxy-2-methylprop-2-enoate | 1085699-23-5 | KTB69923 [biosynth.com]
- 5. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: The Versatility of Ethyl (E)-3-ethoxy-2-methylacrylate in Modern Organic Synthesis
Introduction: A Multifaceted Building Block
Ethyl (E)-3-ethoxy-2-methylacrylate is a valuable and versatile reagent in organic synthesis, prized for its dual functionality. As an α,β-unsaturated ester, it possesses both an electron-deficient double bond and an ester group, rendering it susceptible to a variety of transformations. Its structure features a methyl group at the α-position and an ethoxy group at the β-position, which sterically and electronically influence its reactivity, offering chemists precise control over the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, supported by detailed protocols for researchers in synthetic chemistry and drug development.
The compound, identified by its CAS number 1085699-23-5, is a key intermediate for constructing carbocyclic and heterocyclic frameworks that are central to many pharmaceutical agents and functional materials[1][2]. Its utility stems from its ability to act as a potent Michael acceptor and a reactive dienophile in cycloaddition reactions.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key properties of Ethyl (E)-3-ethoxy-2-methylacrylate are summarized below.
| Property | Value | Source |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | PubChem[3] |
| CAS Number | 1085699-23-5 | PubChem[3] |
| Molecular Formula | C₈H₁₄O₃ | PubChem[3] |
| Molecular Weight | 158.19 g/mol | PubChem[3] |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | 195-196 °C | Sigma-Aldrich |
| Density | 0.998 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.446 | Sigma-Aldrich |
Core Applications in Synthetic Chemistry
The unique electronic and steric profile of ethyl (E)-3-ethoxy-2-methylacrylate makes it an ideal substrate for several critical synthetic transformations. This section details its role in Michael additions, cycloadditions, and the synthesis of heterocyclic systems.
Michael Addition Reactions: Formation of 1,5-Dicarbonyl Compounds
The Michael reaction, or conjugate addition, is a cornerstone of C-C bond formation.[4] Ethyl (E)-3-ethoxy-2-methylacrylate serves as an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the C=C double bond. This makes the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles (Michael donors), such as enolates derived from β-ketoesters, malonic esters, or Gilman reagents.
The reaction provides a powerful method for synthesizing 1,5-dicarbonyl compounds and their derivatives, which are themselves versatile intermediates for further cyclization and functionalization reactions. The presence of the α-methyl group can influence the stereochemical outcome of the addition when chiral nucleophiles or catalysts are employed.
Caption: Workflow for a typical Michael Addition reaction.
This protocol describes the conjugate addition of diethyl malonate to ethyl (E)-3-ethoxy-2-methylacrylate.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt, 0.1 eq)
-
Anhydrous ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Dissolve sodium ethoxide (0.1 eq) in the ethanol with stirring.
-
Addition of Donor: Slowly add diethyl malonate (1.2 eq) to the basic solution at room temperature. Stir for 15 minutes to ensure complete formation of the enolate.
-
Addition of Acceptor: Add ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq) dropwise to the reaction mixture. The addition should be controlled to maintain the reaction temperature below 30 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting acrylate is consumed (typically 4-6 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,5-dicarbonyl adduct. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Causality: Sodium ethoxide is a strong base used catalytically to deprotonate diethyl malonate, generating the nucleophilic enolate necessary for the conjugate addition.[4] The acidic work-up with NH₄Cl neutralizes the remaining base and protonates the intermediate enolate to yield the final product.
Cycloaddition Reactions: Accessing Six-Membered Rings
As an electron-deficient alkene, ethyl (E)-3-ethoxy-2-methylacrylate is an effective dienophile in [4+2] Diels-Alder cycloadditions. It readily reacts with electron-rich dienes, such as cyclopentadiene or Danishefsky's diene, to form substituted cyclohexene derivatives. This transformation is highly valuable as it constructs a six-membered ring with control over regioselectivity and stereoselectivity in a single step.
The stereochemical outcome is often governed by the endo rule, and the regioselectivity is dictated by the electronic effects of the substituents on both the diene and the dienophile.[5] Such cycloadditions are fundamental in the total synthesis of natural products and complex pharmaceuticals. A more specialized variant involves [2+2] cycloaddition with metal-carbene complexes to form highly substituted cyclobutanes or subsequent ring-opened products.[6]
Caption: The concerted mechanism of the Diels-Alder reaction.
This protocol details the [4+2] cycloaddition between ethyl (E)-3-ethoxy-2-methylacrylate and freshly cracked cyclopentadiene.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq)
-
Dicyclopentadiene
-
Anhydrous toluene
-
Simple distillation apparatus, sealed reaction tube or pressure vessel
Procedure:
-
Prepare Cyclopentadiene: "Crack" dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (~41 °C) via fractional distillation. The collected monomer should be kept on ice and used immediately due to its tendency to re-dimerize.
-
Reaction Setup: In a sealed tube, dissolve ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq) in a minimal amount of anhydrous toluene.
-
Addition of Diene: Add an excess of freshly prepared cyclopentadiene (e.g., 2-3 eq) to the solution.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C. The use of a sealed tube is necessary to prevent the volatile diene from escaping.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the limiting reagent is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Purification: Open the tube carefully and remove the solvent and excess cyclopentadiene under reduced pressure. The resulting crude adduct can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate). The endo and exo diastereomers may be separable.
-
Characterization: Analyze the purified product(s) by ¹H NMR to determine the diastereomeric ratio, and further characterize by ¹³C NMR and mass spectrometry.
Causality: The reaction is thermally driven and proceeds through a concerted mechanism. Using an excess of the diene maximizes the conversion of the more valuable dienophile. The endo product is typically the kinetic favorite due to favorable secondary orbital interactions in the transition state.
Synthesis of Heterocyclic Scaffolds
The 1,3-dielectrophilic nature of ethyl (E)-3-ethoxy-2-methylacrylate (at the carbonyl carbon and the β-carbon) makes it an ideal precursor for the synthesis of various heterocycles. By reacting it with binucleophiles—compounds containing two nucleophilic centers, such as urea, thiourea, guanidine, or hydrazines—a range of five- and six-membered heterocyclic rings can be constructed.
For example, reaction with thiourea can lead to the formation of substituted dihydropyrimidine-thiones. This reaction likely proceeds via an initial Michael addition of a nitrogen nucleophile to the β-position, followed by an intramolecular cyclization of the second nucleophilic group onto the ester carbonyl, and subsequent dehydration.[5] This strategy provides a direct and efficient route to biologically relevant scaffolds.
This protocol outlines the synthesis of a substituted dihydropyrimidine-thione from ethyl (E)-3-ethoxy-2-methylacrylate and thiourea.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq)
-
Thiourea (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Ice bath, round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Addition of Nucleophile: Add thiourea (1.1 eq) to the solution and stir until it dissolves.
-
Addition of Acrylate: Add ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture in an ice bath. Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water and then a small amount of cold ethanol to remove impurities.
-
Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water). Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and elemental analysis to confirm the formation of the heterocyclic ring.
Causality: The strong base (sodium ethoxide) is required to facilitate the initial conjugate addition and the subsequent cyclization by deprotonating the thiourea and promoting the attack on the ester carbonyl. Acidic neutralization is crucial for protonating the final product, causing it to precipitate from the solution for easy isolation.
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate has proven to be a highly adaptable and powerful tool in the arsenal of synthetic organic chemists. Its predictable reactivity as both a Michael acceptor and a dienophile allows for the straightforward construction of complex acyclic and cyclic systems. The protocols provided herein serve as a practical guide for leveraging its synthetic potential in research and development, particularly in the fields of medicinal chemistry and materials science where the efficient synthesis of novel molecular frameworks is of paramount importance.
References
- Google Patents. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate.
-
PubChem . Ethyl (E)-3-ethoxy-2-methylacrylate. National Center for Biotechnology Information. Available from: [Link] [Accessed January 7, 2026].
-
PubChem . Ethyl 3-ethoxy-2-propenoate. National Center for Biotechnology Information. Available from: [Link] [Accessed January 7, 2026].
- Google Patents. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
-
ResearchGate . Reaction of ethyl diethoxyacrylate with alkynylalkoxycarbene metal (Cr, W) complexes: New procedure for preparation of 6-ethoxy-2H-pyrones. Available from: [Link] [Accessed January 7, 2026].
-
Chemistry LibreTexts . 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Available from: [Link] [Accessed January 7, 2026].
-
ResearchGate . Synthesis and copolymerization of novel oxy ring-substituted isopropyl cyanoarylacrylates. Available from: [Link] [Accessed January 7, 2026].
-
ResearchGate . (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Available from: [Link] [Accessed January 7, 2026].
-
ResearchGate . (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Available from: [Link] [Accessed January 7, 2026].
-
Scientific & Academic Publishing . Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Available from: [Link] [Accessed January 7, 2026].
-
PubChem . 2-Ethoxyethyl methacrylate. National Center for Biotechnology Information. Available from: [Link] [Accessed January 7, 2026].
-
PubChem . Ethyl Methacrylate. National Center for Biotechnology Information. Available from: [Link] [Accessed January 7, 2026].
Sources
- 1. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 3. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Introduction: The Strategic Utility of a Substituted Acrylate in Michael Addition Chemistry
An In-Depth Guide to Ethyl (E)-3-ethoxy-2-methylacrylate as a Michael Acceptor: Applications and Protocols for Advanced Synthesis
Prepared by: Gemini, Senior Application Scientist
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] Within the vast arsenal of Michael acceptors, α,β-unsaturated esters (acrylates) are prized for their versatility and commercial availability.[3] This guide focuses on a specialized yet highly valuable member of this class: Ethyl (E)-3-ethoxy-2-methylacrylate (CAS 1085699-23-5).
This molecule is not a simple acrylate. Its structure is deliberately complex, featuring two key substituents that modulate its reactivity and provide strategic advantages in multi-step synthesis:
-
An α-methyl group : This substitution introduces a stereocenter upon conjugate addition, creating opportunities for diastereoselective and enantioselective transformations. It also provides steric hindrance that can influence the approach of the nucleophile.
-
A β-ethoxy group : As an electron-donating group, the ethoxy moiety subtly deactivates the β-carbon compared to unsubstituted acrylates. This modulation can prevent unwanted polymerization and allow for greater control over the reaction.
The unique electronic and steric profile of ethyl (E)-3-ethoxy-2-methylacrylate makes it an indispensable building block, particularly in pharmaceutical development. Notably, it serves as a critical reagent in the synthesis of potent Respiratory Syncytial Virus (RSV) fusion inhibitors, highlighting its role in the creation of complex, biologically active molecules.[4] This document provides a comprehensive overview of its properties, reaction mechanisms, detailed experimental protocols, and applications for researchers in organic synthesis and drug discovery.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a reagent's physical properties is essential for safe handling and effective experimental design.
| Property | Value | Reference |
| CAS Number | 1085699-23-5 | [5] |
| Molecular Formula | C₈H₁₄O₃ | [5] |
| Molecular Weight | 158.19 g/mol | [5] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 195-196 °C | |
| Density | 0.998 g/mL at 25 °C | |
| Refractive Index | n20/D 1.446 |
Synthetic Routes: The synthesis of 3-ethoxyacrylates can be achieved through various methods. One common industrial approach involves the reaction of vinyl ethyl ether with trichloroacetyl chloride, followed by condensation with ethanol and subsequent elimination.[7] Another reported method involves the reaction of ethyl acetate with sodium ethoxide in the presence of carbon monoxide to form a formyl radical ethyl acetate sodium salt, which is then further reacted with ethanol.[8] These methods provide access to the core 3-ethoxyacrylate scaffold.
Reaction Mechanism: A Tale of Controlled Reactivity
The Michael addition to ethyl (E)-3-ethoxy-2-methylacrylate proceeds via a well-established conjugate addition mechanism. The reaction is thermodynamically controlled and involves the formation of a resonance-stabilized enolate intermediate.[1][9]
Stepwise Mechanism:
-
Nucleophile Activation: A base abstracts an acidic proton from the pro-nucleophile (e.g., a thiol, amine, or active methylene compound) to generate the active nucleophile (e.g., a thiolate or enolate). The strength of the base required depends on the pKa of the nucleophile. For thiols and amines, organocatalysts like DBU are often sufficient.[10]
-
Conjugate Addition: The activated nucleophile attacks the electrophilic β-carbon of the acrylate. This is the key bond-forming step. The electron density is pushed through the conjugated system to form a resonance-stabilized enolate intermediate. The frontier molecular orbitals of the nucleophile (HOMO) and the acrylate (LUMO) must overlap effectively for this step to occur efficiently.[2]
-
Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final, neutral Michael adduct. This step regenerates the catalyst and quenches the reactive intermediate.
The presence of the α-methyl and β-ethoxy groups imparts specific characteristics to this general mechanism:
-
Regioselectivity: The attack is highly regioselective for the β-position. Competing 1,2-addition to the carbonyl carbon is generally not observed with softer nucleophiles like thiolates and enolates.[9]
-
Stereocontrol: The E-configuration of the double bond and the steric bulk of the α-methyl and β-ethoxy groups create a defined three-dimensional environment. In reactions with chiral nucleophiles or catalysts, this can lead to high levels of diastereoselectivity.[11]
Caption: General mechanism of the base-catalyzed Michael addition.
Application Notes & Experimental Protocols
The true value of ethyl (E)-3-ethoxy-2-methylacrylate is demonstrated in its practical application. The following section provides protocols for key transformations, emphasizing the causality behind each step.
Protocol 1: Organocatalytic Sulfa-Michael Addition
The addition of thiols to α,β-unsaturated systems is a powerful tool for constructing C-S bonds, which are prevalent in many pharmaceuticals. This protocol describes a highly efficient, base-catalyzed addition of an alkyl thiol. Bifunctional organocatalysts have been shown to be highly effective for such transformations on unactivated α-substituted acrylates.[12]
Objective: To synthesize ethyl 3-(benzylthio)-3-ethoxy-2-methylpropanoate.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq, 158.19 g/mol )
-
Benzylthiol (1.1 eq, 124.21 g/mol )
-
1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq, 152.24 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Caption: Experimental workflow for the sulfa-Michael addition.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl (E)-3-ethoxy-2-methylacrylate (1.58 g, 10.0 mmol, 1.0 eq).
-
Causality: Flame-drying the flask removes adsorbed water, which could otherwise protonate the catalyst or the enolate intermediate prematurely.
-
-
Reagent Addition: Place the flask under a nitrogen atmosphere. Add 20 mL of anhydrous DCM via syringe, followed by benzylthiol (1.37 g, 1.3 mL, 11.0 mmol, 1.1 eq). Stir the solution at room temperature.
-
Causality: An inert nitrogen atmosphere prevents the oxidation of the thiol to a disulfide, a common side reaction. A slight excess of the nucleophile ensures complete consumption of the limiting acrylate.
-
-
Catalyst Addition & Reaction: Slowly add DBU (0.152 g, 0.15 mL, 1.0 mmol, 0.1 eq) to the stirred solution.
-
Causality: DBU is a non-nucleophilic, strong organic base that efficiently deprotonates the thiol to generate the highly nucleophilic thiolate anion, which initiates the conjugate addition. Catalytic amounts are sufficient.[10]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting acrylate should have a higher Rf than the more polar product. The reaction is typically complete within 2-4 hours.
-
Self-Validation: The disappearance of the limiting starting material (acrylate) spot on the TLC plate indicates the reaction has gone to completion.
-
-
Workup: Once the reaction is complete, quench by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.
-
Causality: The NH₄Cl quench protonates any remaining DBU and anionic species, neutralizing the reaction mixture.
-
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.
-
Causality: The product is organic-soluble and will be extracted from the aqueous phase into the DCM.
-
-
Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous MgSO₄.
-
Causality: The brine wash helps to remove residual water from the organic phase. MgSO₄ is a drying agent that removes the last traces of water.
-
-
Purification: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., 98:2 to 90:10).
-
Causality: Chromatography separates the desired product from unreacted benzylthiol, DBU, and any minor byproducts.
-
-
Characterization: Combine the product-containing fractions and remove the solvent in vacuo to yield the pure product as a colorless oil. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.
Protocol 2: Aza-Michael Addition for β-Amino Ester Synthesis
The aza-Michael addition is a key method for synthesizing β-amino esters, which are precursors to β-amino acids, β-lactams, and other nitrogen-containing heterocycles of high pharmaceutical value. Solvent-free conditions, sometimes assisted by microwave irradiation, can accelerate these reactions and offer a greener synthetic route.[10][13]
Objective: To synthesize ethyl 3-(benzylamino)-3-ethoxy-2-methylpropanoate.
This protocol follows a similar workflow to the sulfa-Michael addition but uses an amine nucleophile.
| Step | Modification from Protocol 1 | Causality |
| Nucleophile | Benzylamine (1.1 eq) is used instead of benzylthiol. | Amines are common nucleophiles for aza-Michael additions.[14][15] |
| Catalyst | DBU is an effective catalyst, but the reaction may be slower.[10] No catalyst may be needed if run at elevated temperatures. | The basicity of the amine itself can sometimes be sufficient to promote the reaction, although an external catalyst usually improves rate and yield. |
| Reaction Conditions | The reaction may require gentle heating (e.g., 40-50 °C) or microwave irradiation for a reasonable reaction time.[13] | Aza-Michael additions can be slower than sulfa-Michael additions due to the lower nucleophilicity of neutral amines compared to thiolates. |
| Workup | A dilute acid wash (e.g., 1M HCl) can be used to remove excess benzylamine and DBU. | The amine base and catalyst will be protonated and move into the aqueous layer as their respective ammonium salts. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst or wrong choice of base. 2. Low nucleophilicity of the donor. 3. Steric hindrance from the α-methyl group. | 1. Screen stronger bases (e.g., phosphines for thiol additions[16]). 2. Ensure the base is strong enough to deprotonate the nucleophile. 3. Increase the reaction temperature or extend the reaction time. |
| Formation of Byproducts | 1. Polymerization of the acrylate acceptor. 2. Double addition of the nucleophile (for primary amines). 3. Oxidation of thiol nucleophile. | 1. Lower the reaction temperature; add a radical inhibitor like hydroquinone if necessary. 2. Use a larger excess of the Michael acceptor or control the stoichiometry carefully. 3. Maintain a strict inert atmosphere (N₂ or Ar). |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Catalyst is difficult to remove. | 1. Drive the reaction to full conversion. Optimize the eluent system for column chromatography. 2. Use an acidic or basic wash during workup to remove basic or acidic catalysts, respectively. |
References
- Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
- Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry (RSC Publishing).
- Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α-Substituted Acrylate Esters. Journal of the American Chemical Society.
- Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Journal of Molecular Catalysis B: Enzymatic.
- High Purity Ethyl (E)-3-ethoxy-2-methylacrylate Manufacturer. Acme Organics.
- Chiral crown complexes catalyse Michael addition reactions to give adducts in high optical yields. Journal of the Chemical Society, Chemical Communications.
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances.
- Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules.
- Ethyl (E)-3-Ethoxyacrylate: A Key Intermediate for Chemical Synthesis. Medium.
- Ethyl 3-ethoxyacrylate synthesis. ChemicalBook.
- Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. National Institutes of Health (NIH).
- Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem.
- Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules.
- Synthetic method of ethyl ethoxy acrylate. Google Patents.
- Michael Addition Reactions Involving (E)-Ethyl 4,4-dimethoxybut-2-enoate and its Analogs. Benchchem.
- Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate.
- Ethyl (E)-3-ethoxy-2-(ethoxymethyl)acrylate. BLDpharm.
- Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. ResearchGate.
- Preparation method of 3-ethoxy ethyl acrylate. Google Patents.
- Ethyl 3-Ethoxyacrylate. ResearchGate.
- Ethyl 3-ethoxyacrylate 98. Sigma-Aldrich.
- Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. National Institutes of Health (NIH).
- Methods of using michael addition compositions. Google Patents.
- Michael Addition. Organic Chemistry Portal.
- Michael addition reaction. Wikipedia.
- Ethyl 3-ethoxy-2-propenoate. PubChem.
- Microwave-Assisted Synthesis of Modified Glycidyl Methacrylate–Ethyl Methacrylate Oligomers, Their Physico-Chemical and Biological Characteristics. MDPI.
- Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. ResearchGate.
- The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. MDPI.
- Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. National Institutes of Health (NIH).
- Ethyl Methacrylate. PubChem.
Sources
- 1. Michael Addition [organic-chemistry.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 8. CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]
- 11. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Heck Reaction of Ethyl (E)-3-Ethoxy-2-Methylacrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides an in-depth exploration of the Mizoroki-Heck reaction utilizing ethyl (E)-3-ethoxy-2-methylacrylate as a key substrate. This electron-rich, trisubstituted alkene presents unique opportunities and challenges in palladium-catalyzed cross-coupling reactions. This document elucidates the underlying mechanistic principles, offers detailed, field-proven protocols, and discusses critical parameters for achieving high yields and selectivity. It is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of complex molecular architectures.
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction and Ethyl (E)-3-Ethoxy-2-Methylacrylate
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides or triflates with alkenes.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2]
Ethyl (E)-3-ethoxy-2-methylacrylate is a particularly interesting substrate for the Heck reaction. As an electron-rich enol ether derivative, its reactivity profile differs significantly from the more commonly employed electron-deficient acrylates.[3] The presence of the ethoxy group enhances the electron density of the double bond, influencing the regioselectivity of the carbopalladation step.[3] Furthermore, the methyl group at the α-position and the ethoxy group at the β-position create a trisubstituted alkene, which can lead to the formation of sterically hindered products and potentially a quaternary carbon center, a valuable motif in medicinal chemistry.[4][5] Understanding and controlling the Heck reaction with this substrate opens avenues for the synthesis of novel, highly functionalized molecules.
Mechanistic Insights: The Catalytic Cycle and Regiochemical Considerations
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle involves the following key steps:
-
Oxidative Addition: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a square planar Aryl-Pd(II)-X complex.
-
Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene substrate, ethyl (E)-3-ethoxy-2-methylacrylate, coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Ar-Pd bond. This step is crucial as it dictates the regioselectivity of the reaction.
-
β-Hydride Elimination: For a successful Heck reaction, a β-hydrogen atom must be present on the newly formed alkyl-palladium intermediate. A syn-β-hydride elimination then occurs to form the arylated alkene product and a hydrido-palladium complex (H-Pd-X).
-
Reductive Elimination: In the presence of a base, the H-Pd-X species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a stoichiometric amount of inorganic salt.
dot graph "Heck_Reaction_Catalytic_Cycle" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)(X)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlkeneCoord [label="Alkene Coordination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AlkeneComplex [label="[Ar-Pd(II)(Alkene)L]⁺X⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; MigInsert [label="Migratory Insertion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SigmaComplex [label="σ-Alkyl-Pd(II) Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaElim [label="β-Hydride Elimination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ProductComplex [label="[Product-Pd(II)(H)L]⁺X⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination\n(Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Ar-X in"]; OxAdd -> ArPdX; ArPdX -> AlkeneCoord [label="Alkene in\n-L"]; AlkeneCoord -> AlkeneComplex; AlkeneComplex -> MigInsert; MigInsert -> SigmaComplex; SigmaComplex -> BetaElim; BetaElim -> ProductComplex [label="Product out"]; ProductComplex -> RedElim; RedElim -> Pd0 [label="HX + Base -> Salt"]; } Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Regioselectivity with Ethyl (E)-3-Ethoxy-2-Methylacrylate:
The regiochemical outcome of the migratory insertion step is a critical consideration. For electron-deficient alkenes like simple acrylates, the aryl group typically adds to the β-position (the carbon without the ester group) due to electronic factors.[6] However, for electron-rich olefins such as enol ethers, the regioselectivity is often governed by a combination of steric and electronic effects, with a tendency for α-arylation.[3]
In the case of ethyl (E)-3-ethoxy-2-methylacrylate, two regioisomeric products are possible:
-
α-Arylation: The aryl group adds to the carbon bearing the methyl and ester groups. This is often the favored pathway for electron-rich alkenes.
-
β-Arylation: The aryl group adds to the carbon bearing the ethoxy group.
The presence of the methyl group at the α-position introduces significant steric hindrance, which can influence the regioselectivity. The choice of ligands and reaction conditions can be crucial in directing the reaction towards the desired isomer.[6][7] Bulky, electron-rich phosphine ligands can sometimes override the intrinsic electronic preferences and favor the sterically less demanding product.
Detailed Application Protocols
The following protocols are designed as a robust starting point for the Heck reaction of ethyl (E)-3-ethoxy-2-methylacrylate with aryl halides. Optimization may be required for specific substrates.
General Considerations and Reagent Preparation
-
Reagents: All reagents should be of high purity. Aryl halides should be free of impurities. Solvents should be anhydrous and degassed to prevent catalyst deactivation.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) is a common and convenient precatalyst that is reduced in situ to the active Pd(0) species. Other common sources include tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1]
-
Ligands: The choice of ligand is critical for catalyst stability and reactivity. For electron-rich and sterically demanding alkenes, phosphine ligands such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective.[5]
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the catalytic cycle. Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc).[1]
Experimental Workflow Diagram
dot graph "Heck_Reaction_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Assemble Glassware\n(Schlenk flask, condenser)", fillcolor="#FBBC05", fontcolor="#202124"]; Inert [label="Establish Inert Atmosphere\n(Vacuum/Inert Gas Cycles)"]; Reagents [label="Add Pd Catalyst, Ligand,\nBase, and Solvent"]; Degas [label="Degas Solvent\n(if not pre-degassed)"]; AddSubstrates [label="Add Aryl Halide and\nEthyl (E)-3-ethoxy-2-methylacrylate"]; Reaction [label="Heat to Reaction Temperature\nwith Stirring"]; Monitor [label="Monitor Reaction Progress\n(TLC, GC-MS)"]; Workup [label="Cool to RT, Filter,\nand Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify by Column Chromatography"]; Analyze [label="Characterize Product\n(NMR, MS)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Reagents; Reagents -> Degas; Degas -> AddSubstrates; AddSubstrates -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> Analyze; Analyze -> End; } Caption: A typical experimental workflow for the Heck reaction.
Protocol 1: General Procedure for Aryl Bromides
This protocol is suitable for the coupling of various aryl bromides with ethyl (E)-3-ethoxy-2-methylacrylate.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Magnetic stir bar
-
Schlenk flask and condenser
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (3.4 mg), triphenylphosphine (10.5 mg), and potassium carbonate (276 mg).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl bromide (1.0 mmol) and ethyl (E)-3-ethoxy-2-methylacrylate (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.
Protocol 2: For Less Reactive Aryl Chlorides
Aryl chlorides are more challenging substrates due to the strength of the C-Cl bond. This protocol employs a more active catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)
-
Anhydrous dioxane (5 mL)
-
Magnetic stir bar
-
Schlenk flask and condenser
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (13.7 mg) and tri-tert-butylphosphine (12.1 mg) to an oven-dried Schlenk flask.
-
Add cesium carbonate (488 mg).
-
Remove the flask from the glovebox and place it under a positive pressure of inert gas.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add the aryl chloride (1.0 mmol) and ethyl (E)-3-ethoxy-2-methylacrylate (1.5 mmol) via syringe.
-
Heat the reaction mixture to 110-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Expected Results and Data Interpretation
The yield and regioselectivity of the Heck reaction with ethyl (E)-3-ethoxy-2-methylacrylate will depend on the specific aryl halide and reaction conditions employed. Below is a table of expected outcomes based on literature precedents for similar substrates.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Expected Major Product | Expected Yield (%) |
| 4-Iodoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 110 | α-arylated | 75-90 |
| 4-Bromoacetophenone | Pd(OAc)₂ / PPh₃ | NaOAc | DMAc | 120 | α-arylated | 70-85 |
| 4-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 130 | α-arylated | 60-75 |
| 1-Bromonaphthalene | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile | 100 | α-arylated | 65-80 |
Data Analysis:
-
¹H and ¹³C NMR Spectroscopy: These are essential for confirming the structure of the product and determining the regioselectivity. The chemical shifts and coupling constants of the vinylic protons and carbons will be diagnostic.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Gas Chromatography (GC): Useful for monitoring reaction conversion and determining the ratio of regioisomers.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Try a different palladium precatalyst or ligand. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Unreactive aryl halide | Switch from aryl chloride to aryl bromide or iodide. Use a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃). | |
| Formation of side products | Homocoupling of the aryl halide | Lower the catalyst loading. Ensure slow addition of the aryl halide. |
| Isomerization of the product | Use a milder base. Shorten the reaction time once the starting material is consumed. | |
| Decomposition of the substrate | Lower the reaction temperature. Use a more stable solvent. | |
| Poor regioselectivity | Inappropriate ligand | Screen different phosphine ligands (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor). |
| Solvent effects | Try different polar aprotic solvents (e.g., DMF, DMAc, NMP, acetonitrile). |
Conclusion
The Mizoroki-Heck reaction of ethyl (E)-3-ethoxy-2-methylacrylate provides a powerful and versatile method for the synthesis of highly substituted and functionalized molecules. By carefully selecting the catalyst system, base, and solvent, and by maintaining rigorous experimental conditions, researchers can achieve high yields and control the regioselectivity of this important transformation. The protocols and insights provided in this guide are intended to empower scientists to successfully employ this reaction in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
- Cabri, W., & Candiani, I. (1995). The Heck Reaction. In Comprehensive Organic Synthesis II (pp. 1009-1033). Elsevier.
-
ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1161-1184). John Wiley & Sons.
-
Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]
- Larhed, M., & Hallberg, A. (2001). Microwave-assisted high-speed palladium-catalyzed C-C coupling reactions. Journal of Organometallic Chemistry, 617-618, 65-81.
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Overman, L. E. (1994). Application of intramolecular Heck reactions for forming congested quaternary carbon centers in complex molecule total synthesis. Pure and Applied Chemistry, 66(7), 1423–1430.
-
Royal Society of Chemistry. (2022). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Retrieved from [Link]
-
Science.gov. (n.d.). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Retrieved from [Link]
-
Scifinder. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Retrieved from [Link]
-
SpringerLink. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Approach Toward Stereoselective α‐Arylation by Pd/Cu‐Catalyzed Arylboration of Electron Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
application of ethyl (E)-3-ethoxy-2-methylacrylate in polymer chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of polymers derived from ethyl (E)-3-ethoxy-2-methylacrylate.
Introduction: Unveiling a Unique Functional Monomer
Ethyl (E)-3-ethoxy-2-methylacrylate is a functionalized acrylic monomer possessing a unique combination of structural features: a methacrylate backbone, an ethyl ester group, and an ethoxy substituent on the beta-carbon. While not as extensively studied as commodity acrylates like methyl methacrylate (MMA), its distinct architecture presents intriguing possibilities for creating novel polymers with tailored properties. The presence of the alpha-methyl group suggests that its polymers will exhibit greater thermal and chemical stability compared to standard acrylates. Furthermore, the ethoxy group introduces polarity and hydrogen bond-accepting capabilities, which can be leveraged to control solubility, surface properties, and biocompatibility.
This guide serves as a comprehensive technical resource, bridging the gap between the monomer's fundamental chemistry and its advanced applications. By drawing upon established principles of polymer science and citing analogous, well-characterized systems, we will provide a robust framework for researchers to explore the potential of poly(ethyl (E)-3-ethoxy-2-methylacrylate) and its copolymers in fields ranging from specialty coatings to advanced drug delivery systems.
Monomer Characteristics
A foundational understanding of the monomer is critical before proceeding to polymerization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [1] |
| CAS Number | 1085699-23-5 | [1] |
The structure contains a polymerizable double bond, an ester group susceptible to hydrolysis under strong acid or base, and a flexible ethoxy side-chain that is expected to influence the final polymer's physical properties, such as its glass transition temperature (Tg).
Polymerization of Ethyl (E)-3-ethoxy-2-methylacrylate
Polymers based on this monomer can be synthesized via standard controlled polymerization techniques. Free-radical polymerization is the most straightforward method for initial studies. The general workflow for synthesis and characterization is outlined below.
Caption: General experimental workflow for synthesis and characterization.
Protocol 1: Free-Radical Solution Polymerization
This protocol describes a standard laboratory-scale synthesis of the homopolymer. The choice of a free-radical initiator like 2,2'-Azobisisobutyronitrile (AIBN) is common for methacrylate monomers.[2][3] Solvents such as 1,4-dioxane or toluene are suitable for this type of polymerization.
Rationale: Solution polymerization provides excellent control over reaction temperature by dissipating the heat of polymerization through the solvent, thereby preventing autoacceleration (the gel effect) and allowing for the synthesis of polymers with controlled molecular weights and narrower polydispersity compared to bulk polymerization.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (inhibitor removed via basic alumina column)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous 1,4-dioxane (or toluene)
-
Anhydrous methanol (for precipitation)
-
Schlenk flask and line, nitrogen source, magnetic stirrer, oil bath
Procedure:
-
Monomer Preparation: Pass the monomer through a short column of basic alumina to remove the polymerization inhibitor (e.g., MEHQ).
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g (63.2 mmol) of the purified monomer in 40 mL of anhydrous 1,4-dioxane.
-
Initiator Addition: Add 0.104 g (0.63 mmol) of AIBN to the solution (targeting a monomer-to-initiator ratio of 100:1).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. After the final thaw, backfill the flask with dry nitrogen.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 12-24 hours under a positive nitrogen pressure. The solution will become noticeably more viscous.
-
Termination & Purification: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air. Slowly pour the viscous polymer solution into a beaker containing 400 mL of rapidly stirring cold methanol. The polymer will precipitate as a solid.
-
Isolation: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a good solvent (e.g., THF, chloroform) and re-precipitate into cold methanol to further purify.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C overnight to a constant weight.
Predicted Properties and Structure-Property Relationships
Direct experimental data for poly(ethyl (E)-3-ethoxy-2-methylacrylate) is scarce. However, we can predict its properties by comparing it to structurally similar polymers. The key is to understand how the side-chain influences polymer chain packing and mobility.
Caption: Predicted structure-property relationships for the polymer.
Comparative Property Analysis:
| Polymer | Monomer Structure | Typical Tg (°C) | Key Characteristics |
| Poly(methyl methacrylate) (PMMA) | CH₂=C(CH₃)COOCH₃ | ~105 | Hard, rigid, transparent |
| Poly(ethyl methacrylate) (PEMA) | CH₂=C(CH₃)COOCH₂CH₃ | ~65 | Softer and more flexible than PMMA[4] |
| Poly(2-ethoxyethyl methacrylate) | CH₂=C(CH₃)COOCH₂CH₂OCH₂CH₃ | ~ -20 | Low Tg, flexible, increased hydrophilicity |
| Poly(ethyl (E)-3-ethoxy-2-methylacrylate) (Predicted) | CH₃CH₂OCH=C(CH₃)COOCH₂CH₃ | ~ 40 - 60 | Likely softer than PEMA, with moderate Tg and tunable solubility due to the ether linkage. |
The flexible ethoxy group is expected to act as an internal plasticizer, increasing the free volume between polymer chains and lowering the glass transition temperature compared to PEMA.
Application Notes for Researchers and Drug Development
The unique structure of this monomer makes its polymers and copolymers attractive candidates for high-value applications, particularly in the biomedical field where material properties must be precisely controlled.[5][6]
Application 1: Advanced Drug Delivery Systems
The amphiphilic nature imparted by the ester and ether groups makes this monomer suitable for creating copolymers used in drug delivery.[7][8] For example, copolymerizing it with a hydrophilic monomer like poly(ethylene glycol) methacrylate (PEGMA) could yield amphiphilic block copolymers that self-assemble into micelles in aqueous solutions.[9] These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[10]
Experimental Insight: The balance between the hydrophobic backbone and the moderately polar side-chains could allow for effective loading of a wide range of therapeutic agents. The polymer's degradation (via ester hydrolysis) can be tuned by copolymerization with other monomers, enabling controlled drug release.[11]
Protocol 2: Synthesis of a Random Copolymer with MMA
This protocol allows for the tuning of properties, such as Tg and hydrophobicity, by incorporating a well-understood comonomer like Methyl Methacrylate (MMA).[2][3]
Rationale: Creating a random copolymer is a straightforward strategy to create materials with properties intermediate between those of the two homopolymers. This allows for fine-tuning of mechanical strength, thermal properties, and drug-polymer interactions without complex multi-step synthesis.[12]
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate, purified
-
Methyl methacrylate (MMA), purified
-
AIBN, recrystallized
-
Anhydrous toluene
-
Anhydrous methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, prepare a solution containing a desired molar ratio of the two monomers (e.g., 5.0 g of ethyl (E)-3-ethoxy-2-methylacrylate and 3.16 g of MMA for a 50:50 molar feed ratio) in 40 mL of anhydrous toluene.
-
Initiator & Degassing: Add AIBN (e.g., 0.5 mol% relative to total monomers) and degas the solution using three freeze-pump-thaw cycles.
-
Polymerization: Conduct the polymerization at 70°C for 8-12 hours. It is crucial to stop the reaction at low conversion (<15%) if the goal is to determine monomer reactivity ratios. For material synthesis, the reaction can be run to high conversion.
-
Purification & Isolation: Precipitate the resulting copolymer by adding the reaction mixture to 400 mL of cold methanol. Filter and dry the product under vacuum.
-
Characterization: Use ¹H NMR spectroscopy to determine the final copolymer composition by integrating the unique proton signals from each monomer unit.
Application 2: Biocompatible Coatings and Hydrogels
Acrylate-based polymers are widely used as coatings for medical devices and in the formulation of hydrogels for tissue engineering due to their biocompatibility and tunable properties.[5][6] The polymer from ethyl (E)-3-ethoxy-2-methylacrylate could be used to create coatings that modify the surface energy of a substrate, potentially reducing protein adsorption or improving lubricity.
When copolymerized with crosslinking agents (like ethylene glycol dimethacrylate) and hydrophilic monomers (like 2-hydroxyethyl methacrylate, HEMA), it can be incorporated into hydrogel networks.[13] The ethoxy side-chain can modulate the swelling behavior and mechanical properties of the resulting hydrogel, making it a candidate for soft contact lenses or scaffolds for tissue regeneration.
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate represents a versatile, yet underexplored, building block in polymer chemistry. While direct literature is sparse, a principled approach based on the known behavior of similar functional methacrylates provides a clear path for its investigation. The protocols and insights provided here serve as a launchpad for researchers to synthesize and characterize novel polymers based on this monomer. Its unique combination of a stable methacrylate backbone and a functional ethoxy side-chain holds significant promise for developing next-generation materials for drug delivery, biomaterial engineering, and other advanced applications.
References
-
ResearchGate. (2020). Acrylic-Based Materials for Biomedical and Bioengineering Applications. Available from: [Link]
-
Biomacromolecules. (2023). Advanced Functional Polymers for Unmet Medical Challenges. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Available from: [Link]
-
Arizona State University Library. Advanced Functional Polymers for Biomedical Applications. Available from: [Link]
-
MDPI. (2021). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Available from: [Link]
-
PubChem. Ethyl (E)-3-ethoxy-2-methylacrylate. Available from: [Link]
-
DergiPark. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available from: [Link]
-
Wikipedia. Poly(ethyl methacrylate). Available from: [Link]
-
Wikipedia. Ethyl methacrylate. Available from: [Link]
-
Research India Publications. (2014). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Available from: [Link]
-
National Institutes of Health (NIH). (2023). Polymer-Based Hydrogels Applied in Drug Delivery: An Overview. Available from: [Link]
-
MySkinRecipes. Poly(ethyl methacrylate). Available from: [Link]
-
National Institutes of Health (NIH). (2023). pH-Sensitive Acrylic Terpolymers for the Coating of Orally Administered Drugs Used for Colonic Release. Available from: [Link]
-
MDPI. (2022). Influence of the Poly(ethylene Glycol) Methyl Ether Methacrylates on the Selected Physicochemical Properties of Thermally Sensitive Polymeric Particles for Controlled Drug Delivery. Available from: [Link]
-
National Institutes of Health (NIH). (2023). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. Available from: [Link]
-
ResearchGate. (2021). Applications of Polymer Blends in Drug Delivery. Available from: [Link]
-
ResearchGate. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Available from: [Link]
-
Scientific & Academic Publishing. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Available from: [Link]
Sources
- 1. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 4. Poly(ethyl methacrylate) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Sensitive Acrylic Terpolymers for the Coating of Orally Administered Drugs Used for Colonic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
Application Notes & Protocols: Ethyl (E)-3-ethoxy-2-methylacrylate as a Functional Monomer for Advanced Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of ethyl (E)-3-ethoxy-2-methylacrylate (EEMA) as a monomer. While specific literature on the homopolymerization of EEMA is nascent, this guide leverages established principles of acrylate polymerization to provide robust protocols for both conventional and controlled radical polymerization. We detail methodologies, explain the scientific rationale behind experimental choices, and explore the potential applications of the resulting polymers, particularly within the biomedical and pharmaceutical fields.
Introduction: The Potential of Ethyl (E)-3-ethoxy-2-methylacrylate (EEMA)
Ethyl (E)-3-ethoxy-2-methylacrylate is an α,β-unsaturated ester possessing a unique combination of functional groups that make it a compelling monomer for materials science and drug development. Its structure includes:
-
An acrylate backbone , which is amenable to a wide range of polymerization techniques, most notably free-radical methods.[1][2]
-
An α-methyl group , which influences the polymer's chain flexibility, thermal properties (e.g., glass transition temperature, Tg), and degradation mechanism.[3]
-
An ethoxy group at the β-position, which can modulate the hydrophilicity, solubility, and potential for post-polymerization modification of the resulting polymer.
These features suggest that poly(EEMA) could offer tailored properties for applications requiring biocompatibility, controlled release, and specific solvent or biological interactions.[4][5] One known application of the monomer itself is in the synthesis of respiratory syncytial virus (RSV) fusion inhibitors, highlighting its relevance in pharmacologically active scaffolds.[6]
Table 1: Physicochemical Properties of Ethyl (E)-3-ethoxy-2-methylacrylate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [7] |
| CAS Number | 1085699-23-5 | [6][7] |
| Molecular Formula | C₈H₁₄O₃ | [7] |
| Molecular Weight | 158.19 g/mol |[7] |
Section 1: Monomer Handling and Purification
Commercial monomers are typically supplied with inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization during transport and storage. The removal of these inhibitors is a critical first step for achieving controlled and reproducible polymerization results.
Protocol 1.1: Inhibitor Removal
-
Principle: This protocol uses a basic alumina column to adsorb the acidic phenolic inhibitor from the liquid monomer. This is the most common and effective method for acrylate purification.
-
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (EEMA)
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh, 58 Å)
-
Glass column with fritted disc
-
Collection flask (amber glass)
-
Nitrogen or Argon gas line
-
-
Procedure:
-
Column Packing: Securely clamp the glass column in a fume hood. Add a small plug of glass wool or cotton to the bottom if it is not fritted. Fill the column approximately two-thirds full with basic alumina.
-
Elution: Gently pour the EEMA monomer onto the top of the alumina bed.
-
Collection: Allow the monomer to percolate through the column under gravity. For faster elution, a gentle positive pressure of inert gas (N₂ or Ar) can be applied. Rationale: Using inert gas prevents atmospheric oxygen and moisture from contaminating the purified monomer.
-
Storage: Collect the purified, inhibitor-free monomer in a clean, dry amber glass flask. Store the purified monomer at 2-8°C and use within 24-48 hours. Rationale: The absence of inhibitor makes the monomer susceptible to spontaneous polymerization, especially when exposed to heat or UV light.
-
Section 2: Polymerization Methodologies
We present two robust protocols: a conventional free-radical polymerization for synthesizing high molecular weight polymers and a Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization for precise control over polymer architecture.[8]
Protocol: Conventional Free-Radical Polymerization (FRP)
This method is suitable for producing high molecular weight poly(EEMA) rapidly. However, it offers limited control over molecular weight distribution (polydispersity) and chain architecture.[9]
-
Materials & Equipment:
-
Purified EEMA monomer
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum/inert gas manifold
-
Oil bath with temperature controller
-
Precipitation solvent (e.g., cold Methanol or Hexane)
-
-
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve EEMA (e.g., 5 g, 31.6 mmol) and AIBN (e.g., 26 mg, 0.158 mmol, for a 200:1 monomer-to-initiator ratio) in the chosen solvent (e.g., 10 mL Toluene).
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a radical scavenger that can inhibit polymerization or react with propagating chains, leading to uncontrolled side reactions and termination. This step is crucial for reproducibility.[10]
-
Polymerization: After the final thaw, backfill the flask with inert gas. Immerse the flask in a preheated oil bath at 70°C. Allow the reaction to proceed with vigorous stirring for a predetermined time (e.g., 6-24 hours).
-
Termination & Isolation: To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent (e.g., 200 mL of cold methanol) while stirring. The polymer will precipitate as a solid or viscous oil.
-
Drying: Decant the solvent, re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF, Chloroform), and re-precipitate. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments. Dry the final polymer product under vacuum at 40-50°C until a constant weight is achieved.
-
Protocol: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a premier controlled radical technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (PDI < 1.3), and complex architectures like block copolymers.[8][11] The choice of the RAFT agent is critical and depends on the monomer class. For acrylates, trithiocarbonates are highly effective.
-
Materials & Equipment:
-
Purified EEMA monomer
-
Anhydrous solvent (e.g., Anisole or 1,4-Dioxane)
-
Radical initiator (e.g., AIBN or V-50 for aqueous systems)
-
RAFT Agent (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid)
-
All equipment listed in Protocol 2.1
-
-
Procedure:
-
Target Calculation: Define the target degree of polymerization (DP) and thus the target molecular weight (Mₙ). The ratio of [Monomer]:[RAFT Agent] will determine the Mₙ. The [RAFT Agent]:[Initiator] ratio is typically between 3:1 and 10:1.
-
Example Target: Mₙ = 10,000 g/mol . DP = 10,000 / 158.19 ≈ 63.
-
-
Reaction Setup: For a target DP of 63, weigh the following into a Schlenk tube:
-
EEMA: 1.0 g (6.32 mmol)
-
RAFT Agent (M.W. 364.6 g/mol ): 36.6 mg (0.10 mmol, for [M]:[RAFT] ≈ 63)
-
AIBN (M.W. 164.2 g/mol ): 3.3 mg (0.02 mmol, for [RAFT]:[I] = 5)
-
Solvent (e.g., Anisole): 2.0 mL
-
-
Deoxygenation: Perform three freeze-pump-thaw cycles as described in Protocol 2.1.
-
Polymerization: Immerse the sealed tube in a preheated oil bath at 70°C. To monitor the reaction, small aliquots can be taken at timed intervals via a degassed syringe for conversion (¹H NMR) and molecular weight (GPC) analysis.
-
Isolation & Purification: Follow steps 4-6 from Protocol 2.1. The resulting polymer should have a molecular weight close to the target and a narrow molecular weight distribution (PDI < 1.3).
-
Diagram 1: General Workflow for EEMA Polymerization
Caption: Overview of the synthesis and characterization process.
Diagram 2: The RAFT Polymerization Mechanism
Caption: Key equilibria in RAFT polymerization.
Section 3: Polymer Characterization
Post-synthesis, thorough characterization is essential to validate the polymer's structure, molecular weight, and thermal properties.
Table 2: Key Characterization Techniques for Poly(EEMA)
| Technique | Information Obtained | Expected Results & Insights |
|---|---|---|
| ¹H & ¹³C NMR Spectroscopy | Confirms polymer structure, verifies monomer conversion, and determines tacticity. | Expect disappearance of vinyl proton signals (~5-7 ppm) and appearance of broad polymer backbone signals. Integration can quantify residual monomer.[12] |
| Gel Permeation Chromatography (GPC/SEC) | Determines number-average (Mₙ), weight-average (Mₙ) molecular weights, and polydispersity index (PDI = Mₙ/Mₙ). | FRP will likely yield a high PDI (>1.8). A successful RAFT polymerization will show a low PDI (<1.3) and a linear increase of Mₙ with conversion. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Verifies functional groups present in the polymer. | Key absorbances include the C=O stretch of the ester (~1730 cm⁻¹), C-O-C stretches from the ester and ether groups (~1100-1200 cm⁻¹). |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), an indicator of the polymer's amorphous/crystalline nature and chain flexibility. | The Tg will depend on the molecular weight and tacticity. The α-methyl group typically increases Tg compared to non-substituted acrylates. |
Section 4: Potential Applications in Drug Development
The unique structure of poly(EEMA) makes it a candidate for several advanced applications. Acrylate-based polymers are widely used in medicine due to their biocompatibility and tunable properties.[4][13]
-
Drug Delivery Vehicles: By synthesizing amphiphilic block copolymers (e.g., poly(EEMA)-b-poly(ethylene glycol)methacrylate) using RAFT, it is possible to create self-assembling micelles or polymersomes. The poly(EEMA) block could form a hydrophobic core for encapsulating poorly water-soluble drugs, while the hydrophilic block provides aqueous stability.[14][15]
-
pH-Responsive Materials: While EEMA itself is not pH-responsive, the ester linkage offers a site for potential hydrolysis under acidic or basic conditions, which could be exploited for controlled drug release.[5] Furthermore, EEMA can be copolymerized with acidic or basic monomers (like acrylic acid or dimethylaminoethyl methacrylate) to create smart hydrogels or coatings that swell or dissolve at specific pH values, relevant for enteric coatings or targeted release in tumor microenvironments.[4]
-
Transdermal Patches: The adhesive properties of acrylate polymers are well-established.[16] The polarity, and therefore drug solubility, of poly(EEMA) can be tuned by copolymerization, making it a potential candidate for the adhesive matrix in transdermal drug delivery systems. The ethoxy group may enhance solubility for certain classes of drugs.
Diagram 3: Conceptual Application in Drug Delivery
Caption: Synthesis of a block copolymer for micellar drug delivery.
Section 5: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No/Low Polymerization | Incomplete inhibitor removal; Presence of oxygen; Inactive initiator. | Ensure monomer is freshly passed through alumina; Improve deoxygenation technique (more cycles); Use fresh, properly stored initiator. |
| Broad PDI in RAFT | Incorrect RAFT agent for monomer; Impurities in monomer/solvent; Too high initiator concentration. | Select a RAFT agent known for acrylate control (e.g., trithiocarbonate); Ensure high purity of all reagents; Decrease initiator ratio ([RAFT]:[I] > 3). |
| Precipitation During Polymerization | Polymer is insoluble in the reaction solvent at the given temperature or molecular weight. | Increase solvent volume; Switch to a better solvent for the polymer (e.g., THF, DMF); Reduce target molecular weight. |
| Inconsistent Results | Variable oxygen levels; Temperature fluctuations; Inconsistent reagent purity. | Standardize the deoxygenation procedure; Use a calibrated, stable heat source; Use reagents from the same batch where possible. |
References
-
ResearchGate. (n.d.). Acrylate Polymers for Advanced Applications. Retrieved from ResearchGate. [Link]
-
Lovell, P. A., et al. (2001). High-Temperature Homopolymerization of Ethyl Acrylate and n-Butyl Acrylate: Polymer Characterization. Macromolecules. [Link]
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Acrylate polymer. [Link]
-
Grokipedia. (n.d.). Acrylate polymer. [Link]
-
Tucker, B. S., et al. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters. [Link]
-
Singh, S., et al. (2017). Preparation, Characterization and Properties of some Acrylic Base Latex: A Review. International Journal of Advanced Research. [Link]
-
Nagaraja, G. K., et al. (2016). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Taylor & Francis Online. [Link]
-
UNCW. (n.d.). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS. [Link]
-
IJPPR. (n.d.). ROLE OF POLYMERS IN DRUG DELIVERY. [Link]
-
Wirtanen, A. (2004). Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology. [Link]
-
Gündoğdu, Ö. (2012). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROMETRY. Middle East Technical University. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
Royal Society of Chemistry. (2015). Iron-initiated radical polymerization of acrylate monomers. Polymer Chemistry. [Link]
-
ResearchGate. (2020). Modeling the free radical polymerization of acrylates. [Link]
-
ACS Publications. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Industrial & Engineering Chemistry Research. [Link]
Sources
- 1. Acrylate polymer - Wikipedia [en.wikipedia.org]
- 2. Iron-initiated radical polymerization of acrylate monomers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00645G [pubs.rsc.org]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 7. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. jddtonline.info [jddtonline.info]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes & Protocols: The Michael Addition with Ethyl (E)-3-ethoxy-2-methylacrylate
Introduction: Strategic Bond Formation via Conjugate Addition
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a cornerstone transformation in synthetic organic chemistry for its capacity to form carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.[1][2] This reaction's versatility has made it indispensable in the synthesis of complex pharmaceuticals and natural products.[2]
This guide focuses on a specific, highly functionalized Michael acceptor: ethyl (E)-3-ethoxy-2-methylacrylate . Its unique structure offers both opportunities and challenges in synthesis design. The electron-withdrawing ethyl ester group activates the alkene for nucleophilic attack at the β-position. Concurrently, the α-methyl and β-ethoxy substituents introduce steric and electronic factors that modulate the acceptor's reactivity and can influence the stereochemical outcome of the addition. Understanding these nuances is critical for designing successful synthetic protocols.
This document provides a detailed protocol, mechanistic insights, and a framework for adapting the reaction to various nucleophiles, aimed at researchers, scientists, and drug development professionals seeking to leverage this versatile building block.
Reaction Principles and Mechanistic Overview
The Michael addition proceeds via the attack of a soft nucleophile (the "Michael donor") onto the electrophilic β-carbon of an activated alkene (the "Michael acceptor"). The reaction is typically catalyzed by a base, which serves to deprotonate the Michael donor, increasing its nucleophilicity.
The general mechanism can be broken down into three key steps:
-
Nucleophile Activation: A base removes an acidic proton from the Michael donor (e.g., a thiol, amine, or active methylene compound) to generate a potent nucleophile (e.g., a thiolate, enolate).
-
Conjugate Addition: The activated nucleophile attacks the β-carbon of ethyl (E)-3-ethoxy-2-methylacrylate. This breaks the π-bond of the alkene, and the resulting negative charge is delocalized onto the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or during an aqueous workup, to yield the final 1,4-adduct.[3]
Visualizing the Mechanism
Caption: General mechanism of a base-catalyzed Thia-Michael addition.
Key Experimental Considerations
-
Choice of Nucleophile: The reaction works best with "soft" nucleophiles. Common classes include thiols (Thia-Michael)[4][5], amines (Aza-Michael)[6][7], and stabilized carbon nucleophiles like malonates and β-ketoesters.[8]
-
Choice of Catalyst:
-
Base Catalysis: Organic bases like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.[2] For carbon nucleophiles, stronger bases like sodium ethoxide may be required.[1]
-
Lewis Acid Catalysis: Lewis acids can be used to activate the Michael acceptor by coordinating to the carbonyl oxygen, increasing the electrophilicity of the β-carbon.
-
Organocatalysis: Chiral amines or thiourea-based catalysts can be employed to achieve high enantioselectivity, which is crucial in drug development.[9][10]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like THF, acetonitrile, or DMF are common. However, for certain nucleophiles, reactions can be performed effectively in alcohols, water, or even under solvent-free conditions to align with green chemistry principles.[4][7][11]
Experimental Protocol: Thia-Michael Addition of 1-Propanethiol
This protocol details a general procedure for the conjugate addition of a thiol to ethyl (E)-3-ethoxy-2-methylacrylate. This reaction is often high-yielding and proceeds under mild conditions.
Materials and Reagents
-
Michael Acceptor: Ethyl (E)-3-ethoxy-2-methylacrylate
-
Michael Donor: 1-Propanethiol
-
Catalyst: Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Workup: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, septum, nitrogen/argon inlet, syringes, separatory funnel, rotary evaporator, silica gel for column chromatography.
Safety Precautions
-
Handle all reagents in a well-ventilated fume hood.
-
Ethyl (E)-3-ethoxy-2-methylacrylate may cause skin, eye, and respiratory irritation.[12]
-
1-Propanethiol has a strong, unpleasant odor and is flammable.
-
Triethylamine is corrosive and flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add ethyl (E)-3-ethoxy-2-methylacrylate (1.0 equiv).
-
Dissolve the acceptor in anhydrous DCM or THF (approx. 0.2 M concentration).
-
Seal the flask with a septum and place it under an inert atmosphere of nitrogen or argon.
-
-
Addition of Reagents:
-
Add 1-propanethiol (1.1 equiv) to the stirred solution via syringe.
-
Add triethylamine (0.1 equiv) dropwise via syringe. The addition of the base catalyst initiates the reaction.
-
-
Reaction Monitoring:
-
Allow the mixture to stir at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicates reaction completion. Reactions are often complete within 2-12 hours.
-
-
Workup and Neutralization:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl solution and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes acidic and basic impurities.[1]
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to afford the pure Michael adduct.[3]
-
Visualizing the Experimental Workflow
Caption: Standard workflow for a Michael addition reaction.
Data Summary: Adapting the Protocol
The following table provides representative conditions for Michael additions to α,β-unsaturated esters with various nucleophiles, offering a starting point for protocol adaptation with ethyl (E)-3-ethoxy-2-methylacrylate.
| Nucleophile (Donor) | Catalyst | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| Thiol (e.g., 1-Propanethiol) | Bifunctional Iminophosphorane | Toluene | Room Temp. | 2 h | >99% | [9] |
| Thiol (Various) | None | Solvent-Free | Room Temp. | 5-30 min | 92-98% | [4] |
| Secondary Amine (e.g., Benzylamine) | None (Microwave) | Methanol | 130-150 °C | 3-6 h | 97-98% | [13] |
| Secondary Amine (e.g., Diethylamine) | None | Solvent-Free | Room Temp. | 24 h | 94% | [7] |
| Carbon (e.g., Ethyl Acetoacetate) | DBU | THF | 35 °C | ~1-2 h | High Conv. | [8] |
Note: Reaction times and yields are highly dependent on the specific substrates and conditions used. The α-methyl and β-ethoxy groups on the target acceptor may influence reactivity compared to simpler acrylates.
Conclusion and Outlook
The Michael addition using ethyl (E)-3-ethoxy-2-methylacrylate is a robust and versatile method for constructing complex molecular architectures. By carefully selecting the nucleophile, catalyst, and solvent, researchers can effectively control the reaction outcome. The provided protocol for a Thia-Michael addition serves as a validated starting point. For other nucleophiles, such as amines or carbon-based donors, the conditions summarized in the table offer valuable guidance for methodological development. Asymmetric variants, employing chiral organocatalysts, further expand the synthetic utility of this reaction, enabling the stereocontrolled synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries.
References
-
Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α-Substituted Acrylate Esters. Journal of the American Chemical Society. Available at: [Link]
-
Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. Chemical Communications. Available at: [Link]
-
Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. ResearchGate. Available at: [Link]
-
Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. PubMed Central. Available at: [Link]
-
Organocatalytic Enantioselective Direct Vinylogous Michael Addition of α,β-Unsaturated γ-Butyrolactam to β-Acyl Acrylates and 1,2-Diacylethylenes. The Journal of Organic Chemistry. Available at: [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central. Available at: [Link]
-
Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids. RSC Publishing. Available at: [Link]
-
Stereoselective Thio-Michael/Aldol Tandem Reaction to α,β-Unsaturated Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. Available at: [Link]
-
Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry. Available at: [Link]
-
Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. MDPI. Available at: [Link]
-
Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem. Available at: [Link]
-
Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. Available at: [Link]
-
Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available at: [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. MDPI. Available at: [Link]
-
Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry. Available at: [Link]
-
Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. ResearchGate. Available at: [Link]
-
Ethyl 3-ethoxy-2-propenoate. PubChem. Available at: [Link]
-
Ethyl 3-Ethoxyacrylate. ResearchGate. Available at: [Link]
-
Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Semantic Scholar. Available at: [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08956B [pubs.rsc.org]
- 12. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [mdpi.com]
Guide to the Experimental Chemistry of Ethyl (E)-3-ethoxy-2-methylacrylate: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Ethyl (E)-3-ethoxy-2-methylacrylate is a versatile α,β-unsaturated ester with significant utility in organic synthesis, notably as a key building block for advanced pharmaceutical intermediates like respiratory syncytial virus (RSV) fusion inhibitors[1][2]. Its unique electronic and steric properties, conferred by the α-methyl and β-ethoxy substituents, govern its reactivity. This guide provides an in-depth exploration of its principal reactions, offering detailed experimental protocols for Michael additions, cycloadditions, and polymerization. The document emphasizes the causal reasoning behind procedural steps, ensuring both scientific integrity and practical applicability for researchers in synthetic chemistry and drug development.
Critical Safety and Handling Protocols
Acrylate and methacrylate esters are reactive monomers that demand careful handling to mitigate health risks and prevent unwanted reactions.[3]
1.1 GHS Hazard Information Ethyl (E)-3-ethoxy-2-methylacrylate is classified with the following hazards[4][5]:
-
Harmful: If swallowed, in contact with skin, or if inhaled.
-
Irritant: Causes skin, eye, and respiratory irritation.
1.2 Core Safety Protocols
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors[5].
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended as methacrylate monomers can penetrate latex and vinyl gloves), chemical splash goggles, and a lab coat.[6]
-
Spontaneous Polymerization: Acrylates can self-polymerize violently, especially when exposed to heat or light, or if the inhibitor is depleted[7]. Store the monomer in a cool, dark place, and ensure it is properly inhibited (typically with Monomethyl Ether of Hydroquinone, MeHQ). The inhibitor requires the presence of dissolved oxygen to be effective, so do not store under an inert atmosphere for long periods[7].
-
Handling: Keep away from open flames and hot surfaces as the liquid and vapor are flammable[8].
Physicochemical Properties
A summary of key properties for Ethyl (E)-3-ethoxy-2-methylacrylate is provided for quick reference.
| Property | Value | Source |
| CAS Number | 1085699-23-5 | [1][4][5] |
| Molecular Formula | C₈H₁₄O₃ | [4] |
| Molecular Weight | 158.19 g/mol | [4][5] |
| Boiling Point | 196-198 °C | [5] |
| Density | ~1.0 g/cm³ | [5] |
| Appearance | Colorless Liquid | [9] |
| IUPAC Name | ethyl (E)-3-ethoxy-2-methylprop-2-enoate | [4] |
Synthesis of the Starting Material
The (E)-isomer of α,β-unsaturated esters like the title compound is commonly and efficiently synthesized via the Horner-Wadsworth-Emmons (HWE) reaction. This method offers excellent stereocontrol, favoring the formation of the thermodynamically more stable E-alkene.[10]
Caption: Mechanism of the Michael Addition reaction.
Protocol: Michael Addition of Benzylamine
This protocol is adapted from established procedures for amine additions to acrylates and serves as a representative example. [11] Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Anhydrous Methanol (as solvent)
-
10 mL microwave reaction vessel with stir bar
Procedure:
-
To the microwave reaction vessel, add ethyl (E)-3-ethoxy-2-methylacrylate (e.g., 158 mg, 1.0 mmol) and a magnetic stir bar.
-
Add anhydrous methanol (3-4 mL) to dissolve the acrylate.
-
Add benzylamine (e.g., 118 mg, 1.1 mmol) to the solution.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120-130 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Microwave irradiation accelerates the reaction, significantly reducing the time compared to conventional heating.[11] Methanol is a suitable polar, protic solvent that facilitates the reaction. An excess of the amine ensures complete consumption of the limiting acrylate.
-
-
After the reaction is complete, cool the vessel to below 50 °C using compressed air.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure β-amino ester product.
[4+2] Cycloaddition (Diels-Alder Reaction)
As an electron-deficient alkene (dienophile), ethyl (E)-3-ethoxy-2-methylacrylate can react with electron-rich conjugated dienes to form cyclohexene derivatives. The reaction typically proceeds through a concerted mechanism. [12] Protocol: Diels-Alder Reaction with Cyclopentadiene
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.0 equiv)
-
Cyclopentadiene (freshly cracked, 2.0 equiv)
-
Toluene (anhydrous)
-
Round-bottom flask with reflux condenser
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add ethyl (E)-3-ethoxy-2-methylacrylate (e.g., 1.58 g, 10 mmol) and anhydrous toluene (20 mL) to the flask.
-
Add freshly cracked cyclopentadiene (e.g., 1.32 g, 20 mmol) to the solution.
-
Causality: Cyclopentadiene exists as a dimer at room temperature and must be "cracked" by distillation before use. A slight excess ensures the reaction goes to completion.
-
-
Heat the mixture to reflux (approx. 110 °C) and stir for 6-12 hours. Monitor the disappearance of the starting material by TLC.
-
Causality: Diels-Alder reactions often require thermal energy to overcome the activation barrier. Toluene is a common high-boiling, non-polar solvent for these reactions.
-
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess cyclopentadiene under reduced pressure.
-
The resulting crude product, a bicyclic adduct, can be purified by column chromatography or distillation. The reaction is expected to favor the endo stereoisomer due to secondary orbital interactions.
Free-Radical Polymerization
Like most acrylates, this monomer can undergo polymerization to form polyacrylate materials. Free-radical polymerization is a common method for this transformation. [13]
Caption: Workflow for free-radical polymerization.
Protocol: Bulk Polymerization with AIBN
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (0.1-1.0 mol%)
-
Schlenk flask or reaction tube
-
Nitrogen or Argon source
Procedure:
-
Remove Inhibitor: Pass the monomer through a column of basic alumina to remove the MeHQ inhibitor.
-
Causality: The inhibitor will quench the radicals needed for polymerization and must be removed for the reaction to proceed efficiently.
-
-
Place the purified monomer in a Schlenk flask with a magnetic stir bar.
-
Add the radical initiator, AIBN (e.g., 0.5 mol%).
-
Seal the flask and de-gas the mixture by subjecting it to three freeze-pump-thaw cycles.
-
Causality: Oxygen is a radical scavenger and will inhibit the polymerization. Removing dissolved oxygen is critical for reproducibility and achieving high molecular weight polymer.
-
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at 60-70 °C.
-
Causality: This temperature range is optimal for the thermal decomposition of AIBN into initiating radicals.
-
-
Stir the reaction for several hours. The viscosity of the solution will increase significantly as the polymer forms.
-
To terminate the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Dissolve the resulting polymer in a suitable solvent (e.g., THF or dichloromethane) and precipitate it into a non-solvent (e.g., cold methanol or hexane) to purify it from any remaining monomer.
-
Collect the polymer by filtration and dry under vacuum.
Product Characterization
The identity and purity of the reaction products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming stereochemistry.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance of an N-H stretch after an amine addition or the disappearance of the C=C stretch after polymerization.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
References
-
Gantrade Corporation. (n.d.). Key Facts about Acrylate Monomers. Gantrade Corporation. [Link]
-
Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]
-
Carriedo, R. E., et al. (n.d.). Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide. RSC Publishing. [Link]
-
University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Hourglass International, Inc. (n.d.). Acrylates in the Dental Office – Hazards and Hand Protection. [Link]
-
Methacrylate Producers Association, Inc. (n.d.). Safe Handling Manuals. [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Safe Handling Manuals. [Link]
-
University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
-
ResearchGate. (n.d.). One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem Compound Database. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxyethyl methacrylate. PubChem Compound Database. [Link]
-
MDPI. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(4), 850-856. [Link]
-
ResearchGate. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl methacrylate. PubChem Compound Database. [Link]
-
Scientific & Academic Publishing. (2012). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science, 2(3), 22-27. [Link]
-
European Patent Office. (2024). EP 4310111 A1 - ETHYLENE/(METH)ACRYLATE-BASED ELASTOMER AND PRODUCTION METHOD THEREFOR. [Link]
-
ResearchGate. (1989). Reaction of ethyl diethoxyacrylate with alkynylalkoxycarbene metal (Cr, W) complexes: New procedure for preparation of 6-ethoxy-2H-pyrones. Journal of the Chemical Society, Chemical Communications. [Link]
-
ResearchGate. (n.d.). Reaction scheme for the Michael addition of methyl acrylate (MA) or.... [Link]
-
Wikipedia. (n.d.). Ethyl methacrylate. [Link]
-
MDPI. (2021). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Polymers, 13(20), 3536. [Link]
-
MDPI. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 27(21), 7247. [Link]
-
ResearchGate. (2012). [3+2] Cycloaddition reactions of diethyl (E)-2-fluoromaleate. Journal of Fluorine Chemistry, 143, 109-11. [Link]
-
ResearchGate. (n.d.). Synthesis of poly(2-(2-methoxyethoxy)ethyl methacrylate) hydrogel using starch-based nanosphere cross-linkers. [Link]
-
MDPI. (2017). Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans. Molecules, 22(10), 1675. [Link]
Sources
- 1. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Safe Handling Manuals | Explore Safe Applications — Methacrylate Producers Association, Inc. [mpausa.org]
- 4. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1085699-23-5 Cas No. | Ethyl (E)-3-ethoxy-2-methylacrylate | Apollo [store.apolloscientific.co.uk]
- 6. hourglass-intl.com [hourglass-intl.com]
- 7. gantrade.com [gantrade.com]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Ethyl methacrylate - Wikipedia [en.wikipedia.org]
The Strategic Role of Ethyl (E)-3-ethoxy-2-methylacrylate in Modern Pharmaceutical Synthesis: Applications and Protocols
In the intricate landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Ethyl (E)-3-ethoxy-2-methylacrylate has emerged as a versatile and highly valuable reagent, offering unique synthetic advantages in the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols, designed for researchers, medicinal chemists, and process development scientists.
Introduction: A Versatile Building Block
Ethyl (E)-3-ethoxy-2-methylacrylate (CAS 1085699-23-5) is an α,β-unsaturated ester bearing both an ethoxy group at the β-position and a methyl group at the α-position.[1] This specific substitution pattern imparts a unique reactivity profile, making it a powerful tool for the synthesis of a variety of pharmaceutical intermediates. Its utility is particularly pronounced in the construction of heterocyclic systems, which form the core of a vast number of therapeutic agents.
Key Structural Features and Reactivity:
-
Electrophilic β-Carbon: The electron-withdrawing ester group and the electron-donating ethoxy group create a polarized double bond, rendering the β-carbon highly susceptible to nucleophilic attack.
-
α-Methyl Group: The presence of the methyl group provides steric hindrance that can influence the regioselectivity of certain reactions and can be a crucial structural element in the final drug molecule.
-
Leaving Group Potential: The ethoxy group can act as a leaving group in cyclocondensation reactions, facilitating the formation of heterocyclic rings.
Core Application: Synthesis of Respiratory Syncytial Virus (RSV) Fusion Inhibitors
A critical application of ethyl (E)-3-ethoxy-2-methylacrylate is in the synthesis of novel inhibitors of the Respiratory Syncytial Virus (RSV) fusion protein.[2][3][4][5][6] RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[4] Fusion inhibitors prevent the virus from entering host cells, a key step in the viral life cycle.[3][5]
While specific, proprietary industrial synthesis protocols are not publicly detailed, the role of ethyl (E)-3-ethoxy-2-methylacrylate is understood to be that of a key precursor for constructing complex heterocyclic systems that form the core of these antiviral agents. The general synthetic strategy involves the reaction of this acrylate with various nucleophiles to build substituted ring systems that are essential for potent antiviral activity.
Illustrative Synthetic Workflow:
The following diagram illustrates a generalized workflow for the incorporation of the ethyl (E)-3-ethoxy-2-methylacrylate fragment into a potential RSV fusion inhibitor scaffold.
Caption: Mechanism of pyrimidine synthesis.
Detailed Protocol: Synthesis of 2-Amino-5-methylpyrimidin-4(3H)-one
This protocol provides a representative procedure for the synthesis of a pyrimidine derivative using ethyl (E)-3-ethoxy-2-methylacrylate.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Add guanidine hydrochloride (1.2 eq) to the solution and stir the resulting suspension at room temperature for 30 minutes. The formation of sodium chloride precipitate will be observed.
-
Reaction with Acrylate: To the suspension of guanidine free base, add ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: To the resulting residue, add water to dissolve the inorganic salts. The crude product may precipitate out. If not, adjust the pH to ~7 with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash with cold water and then with a small amount of cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome and Characterization:
The final product, 2-amino-5-methylpyrimidin-4(3H)-one, is typically a white to off-white solid. Characterization can be performed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group, the pyrimidine ring proton, and the amine protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons of the pyrimidine ring, and the methyl carbon. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic peaks for N-H stretching, C=O stretching, and C=C/C=N stretching. |
Broader Applications and Future Perspectives
The utility of ethyl (E)-3-ethoxy-2-methylacrylate extends beyond the synthesis of RSV inhibitors and pyrimidines. Its unique reactivity makes it a valuable precursor for a variety of other heterocyclic systems of medicinal interest, such as pyridones and triazoles. [7][8][9][10][11] Furthermore, the related compound, ethyl (E)-3-ethoxyacrylate, has been employed in the synthesis of impurities for the hypnotic drug Zaleplon. [12][13][14][15][16][17]This highlights the importance of such acrylates in the broader context of pharmaceutical quality control and reference standard preparation.
The continued exploration of the reactivity of ethyl (E)-3-ethoxy-2-methylacrylate with diverse nucleophilic partners is expected to yield novel and efficient synthetic routes to a new generation of therapeutic agents. Its commercial availability and predictable reactivity make it a cornerstone reagent for both discovery and process chemistry.
Conclusion
Ethyl (E)-3-ethoxy-2-methylacrylate is a powerful and versatile building block in pharmaceutical synthesis. Its well-defined reactivity allows for the efficient construction of complex and medicinally relevant heterocyclic scaffolds, most notably in the development of RSV fusion inhibitors and a wide array of pyrimidine-based drugs. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable reagent in their drug discovery and development endeavors.
References
-
12][14][18]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC - NIH
Sources
- 1. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 4. Pharmacologic Advances in the Treatment and Prevention of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of JNJ-49214698, an RSV fusion inhibitor, in RSV-infected neonatal lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WO2005023813A1 - Zaleplon synthesis - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. US7772394B2 - Zaleplon synthesis - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
Introduction: Welcome to the technical support center for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate (CAS No. 1085699-23-5). This guide is designed for researchers, chemists, and process development professionals. Ethyl (E)-3-ethoxy-2-methylacrylate is a key reagent, notably used in the synthesis of respiratory syncytial virus (RSV) fusion inhibitors, making it a critical component in the development of treatments for respiratory illnesses.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.
Core Synthesis Pathway Overview
The most common approach to synthesizing ethyl (E)-3-ethoxy-2-methylacrylate involves a condensation reaction between an activated propionate derivative and an orthoformate, typically triethyl orthoformate. The reaction is generally driven by the removal of a small alcohol molecule (ethanol) and can be catalyzed by an acid or promoted by a water scavenger.
A representative reaction scheme involves the condensation of ethyl 2-methyl-3-oxopropanoate (or a related precursor) with triethyl orthoformate. An alternative, analogous reaction involves the direct condensation of ethyl propionate with triethyl orthoformate in the presence of a suitable catalyst and activating agent. For instance, a similar synthesis of (E)-methyl 2-cyano-3-ethoxyacrylate is achieved by reacting methyl cyanoacetate with triethyl orthoformate using acetic anhydride, which acts as both a solvent and a water scavenger to drive the reaction forward.[3]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low or I'm recovering only starting material. What are the most likely causes?
A1: Low or no conversion is a common issue that typically points to one of four areas: reagent quality, presence of water, reaction conditions, or catalyst inefficiency.
-
Reagent Purity:
-
Triethyl Orthoformate: This reagent is highly susceptible to hydrolysis. Ensure you are using a fresh bottle or a properly stored (under inert gas, sealed) reagent. The presence of excess ethanol and formic acid from degradation can inhibit the reaction.
-
Propionate Starting Material: The purity of your ethyl propionate derivative is crucial. Impurities can interfere with the catalyst or introduce side reactions.
-
-
Anhydrous Conditions: The reaction is a condensation that eliminates ethanol. The presence of water in your glassware or solvents will hydrolyze the triethyl orthoformate, effectively stopping the reaction. All glassware must be oven-dried, and solvents should be anhydrous. The use of acetic anhydride as a co-solvent can effectively scavenge any trace moisture.[3]
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. A typical reflux in a high-boiling solvent or neat with acetic anhydride may be necessary.[3][4] If the temperature is too low, the reaction will be impractically slow. Conversely, excessively high temperatures can lead to decomposition. Monitor the reaction over time (e.g., 6-12 hours) to ensure it has reached completion.
-
Catalyst/Promoter: While some variations can proceed without a strong catalyst, a promoter is often required. Acetic anhydride is highly effective.[3] For other variations, a Lewis acid might be necessary, but this can also promote side reactions if not carefully controlled.
Q2: My final product is a mixture of isomers. How can I improve the stereoselectivity for the desired (E)-isomer?
A2: The formation of both (E) and (Z) isomers is possible. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance.
-
Increase Reaction Time and Temperature: Allowing the reaction to stir for a longer period at the optimal temperature can facilitate the equilibration of the (Z)-isomer to the more stable (E)-isomer.
-
Thermodynamic Control: Ensure the reaction conditions favor thermodynamic control. This usually means higher temperatures and sufficient reaction time to overcome the activation energy for isomerization.
-
Purification: While optimizing the reaction is ideal, the isomers can often be separated. Due to differences in their physical properties, techniques like fractional vacuum distillation or careful column chromatography can be employed to isolate the desired (E)-isomer.
Q3: I'm observing a significant amount of dark, polymeric material in my reaction flask. What is causing this and how can I prevent it?
A3: Acrylates, including your target molecule, are prone to polymerization, especially at elevated temperatures or in the presence of acid/base catalysts or radical initiators.[5]
-
Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. This is particularly important during the final distillation step.
-
Temperature Control: Avoid excessive temperatures. While heat is needed to drive the reaction, runaway temperatures will accelerate polymerization. Maintain a consistent and controlled temperature throughout the reaction and purification.
-
Oxygen Exposure: While counterintuitive for many reactions, a small amount of oxygen (air) can help inhibit certain radical polymerization pathways for acrylates. Therefore, running the reaction under a strict inert atmosphere might not always be beneficial unless moisture is the primary concern. For purification by distillation, introducing a small air bleed into the vacuum system is a common industrial practice.
Frequently Asked Questions (FAQs)
Q: What is the best method to monitor the progress of this reaction?
A: Gas Chromatography (GC) is the most effective method. Take small aliquots from the reaction mixture, quench them appropriately (e.g., by diluting in a cold solvent), and analyze them by GC. This will allow you to track the disappearance of your starting materials and the appearance of the product peak. Thin-Layer Chromatography (TLC) can also be used if the starting materials and product have different Rf values and are UV-active or stainable.
Q: How should I purify the final product?
A: Vacuum distillation is the most common and effective method for purifying ethyl (E)-3-ethoxy-2-methylacrylate on a preparatory scale.[6] The reduced pressure allows the product to boil at a lower temperature, minimizing the risk of thermal decomposition or polymerization. For smaller, high-purity batches, flash column chromatography on silica gel using a non-polar solvent system (e.g., hexanes/ethyl acetate) is also a viable option.
Q: What are the primary safety concerns with this synthesis?
A:
-
Reagents: Triethyl orthoformate is flammable. Acetic anhydride is corrosive and a lachrymator.
-
Product: Ethyl (E)-3-ethoxy-2-methylacrylate is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[7]
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.
Data & Protocols
Table 1: Physicochemical Properties & Analytical Data
| Property | Value | Source |
| CAS Number | 1085699-23-5 | [1][7] |
| Molecular Formula | C₈H₁₄O₃ | [7] |
| Molecular Weight | 158.19 g/mol | [7] |
| Appearance | Colorless Liquid | N/A |
| Boiling Point | Requires vacuum distillation; decomposition at high temp. | Inferred |
| Primary Hazard | Irritant, Harmful | [7] |
Experimental Protocol: Representative Synthesis
Disclaimer: This is a representative protocol based on analogous reactions and may require optimization for your specific setup and scale.
-
Preparation: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Reagents: To the flask, add ethyl 2-methyl-3-oxopropanoate (1.0 eq). Add acetic anhydride (3-4 volumes based on the limiting reagent) followed by triethyl orthoformate (1.2 - 1.5 eq).
-
Reaction: Heat the mixture to a gentle reflux (typically 120-140°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by GC every 2-4 hours until the starting material is consumed (typically 6-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess acetic anhydride and other volatiles under reduced pressure using a rotary evaporator.
-
The crude residue can be dissolved in a suitable organic solvent like diethyl ether or ethyl acetate, washed cautiously with a saturated sodium bicarbonate solution to neutralize residual acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again on the rotary evaporator.
-
-
Purification: Purify the crude oil by vacuum distillation. Add a small amount of an inhibitor (e.g., a few crystals of hydroquinone) to the distillation flask. Collect the fraction corresponding to the product.
Protocol: Gas Chromatography (GC) Analysis
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A standard non-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm).
-
Sample Prep: Dilute a small aliquot (e.g., 5 µL) of the reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
GC Conditions (starting point):
-
Injector Temp: 250°C
-
Detector Temp: 275°C
-
Oven Program: Start at 60°C for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify peaks based on retention times of authentic starting material and product standards. Quantify by peak area percentage.
Visual Guides & Workflows
Diagram 1: Simplified Reaction Mechanism
Caption: Simplified workflow for the condensation reaction.
Diagram 2: Troubleshooting Workflow
Sources
- 1. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 7. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl (E)-3-Ethoxy-2-methylacrylate
Welcome to the dedicated technical support guide for the purification of ethyl (E)-3-ethoxy-2-methylacrylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide practical, field-proven solutions to ensure you achieve the desired purity for your downstream applications. Our guidance is rooted in established chemical principles and validated methodologies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of ethyl (E)-3-ethoxy-2-methylacrylate.
Issue 1: My final product is a mixture of E and Z isomers. How can I separate them?
Root Cause Analysis: The synthesis of α,β-unsaturated esters, particularly through methods like the Wittig or Horner-Wadsworth-Emmons reactions, can often lead to the formation of both (E) and (Z) geometric isomers.[1][2] The relative ratio of these isomers is dependent on reaction conditions such as the choice of base, solvent, and the stability of the ylide intermediate.[1] Separating these isomers is crucial as their stereochemistry can significantly impact biological activity in pharmaceutical applications.[3]
Recommended Solution: Flash Column Chromatography
Flash column chromatography is the most effective and widely used laboratory-scale technique for separating E/Z isomers of moderately polar compounds like acrylates.[4][5] The slight difference in polarity and steric hindrance between the E and Z isomers allows for their separation on a silica gel stationary phase.
Step-by-Step Protocol for Isomer Separation by Flash Chromatography:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for ethyl (E)-3-ethoxy-2-methylacrylate is a mixture of hexanes and ethyl acetate. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired E-isomer, with visible separation from the Z-isomer spot.
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Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.[6] Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder loaded onto the column.[7]
-
Elution: Begin elution with the solvent system determined from your TLC analysis. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective for difficult separations.[7]
-
Fraction Collection: Collect fractions and monitor their composition using TLC. The E-isomer, being generally less polar, is expected to elute before the Z-isomer.
-
Purity Analysis: Combine the pure fractions of the E-isomer and confirm its purity and isomeric ratio using analytical techniques like ¹H NMR, GC-MS, or HPLC.[3]
Issue 2: My purified product is contaminated with triphenylphosphine oxide (TPPO). How can I remove it?
Root Cause Analysis: If your synthesis route involves a Wittig reaction, triphenylphosphine oxide (TPPO) is a stoichiometric byproduct that can be challenging to remove due to its moderate polarity and crystalline nature.[8]
Recommended Solutions:
-
Solution A: Precipitation and Filtration: TPPO has low solubility in non-polar solvents like hexanes or diethyl ether. After the reaction, concentrate the mixture and add a large volume of cold hexanes or a hexanes/ether mixture. The TPPO should precipitate and can be removed by filtration. This method is often sufficient for removing the bulk of the TPPO.
-
Solution B: Flash Column Chromatography: If precipitation is incomplete, flash column chromatography is a reliable method. TPPO is more polar than the desired acrylate product and will have a lower Rf value on a silica gel TLC plate.
Workflow for TPPO Removal:
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Purification [chem.rochester.edu]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
Welcome to the technical support guide for the synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate (CAS: 1085699-23-5). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers and drug development professionals during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your experimental work. This molecule is a key reagent in the synthesis of Respiratory Syncytial Virus (RSV) fusion inhibitors, making its efficient and pure synthesis critical.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the (E)-isomer of ethyl 3-ethoxy-2-methylacrylate with high stereoselectivity?
The Horner-Wadsworth-Emmons (HWE) reaction is the preferred method for achieving high (E)-alkene selectivity.[3][4] This reaction involves the use of a stabilized phosphonate carbanion, which reacts with an aldehyde to form the alkene. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer, and its byproducts are water-soluble, simplifying purification compared to the traditional Wittig reaction.[4][5]
The typical reactants for this synthesis are:
-
A phosphonate reagent: Triethyl 2-phosphonopropionate.
-
An aldehyde: Ethoxyacetaldehyde.
-
A base: A non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is commonly used to deprotonate the phosphonate.[4]
The general reaction scheme is outlined below.
Caption: Horner-Wadsworth-Emmons (HWE) synthesis pathway.
Troubleshooting Guide
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions. Let's break down the most frequent culprits.
Potential Cause 1: Incomplete Deprotonation of the Phosphonate The first step of the HWE reaction is the formation of the phosphonate carbanion, which requires a sufficiently strong base and anhydrous conditions.[3]
-
Troubleshooting:
-
Moisture: Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Any moisture will quench the base and the carbanion.
-
Base Potency: Use a fresh, high-purity base. Sodium hydride, for example, can become passivated by a layer of sodium hydroxide if not stored correctly. It is recommended to wash NaH with dry hexanes before use to remove mineral oil and any surface oxidation.
-
Reaction Time/Temperature: Allow sufficient time for the deprotonation to complete. This is often indicated by the cessation of hydrogen gas evolution when using NaH. Gentle warming (e.g., to 40-50 °C) can sometimes facilitate this step, but consult specific protocols.
-
Potential Cause 2: Aldehyde Instability or Impurity Ethoxyacetaldehyde is a relatively simple aldehyde but can be prone to polymerization or oxidation.
-
Troubleshooting:
-
Purity Check: Use freshly distilled or recently purchased aldehyde. Check the purity by ¹H NMR before use.
-
Addition Temperature: The nucleophilic addition of the carbanion to the aldehyde is exothermic. Add the aldehyde solution slowly to the carbanion at a reduced temperature (e.g., 0 °C or -78 °C) to prevent side reactions and control the reaction rate.[3]
-
Potential Cause 3: Suboptimal Reaction Conditions The choice of solvent and temperature for the olefination step is crucial.
-
Troubleshooting:
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME) are common solvents.[4] Ensure they are properly dried before use.
-
Temperature: After the aldehyde is added at low temperature, the reaction is typically allowed to warm to room temperature and stirred for several hours. In some cases, gentle reflux may be required to drive the elimination step to completion, but this can also reduce stereoselectivity.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), KOtBu | Strong, non-nucleophilic bases are required for complete deprotonation.[4] |
| Solvent | Anhydrous THF, DME | Aprotic polar solvents that solvate the cation and do not react with the carbanion. |
| Temperature | 0 °C to RT | Low temperature for aldehyde addition minimizes side reactions; warming promotes elimination.[3] |
| Atmosphere | Inert (Argon, N₂) | Prevents quenching of the carbanion and base by atmospheric moisture and oxygen. |
Q3: My product is a mixture of (E) and (Z) isomers. How can I increase the (E)-selectivity?
The HWE reaction is known for its high (E)-selectivity with stabilized ylides (like the one used here), but suboptimal conditions can lead to the formation of the undesired (Z)-isomer.[3][6]
Mechanism of Selectivity: The stereochemical outcome is determined during the formation of the oxaphosphetane intermediate. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy than the one leading to the (Z)-alkene.[5][6] Maximizing this energy difference enhances (E)-selectivity.
Caption: Energy pathways for (E) and (Z) isomer formation in HWE.
Strategies to Improve (E)-Selectivity:
-
Temperature Control: Higher reaction temperatures can allow for the equilibration of the intermediates, which favors the formation of the more thermodynamically stable (E)-product.[3] If you are running the reaction at low temperatures to control reactivity, consider allowing it to stir at room temperature or slightly above for an extended period.
-
Choice of Cation: The counter-ion of the base can influence selectivity. Lithium salts are known to sometimes decrease (E)-selectivity compared to sodium or potassium salts because lithium can coordinate with the intermediates, affecting the transition state energies.[3] Using NaH or KHMDS is often preferred over n-BuLi.
-
Solvent: Aprotic, non-coordinating solvents are generally best. THF is an excellent choice.
Troubleshooting Protocol: Analysis and Removal of the (Z)-Isomer
If you have already produced a mixture, the isomers can often be separated by column chromatography.
-
Analysis:
-
Dissolve a small sample of the crude product in deuterated chloroform (CDCl₃) and acquire a ¹H NMR spectrum. The coupling constant (J) for the vinylic proton is characteristic: J values for trans (E) alkenes are typically larger (12-18 Hz) than for cis (Z) alkenes (6-12 Hz).
-
Alternatively, use Gas Chromatography (GC) with a non-polar column (e.g., DB-5 or equivalent) to resolve the two isomers. The (Z)-isomer will likely have a slightly different retention time than the (E)-isomer.
-
-
Purification:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture, such as 98:2 Hexanes:Ethyl Acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexanes:EtOAc) to elute the products. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.
-
Fraction Collection: Collect small fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify the pure (E)-isomer fractions before combining them.
-
Q4: I'm observing side products other than the (Z)-isomer. What could they be?
Besides the geometric isomer, other side products can arise from reactions involving the starting materials or intermediates.
Potential Side Product 1: Michael Addition Product Acrylates are excellent Michael acceptors.[7][8] If any nucleophiles are present in the reaction mixture (e.g., excess ethanol from the synthesis of a starting material, or if using sodium ethoxide as a base), they can add across the double bond of your newly formed product. This is more common if the reaction is heated for a prolonged period.
-
Mitigation: Use a non-nucleophilic base like NaH. Ensure all reagents are anhydrous and free of nucleophilic contaminants. Purify the product as soon as the reaction is complete to avoid degradation upon storage.
Potential Side Product 2: Products of Self-Condensation If the aldehyde contains an enolizable proton or if the phosphonate carbanion is particularly reactive, self-condensation reactions (like an aldol condensation) can occur. While less common with the specific reagents for this synthesis, it is a possibility if impurities are present.
-
Mitigation: Maintain a low temperature during the addition of the aldehyde to the ylide. This ensures the HWE reaction occurs faster than competing side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Organic Syntheses Procedure. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available from: [Link]
- Google Patents. Synthetic method of triethyl orthoformate.
-
PrepChem. Preparation of ethyl 2-ethyl-3-oxobutanoate. Available from: [Link]
-
Wikipedia. Triethyl orthoformate. Available from: [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
Ataman Kimya. TRIETHYL ORTHOFORMATE. Available from: [Link]
-
ResearchGate. Highly selective E→Z isomerisation protocols of alkenes. Available from: [Link]
-
Royal Society of Chemistry. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Available from: [Link]
-
Oakwood Chemical. Ethyl 2-methyl-3-oxobutanoate. Available from: [Link]
- Google Patents. Synthetic method of ethyl ethoxy acrylate.
-
DTU Research Database. Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Available from: [Link]
-
ResearchGate. Synthesis of Isomerically Pure ( Z )-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes. Available from: [Link]
-
RSC Publishing. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
ACS Publications. Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Available from: [Link]
-
National Center for Biotechnology Information. Three-Component Reaction of Diamines with Triethyl Orthoformate and Diethyl Phosphite and Anti-Proliferative and Antiosteoporotic Activities of the Products. Available from: [Link]
-
American Chemical Society. A Convenient One-Step Synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate. Available from: [Link]
- Google Patents. Preparation method of 3-ethoxy ethyl acrylate.
-
PubChem. Ethyl (E)-3-ethoxy-2-methylacrylate. Available from: [Link]
-
MDPI. State of the Art in Dual-Curing Acrylate Systems. Available from: [Link]
-
ACS Publications. Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Available from: [Link]
-
PubMed Central. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis. Available from: [Link]
-
Wikipedia. Acrylate. Available from: [Link]
-
YouTube. Wittig + Epoxide Synthesis Orgo 2 Made Easy! POTD #7: Special Guest SOLUTION. Available from: [Link]
-
WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Available from: [Link]
-
National Center for Biotechnology Information. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. Available from: [Link]
-
PubMed. Sensitisation to the acrylate co-polymers glyceryl acrylate/acrylic acid co-polymer, sodium polyacrylate and acrylates/C10-30 alkyl acrylate cross-polymer (Carbopol®) is rare. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Acrylate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purity Enhancement of Ethyl (E)-3-ethoxy-2-methylacrylate
Welcome to the technical support center for ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical chemical intermediate. Here, we delve into the common challenges encountered during its synthesis and purification, providing expert insights and actionable protocols to achieve high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: My final product of ethyl (E)-3-ethoxy-2-methylacrylate has a low yield and is a viscous oil. What could be the issue?
A1: A low yield accompanied by high viscosity is a classic sign of polymerization. Acrylates, including ethyl (E)-3-ethoxy-2-methylacrylate, are susceptible to radical polymerization, which can be initiated by heat, light, or impurities.[1][2] It is crucial to use a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ), during synthesis and particularly during purification steps that involve heating, like distillation.[1][2][3]
Q2: I am observing an extra set of peaks in the 1H NMR spectrum of my purified product. What could they be?
A2: The presence of an additional set of peaks often indicates the presence of the (Z)-isomer of ethyl 3-ethoxy-2-methylacrylate. The desired product is the (E)-isomer, but isomerization can occur, especially under thermal stress or in the presence of acidic or basic impurities. The chemical shifts of the protons in the (E) and (Z) isomers will be slightly different, leading to a more complex NMR spectrum. Careful analysis of coupling constants and chemical shifts can help in identifying and quantifying the isomeric ratio.
Q3: My GC-MS analysis shows a peak with a mass corresponding to ethyl 3,3-diethoxy-2-methylpropanoate. Where is this coming from?
A3: Ethyl 3,3-diethoxy-2-methylpropanoate is a common intermediate or by-product in syntheses utilizing reagents like triethyl orthoformate. Incomplete elimination of ethanol during the reaction can lead to its presence in the crude product. This impurity can often be removed by careful fractional distillation.
Q4: What is the best general approach to purify crude ethyl (E)-3-ethoxy-2-methylacrylate?
A4: A two-step approach is generally recommended. First, perform a fractional vacuum distillation to remove volatile impurities and the bulk of any unreacted starting materials. It is critical to add a polymerization inhibitor to the distillation flask.[1][4] Following distillation, if further purification is required to remove closely boiling impurities or the (Z)-isomer, silica gel column chromatography is an effective second step.
Troubleshooting Guide: From Crude to High Purity
This section provides a more in-depth guide to overcoming common purity challenges.
Problem 1: Polymerization During Distillation
Symptoms:
-
The material in the distillation flask becomes viscous or solidifies.
-
A sudden increase in temperature is observed.
-
Reduced or no distillate is collected.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Corrective Action |
| Insufficient Inhibitor | Polymerization of acrylates is a free-radical chain reaction. Inhibitors like MEHQ scavenge these radicals, preventing the chain reaction.[2][3] Without a sufficient concentration of inhibitor, thermal energy from distillation can initiate polymerization. | Add an appropriate amount of a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ) (typically 100-200 ppm), to the crude material before starting the distillation.[1][4] |
| Excessive Heat | High temperatures accelerate the rate of polymerization, even in the presence of an inhibitor. Localized overheating ("hot spots") in the distillation flask can rapidly initiate polymerization. | Use a heating mantle with a stirrer to ensure even heating. Do not exceed the recommended pot temperature. Perform the distillation under reduced pressure to lower the boiling point of the product. |
| Presence of Initiators | Peroxides, often formed by exposure of starting materials or solvents to air, can act as radical initiators. Acidic or basic impurities can also catalyze polymerization. | Ensure all solvents and reagents are peroxide-free. A preliminary wash of the crude product with a mild basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities. |
Problem 2: Presence of (Z)-Isomer and Other Close-Boiling Impurities
Symptoms:
-
GC analysis shows multiple peaks with similar retention times.
-
¹H NMR spectrum is complex, with overlapping signals.
Root Causes & Solutions:
| Root Cause | Scientific Explanation | Corrective Action |
| Isomerization | The double bond in the acrylate can isomerize between the (E) and (Z) configurations, a process that can be catalyzed by heat, acid, or base. The (E)-isomer is generally the thermodynamically more stable product. | Minimize thermal stress during synthesis and purification. Neutralize the crude product before distillation. If isomerization has already occurred, separation can be achieved by silica gel column chromatography. |
| Structurally Similar By-products | Side reactions during synthesis can produce impurities with boiling points very close to the desired product, making separation by distillation difficult. For example, by-products from Claisen-type condensations can have similar molecular weights and polarities.[5][6][7] | Employ high-efficiency fractional distillation with a packed column (e.g., Vigreux or Raschig rings). If distillation is insufficient, use silica gel column chromatography with an optimized solvent system. |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is designed for the initial purification of crude ethyl (E)-3-ethoxy-2-methylacrylate.
Materials:
-
Crude ethyl (E)-3-ethoxy-2-methylacrylate
-
Hydroquinone monomethyl ether (MEHQ)
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with magnetic stirrer
-
Stir bar
Procedure:
-
Add the crude ethyl (E)-3-ethoxy-2-methylacrylate and a magnetic stir bar to the round-bottom flask.
-
Add MEHQ (100-200 ppm) to the flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Begin stirring and apply vacuum. A pressure of 1-10 mmHg is typically effective.
-
Once the desired vacuum is reached, begin heating the distillation flask gently.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction at the appropriate boiling point for the applied pressure. The atmospheric boiling point is 196-198 °C, so the boiling point under vacuum will be significantly lower.
-
Monitor the distillation closely. If the temperature fluctuates or drops, it may indicate that the main product has finished distilling.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool before releasing the vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is for the fine purification of ethyl (E)-3-ethoxy-2-methylacrylate to remove isomers and other closely-boiling impurities.
Materials:
-
Partially purified ethyl (E)-3-ethoxy-2-methylacrylate
-
Hexane (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexane and pack the chromatography column.[10]
-
Load the Sample: Dissolve the partially purified product in a minimal amount of the mobile phase (or a less polar solvent like hexane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A typical starting gradient is 95:5 or 90:10 (hexane:ethyl acetate).[11]
-
Gradient Elution (Optional): If separation is not achieved with a single solvent mixture, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) or GC to identify the fractions containing the pure (E)-isomer.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
Troubleshooting Logic for Purity Issues
Caption: Decision tree for troubleshooting purity issues.
Purification Workflow
Caption: General workflow for purification.
References
-
European Patent Office. (n.d.). Inhibition of polymerization during distillation of monomers - European Patent Office - EP 0301879 A2. Googleapis.com. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Gryn'ova, G., Coote, M. L., & Pratt, D. A. (2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid.
- US Patent US20160122276A1. (2015). Method for preparing alkyl (meth)acrylates. Google Patents.
-
Ataman Kimya. (n.d.). HYDROQUINONE MONOMETHYL ETHER. Retrieved from [Link]
-
Science Info. (2023). Claisen Condensation Reaction: Mechanism, Applications. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
- European Patent Office. (n.d.). Method for preventing polymerization in an acrylic acid manufacturing process - EP1396484A1. Google Patents.
-
Velev, V. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. LinkedIn. Retrieved from [Link]
-
Semantic Scholar. (1990). Synthesis of Useful Intermediates from the Claisen-Rearrangement of α-Hydroxy Alkyl Acrylate Precursors. Retrieved from [Link]
- US Patent US3816267A. (n.d.). Inhibition of acrylate polymerization. Google Patents.
-
Acme Synthetic Chemicals. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
- US Patent US2618652A. (n.d.). Process for the purification of acrylate and methacrylate esters. Google Patents.
-
University of Malaya. (n.d.). Chapter III. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Ethyl 3-Ethoxyacrylate for Industrial Applications. Retrieved from [Link]
-
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from [Link]
- Google Patents. (n.d.). CN109438237B - Preparation method of 3-ethoxy ethyl acrylate.
- Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.
-
Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US11225604B2 - Acrylate-based sulfur scavenging agents for use in oilfield operations.
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
- Tsochatzis, E. D., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(7), 1222-1238.
-
IJCRT.org. (2024). IMPURITY PROFILING. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]
Sources
- 1. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. chemiis.com [chemiis.com]
- 9. Silica Gel for Column Chromatography - Acme Synthetic Chemicals [acmechem.com]
- 10. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 11. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Preventing Uncontrolled Polymerization of Ethyl (E)-3-ethoxy-2-methylacrylate
Introduction: Ethyl (E)-3-ethoxy-2-methylacrylate is a valuable monomer in specialized chemical synthesis, particularly in the development of novel polymers and pharmaceutical intermediates.[1] Like other acrylate monomers, it possesses a reactive carbon-carbon double bond that makes it susceptible to spontaneous and potentially hazardous self-polymerization.[2] This uncontrolled reaction is typically a rapid, exothermic free-radical process that can generate significant heat and pressure, posing a serious safety risk and leading to loss of valuable material.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols, troubleshooting steps, and answers to frequently asked questions to ensure the safe storage and handling of this monomer, thereby preserving its chemical integrity and ensuring laboratory safety.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is spontaneous polymerization and why is ethyl (E)-3-ethoxy-2-methylacrylate susceptible to it?
A1: Spontaneous polymerization is an unintended reaction where monomer molecules join together to form long polymer chains. Ethyl (E)-3-ethoxy-2-methylacrylate, as an acrylate ester, is prone to this reaction due to the high reactivity of its double bond.[2] The process is a chain reaction initiated by free radicals, which can be generated by exposure to heat, light (UV), or contaminants like peroxides, acids, bases, or metals.[3][4] Once initiated, the reaction can self-accelerate as the heat generated further increases the reaction rate, a phenomenon known as runaway polymerization.[5]
Q2: My monomer was supplied with an inhibitor. What is it and how does it work?
A2: To prevent premature polymerization, commercial acrylate monomers are stabilized with small amounts of chemical inhibitors.[6] The most common inhibitors for acrylates are phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ), or other types like phenothiazine (PTZ).[7][8] These molecules function by "trapping" or scavenging the free radicals that initiate and propagate the polymerization chain, effectively stopping the reaction before it can begin.[5][7]
Q3: Why is the presence of oxygen critical for storing monomers stabilized with MEHQ?
A3: This is a critical and often misunderstood safety requirement. Phenolic inhibitors like MEHQ are only effective in the presence of dissolved oxygen.[2][6][9] Oxygen is required to regenerate the active form of the inhibitor, allowing a small amount of inhibitor to quench a large number of radicals over time.[7][10] Without sufficient oxygen, the inhibitor is quickly consumed, leaving the monomer unprotected and susceptible to polymerization.[3]
Q4: What are the ideal storage conditions for ethyl (E)-3-ethoxy-2-methylacrylate?
A4: Proper storage conditions are the most effective defense against unwanted polymerization. The key parameters are summarized in the table below.
| Parameter | Recommendation | Rationale & Citations |
| Temperature | Store between 15°C and 25°C (59-77°F). Never exceed 35°C (95°F) . | Heat accelerates radical formation and polymerization rate.[9][11][12] Storing below the recommended range can also be problematic if the monomer freezes, as inhibitors can be excluded from the crystal structure.[2] |
| Atmosphere | Store under an air headspace. The vapor space should contain 5% to 21% oxygen. | Oxygen is essential for the function of phenolic inhibitors like MEHQ.[3][9] |
| Container | Tightly sealed containers made of stainless steel or aluminum. | Prevents contamination and moisture ingress.[6][9] Carbon steel is not recommended due to the risk of corrosion and contamination.[9] Containers must be grounded to prevent static discharge.[3][11] |
| Light | Store in an opaque or amber container, away from direct sunlight and UV sources. | UV light can initiate free-radical polymerization.[3] |
| Shelf Life | Follow the "first-in, first-out" principle. Expect a stability of one year under ideal conditions. | Inhibitor levels can deplete over time. For storage beyond 4 weeks, replenishing dissolved oxygen is advised.[9] |
Q5: Is it safe to store the monomer under an inert atmosphere like nitrogen or argon?
A5: Absolutely not. Storing acrylate monomers stabilized with phenolic inhibitors under an inert atmosphere is extremely dangerous.[9][11] Doing so creates an oxygen-free environment, which deactivates the inhibitor and dramatically increases the risk of rapid, uncontrolled polymerization.[3]
Q6: What are the early warning signs of polymerization?
A6: Vigilance is key. Regularly inspect your stored material for any of the following signs:
-
Increased Viscosity: The monomer may appear thicker, cloudy, or contain gel-like particles.
-
Heat Generation: The outside of the container may feel warm to the touch.
-
Bulging Container: The pressure generated from the exothermic reaction can cause the container to swell or deform.
Q7: What should I do if I suspect polymerization has started?
A7: Your response depends on the severity.
-
Early Stage (e.g., slight viscosity increase): If safe to do so, move the container to a cooling bath (ice water) to slow the reaction. Do not open it. Consult your institution's safety officer for guidance on disposal.
-
Advanced Stage (Container is warm or bulging): This is a high-risk situation indicating potential runaway polymerization. DO NOT attempt to move or open the container. Evacuate the immediate area, alert all personnel, and contact your institution's emergency response or safety department immediately.
Section 2: Troubleshooting Guide
This guide helps diagnose and resolve issues related to monomer instability.
| Observed Symptom | Potential Cause(s) | Recommended Action(s) |
| Monomer appears cloudy or more viscous than a fresh sample. | 1. Onset of oligomerization/polymerization. 2. Contamination. 3. Inhibitor depletion. | 1. Immediately check the container for any temperature increase. 2. If no heat is present, compare with a fresh standard using the HPLC protocol below (Section 3.3). 3. If polymerization is confirmed, quarantine the material and follow hazardous waste disposal procedures. Do not use in experiments. |
| The storage container feels warm to the touch or is visibly bulging. | Runaway Polymerization. This is a critical safety hazard. | 1. DO NOT HANDLE THE CONTAINER. 2. Evacuate the area immediately. 3. Alert colleagues and activate your facility's emergency response plan. 4. Inform the emergency response team of the chemical identity and the hazard of violent container rupture.[3] |
| Reaction yields are inconsistent or fail, suggesting poor monomer quality. | 1. Partial polymerization has consumed some of the monomer. 2. Inhibitor concentration is too high, quenching the desired reaction. 3. The monomer has been contaminated with water or other impurities. | 1. Perform an analytical check for purity and inhibitor concentration (See Protocol 3.3).[13] 2. If purity is low or polymer is detected, discard the old stock. 3. If inhibitor levels are high, consider purification by passing through an inhibitor-remover column immediately before use (note: unstabilized monomer must be used immediately). |
Section 3: Protocols and Best Practices
Protocol 3.1: Standard Operating Procedure for Safe Storage
-
Receiving: Upon receipt, visually inspect the container for any signs of damage, leakage, or bulging.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and hazard warnings.
-
Location: Transfer the monomer to a designated cool, dry, and well-ventilated storage area away from heat sources, direct sunlight, and incompatible materials (e.g., strong acids, bases, oxidizing agents).[6]
-
Atmosphere: Loosen the cap slightly and immediately retighten it in a fume hood upon first opening. This ensures the headspace is ambient air. Never purge the container with inert gas.[11]
-
Inventory: Log the container in your inventory. Use a "first-in, first-out" system to ensure older stock is used first.[9]
-
Routine Inspection: At least monthly, visually inspect the container for any signs of polymerization (cloudiness, viscosity changes, container deformation).
Protocol 3.2: Procedure for Replenishing Dissolved Oxygen (Long-Term Storage)
For storage periods exceeding one month, replenishing the dissolved oxygen that the inhibitor consumes is advisable.[9]
-
Preparation: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[6]
-
Gas Sparging: Obtain a cylinder of clean, dry air (not pure oxygen). Fit it with a regulator and a sterile pipette or sparging tube.
-
Procedure: Open the monomer container. Gently bubble dry air through the liquid for 1-2 minutes at a very low flow rate to avoid splashing.
-
Resealing: Securely close the container and return it to the proper storage location. Document the date of the procedure on the container label.
Protocol 3.3: Analytical Method for Monitoring Monomer Stability (HPLC)
This method can be used to assess the purity of ethyl (E)-3-ethoxy-2-methylacrylate and detect the presence of polymers or impurities.[13]
-
Objective: To separate the monomer from any high-molecular-weight polymer and potential contaminants.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (THF, HPLC grade)
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~20 mg of the monomer into a 20 mL volumetric flask and diluting with THF.
-
Create a working sample by further diluting the stock solution to ~50 µg/mL with THF.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: THF
-
Flow Rate: 1.0 mL/min
-
Detector Wavelength: 220 nm
-
Gradient Program:
-
Initial: 60% A, 40% B (Holds for 2 min). This separates the monomer.
-
Gradient 1: Ramp to 100% B over 8 min.
-
Gradient 2: Ramp to 100% C over 5 min (Holds for 5 min). This elutes any polymer from the column.
-
Re-equilibration: Return to initial conditions.
-
-
-
Interpretation:
-
A sharp, single peak at the expected retention time indicates a pure monomer.
-
Broad, early-eluting peaks or a rising baseline during the THF gradient suggest the presence of polymer.
-
Additional sharp peaks may indicate impurities.[14]
-
Section 4: Visual Guides
Diagram 1: Mechanism of Inhibition
Caption: Free-radical polymerization and the crucial role of oxygen in inhibitor function.
Diagram 2: Troubleshooting Workflow
Caption: Decision workflow for assessing the stability of stored acrylate monomer.
References
-
Gantrade Corporation. (n.d.). Key Facts about Acrylate Monomers. Gantrade Corporation. [Link]
-
Cedre. (n.d.). Ethyl acrylate - Chemical Response Guide. Cedre.fr. [Link]
-
RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety First: Handling and Storage of Butyl Acrylate Monomer. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Valgimigli, L., et al. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 13, 5958-5965. [Link]
-
Dolan, D. B., et al. (2020). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PNAS, 117(35), 21138-21144. [Link]
- Google Patents. (1974).
-
Kundu, S., et al. (2018). Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate. [Link]
-
Drockenmuller, J., et al. (2016). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
Chemius. (2021). Ethyl Acrylate (EA) - Safety data sheet. [Link]
-
Singh, A. K. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 434. [Link]
-
European Patent Office. (1995). EP 0672652 - Stabilizers for the prevention of polymerization of \meth\acrylic acid and esters thereof. [Link]
-
RadTech. (n.d.). Control of Free Radical Reactivity in Photopolymerization of Acrylates. [Link]
-
ResearchGate. (n.d.). Oxygen inhibition in thiol–acrylate photopolymerizations. [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Safe Handling Manuals. [Link]
-
Petrochemistry.net. (n.d.). Dos and Donts for the safe use of Acrylic Acid and Acrylates. [Link]
-
American Chemical Society. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. [Link]
- Google Patents. (2002). FR2814741A1 - PROCESS FOR STABILIZING ACRYLIC MONOMERS.
-
Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. [Link]
-
Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]
-
IOP Publishing. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOP Conference Series: Earth and Environmental Science, 781, 042042. [Link]
- Google Patents. (1966).
-
Wiley Online Library. (2023). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Journal of Applied Polymer Science. [Link]
-
Arkema Sartomer. (n.d.). Acrylate Monomers. [Link]
-
ResearchGate. (2001). Identification of acrylate copolymers using pyrolysis and gas chromatography. [Link]
-
Federal Register. (2024). Certain Monomers and Oligomers From the Republic of Korea: Preliminary Affirmative Determination. [Link]
-
YouTube. (2024). How Can You Identify Acrylic Polymers?. Chemistry For Everyone. [Link]
-
The Italian Association of Chemical Engineering. (2016). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. [Link]
-
ResearchGate. (n.d.). Important acrylic monomers and their glass transition temperatures. [Link]
-
MDPI. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3934. [Link]
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. National Center for Biotechnology Information. [Link]
-
MDPI. (2020). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Polymers, 12(11), 2699. [Link]
-
PubChem. (n.d.). Ethyl Methacrylate. National Center for Biotechnology Information. [Link]
Sources
- 1. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 2. gantrade.com [gantrade.com]
- 3. Mobile [my.chemius.net]
- 4. Ethyl Methacrylate | C6H10O2 | CID 7343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 8. Federal Register :: Certain Monomers and Oligomers From the Republic of Korea: Preliminary Affirmative Determination of Sales at Less Than Fair Value, Preliminary Affirmative Determination of Critical Circumstances, in Part, and Postponement of Final Determination, and Extension of Provisional Measures [federalregister.gov]
- 9. jamorin.com [jamorin.com]
- 10. researchgate.net [researchgate.net]
- 11. petrochemistry.eu [petrochemistry.eu]
- 12. researchgate.net [researchgate.net]
- 13. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Stability and Handling of Ethyl (E)-3-ethoxy-2-methylacrylate in Acidic Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl (E)-3-ethoxy-2-methylacrylate (CAS: 1085699-23-5). This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reagent, particularly in applications like the synthesis of Respiratory Syncytial Virus (RSV) fusion inhibitors[1][2]. Our goal is to provide in-depth insights and practical solutions to challenges related to its stability, focusing specifically on its behavior in acidic environments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of ethyl (E)-3-ethoxy-2-methylacrylate.
Q1: What is ethyl (E)-3-ethoxy-2-methylacrylate, and why is its stability a primary concern?
A: Ethyl (E)-3-ethoxy-2-methylacrylate is an organic intermediate characterized by two key functional groups: an α,β-unsaturated ester and an enol ether[3]. This dual functionality is crucial for its synthetic utility but also renders it susceptible to degradation, particularly under acidic conditions. The electron-rich double bond of the enol ether system is highly prone to acid-catalyzed hydrolysis, which can lead to undesired side reactions and a reduction in the yield of your target molecule.
Q2: What is the primary degradation pathway for this compound in the presence of acid?
A: The most significant pathway for degradation in acidic conditions is the hydrolysis of the enol ether moiety. This reaction is typically much faster than the hydrolysis of the ethyl ester. The mechanism is initiated by the protonation of the β-carbon of the double bond, which is the rate-limiting step in many cases[4][5]. This is followed by the addition of water to form a hemiacetal intermediate, which then rapidly decomposes.[6]
Q3: What are the likely degradation products I should watch for in my analysis (e.g., LC-MS, NMR)?
A: Upon exposure to aqueous acid, the primary degradation product is ethyl 2-formylpropanoate and ethanol , resulting from the cleavage of the enol ether. If the reaction conditions are harsh enough (e.g., elevated temperature and strong acid), you may also observe the hydrolysis of the ester group, which would yield (E)-3-ethoxy-2-methylacrylic acid . Complete degradation would result in further breakdown products.
Q4: What are the general recommendations for handling and storing ethyl (E)-3-ethoxy-2-methylacrylate?
A: To maintain its integrity, the compound should be stored in a cool, dry place, away from acidic vapors. It is typically supplied as a clear, faint yellow liquid[2]. When designing experiments, it is crucial to use anhydrous solvents where possible and to introduce acidic reagents cautiously, preferably at low temperatures. For storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can also prevent slow degradation caused by atmospheric moisture and acidic impurities.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to resolving common problems encountered during experiments involving ethyl (E)-3-ethoxy-2-methylacrylate and acidic conditions.
| Problem Encountered | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | The acidic catalyst or workup conditions are too harsh, leading to the rapid decomposition of the starting material. | 1. Switch to a Milder Acid: Replace strong acids (e.g., HCl, H₂SO₄) with weaker organic acids or Lewis acids. See Table 1 for suggestions.2. Lower Reaction Temperature: Perform the reaction at 0 °C or below to slow the rate of hydrolysis.3. Use a Non-Aqueous Acid Source: Consider using a reagent like pyridinium p-toluenesulfonate (PPTS) in an anhydrous organic solvent. |
| Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS) | The compound has degraded during the reaction or, more commonly, during the aqueous acidic workup. | 1. Identify the Byproduct: The unexpected peaks likely correspond to ethyl 2-formylpropanoate. Confirm with appropriate analytical standards if possible.2. Modify Workup Procedure: Quench the reaction with a cold, dilute base (e.g., saturated NaHCO₃ solution) instead of an acid wash. Extract the product quickly and minimize contact time with any aqueous phase. |
| Compound Degradation During Chromatographic Purification | The silica gel used for column chromatography is inherently acidic and can catalyze the hydrolysis of the compound on the column. | 1. Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column.2. Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase silica gel for purification. |
Section 3: Recommended Protocols and Methodologies
To ensure experimental success and reproducibility, we provide the following validated protocols.
Protocol 1: General Procedure for a Reaction Requiring a Mild Acid Catalyst
This protocol is designed to minimize the degradation of ethyl (E)-3-ethoxy-2-methylacrylate while still allowing for acid-catalyzed transformations.
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere (N₂ or Ar) and ensure all glassware is oven-dried.
-
Solvent and Reagents: Use anhydrous solvents. Add the ethyl (E)-3-ethoxy-2-methylacrylate and other non-acidic reagents to the solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath before adding the acid.
-
Acid Addition: Add the acidic catalyst (see Table 1 for recommendations) slowly and dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Aim for the shortest possible reaction time.
-
Quenching: Once the reaction is complete, quench it by pouring it into a cold, rapidly stirred solution of saturated sodium bicarbonate.
-
Extraction: Proceed immediately to the extraction and purification steps as outlined in Protocol 2.
Table 1: Acid Compatibility and Selection Guide
| Category | Examples | pKa (approx.) | Comments |
| Recommended | Pyridinium p-toluenesulfonate (PPTS), Acetic Acid (glacial), Camphorsulfonic acid (CSA) | 5.3, 4.8, 1.9 | Ideal for sensitive substrates. Provide controlled protonation with minimal hydrolysis risk. |
| Use with Caution | p-Toluenesulfonic acid (p-TsOH), Potassium bisulfate[7] | -2.8, 2.0 | Can be effective but require careful control of temperature and reaction time. Best used in anhydrous conditions. |
| Not Recommended | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄), Trifluoroacetic acid (TFA) | -6.3, -3.0, 0.5 | These strong acids will likely cause rapid and extensive decomposition of the enol ether.[8] Avoid in all but the most specific, controlled applications. |
Protocol 2: Recommended Aqueous Workup and Extraction
This procedure is optimized to prevent degradation during product isolation.
-
Quenching: Transfer the reaction mixture to a separatory funnel containing a cold (0-5 °C) saturated solution of sodium bicarbonate. The volume of the bicarbonate solution should be at least equal to the reaction volume.
-
Extraction: Immediately extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash once with cold brine to aid in phase separation and remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (bath temperature < 40 °C).
-
Purification: If column chromatography is required, use a pre-neutralized stationary phase as described in the Troubleshooting Guide.
Section 4: Mechanistic Insights
Understanding the underlying chemical mechanisms is key to designing robust experimental protocols. The instability of ethyl (E)-3-ethoxy-2-methylacrylate arises from its susceptibility to two distinct acid-catalyzed hydrolysis reactions.
Mechanism 1: Acid-Catalyzed Hydrolysis of the Enol Ether (Primary Pathway)
The enol ether is the more reactive site under acidic conditions. The process involves protonation of the electron-rich double bond, followed by nucleophilic attack of water and subsequent collapse of the hemiacetal intermediate.[6][9] This pathway is generally rapid and is the main cause of compound degradation.
Caption: Acid-catalyzed hydrolysis of the enol ether moiety.
Mechanism 2: Acid-Catalyzed Hydrolysis of the Ester (Secondary Pathway)
While less favorable than enol ether hydrolysis, the ethyl ester can also be hydrolyzed, especially with prolonged exposure to acid and heat.[8][10] This is the reverse of the Fischer esterification reaction and proceeds through a tetrahedral intermediate.[11]
Caption: Acid-catalyzed hydrolysis of the ethyl ester moiety.
References
- Kirby, A. J. (n.d.). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. RSC Publishing.
- Gao, J., et al. (n.d.). Transition State Analysis of Acid-Catalyzed Hydrolysis of an Enol Ether, Enolpyruvylshikimate 3-Phosphate (EPSP). Journal of the American Chemical Society.
- Kirby, A. J. (n.d.). Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2.
- (n.d.). Enol Ethers in the Acid-Catalyzed Hydrolysis of Erythro-Veratr.
- (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. Chemistry Stack Exchange.
- (2025, November 5). High Purity Ethyl (E)-3-ethoxy-2-methylacrylate Manufacturer.
- (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- (2020, October 9). Acid catalyzed ester hydrolysis. YouTube.
- (n.d.). Preparation method of 3-ethoxy ethyl acrylate. Google Patents.
- (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem.
- (2014, March 12). Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. YouTube.
- (2025, July 16). Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate. ChemicalBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 3. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of Ethyl (E)-3-ethoxy-2-methylacrylate
Welcome to the technical support center for ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability in basic conditions. We will explore the primary degradation pathways, provide robust troubleshooting advice for common experimental issues, and outline validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability of ethyl (E)-3-ethoxy-2-methylacrylate in basic environments.
Question 1: What is the primary degradation pathway for ethyl (E)-3-ethoxy-2-methylacrylate under basic conditions?
Answer: The most significant and rapid degradation pathway in the presence of aqueous base (e.g., NaOH, KOH) is ester hydrolysis, also known as saponification. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This irreversible reaction cleaves the ester bond, yielding the corresponding carboxylate salt (e.g., sodium 3-ethoxy-2-methylacrylate) and ethanol.[1][2][3] This reaction is generally much faster than any potential degradation of the enol ether or isomerization of the double bond.
Question 2: How does the pH of the solution affect the stability of the compound?
Answer: The rate of ester hydrolysis is directly dependent on the concentration of hydroxide ions. Therefore, as the pH increases, the concentration of OH⁻ rises, leading to a significant acceleration in the degradation rate.[2][3] Experiments conducted at or above pH 10, especially at room temperature or with heating, can result in rapid and complete hydrolysis. For applications requiring basic conditions, it is crucial to use the mildest possible base and the lowest effective concentration to minimize this competing reaction.
Question 3: Are the enol ether and the (E)-alkene functionalities stable to base?
Answer: Yes, for the most part.
-
Enol Ether: The 3-ethoxy group forms an enol ether linkage. Unlike their susceptibility to acid-catalyzed hydrolysis, enol ethers are generally stable under basic conditions.[4][5][6] Degradation via this pathway is not a primary concern in basic media.
-
(E)-Alkene: The (E)-configuration of the α,β-unsaturated system is thermodynamically favored. While strong bases can theoretically catalyze E/Z isomerization, this process is typically much slower than saponification.[7] Under most standard basic conditions used in workups or catalysis, significant isomerization is not expected before the ester is hydrolyzed.
Question 4: What are the expected degradation products I should look for in my analysis?
Answer: The primary degradation products from saponification are 3-ethoxy-2-methylacrylic acid (which will be in its carboxylate salt form in the basic solution) and ethanol . If you are monitoring your reaction by LC-MS, you should look for the molecular ion corresponding to the deprotonated acid.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Complete or significant loss of starting material after a basic aqueous workup.
-
Probable Cause: You are observing the direct result of rapid ester hydrolysis (saponification). The resulting carboxylate salt is highly water-soluble and is likely being lost to the aqueous phase during extraction with organic solvents.
-
Troubleshooting Steps:
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH for aqueous workups.
-
Use a Milder Base: Opt for a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~8) for neutralization or washing steps. These are sufficiently basic to neutralize trace acids without aggressively promoting hydrolysis.
-
Minimize Contact Time: Perform extractions and washes quickly. Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods.
-
Work at Low Temperatures: If possible, conduct the workup in an ice bath to significantly slow the rate of hydrolysis.
-
Acidify to Recover: If you suspect the product has been hydrolyzed and is in the aqueous layer, carefully acidify the aqueous phase with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will protonate the carboxylate, forming the free acid, which may be extractable with a solvent like ethyl acetate or dichloromethane.
-
Issue 2: An unexpected peak appears in my HPLC/NMR analysis after the reaction.
-
Probable Cause: This new peak is most likely the hydrolyzed product, 3-ethoxy-2-methylacrylic acid (or its salt). A less likely possibility is a small amount of the (Z)-isomer.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the mass of the new peak. If it corresponds to the mass of the hydrolyzed acid (C₆H₁₀O₃, MW: 130.14), saponification is confirmed.
-
Check Solubility: The hydrolyzed acid will have very different chromatographic behavior than the starting ester, often eluting much earlier on a reverse-phase HPLC column due to its increased polarity.
-
Implement Preventative Measures: Refer to the troubleshooting steps in Issue 1 to prevent the formation of this impurity in subsequent experiments.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common issues.
Section 3: Experimental Protocols
Protocol 1: Monitoring Stability in a Buffered Basic Solution via HPLC
This protocol outlines a kinetic experiment to quantify the stability of ethyl (E)-3-ethoxy-2-methylacrylate at a specific pH. High-performance liquid chromatography (HPLC) is the analytical method of choice for this purpose.[8]
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer of desired pH (e.g., pH 9.0 Borate buffer or pH 10.0 Carbonate-Bicarbonate buffer)
-
1M HCl solution (for quenching)
-
Class A volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Prepare Stock Solution: Accurately prepare a ~1 mg/mL stock solution of the ester in acetonitrile.
-
Initiate the Reaction: In a thermostated vessel at a controlled temperature (e.g., 25°C), add a precise volume of the stock solution to a known volume of the basic buffer to achieve the target starting concentration (e.g., 50 µg/mL). Start a timer immediately.
-
Sample at Time Points: At designated time intervals (e.g., t = 0, 5, 15, 30, 60, 120 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.
-
Quench the Reaction: Immediately add the aliquot to a vial containing a quenching agent, such as a small, precise volume of 1M HCl, to neutralize the base and stop the hydrolysis.
-
Analyze by HPLC: Analyze the quenched samples using a suitable reverse-phase HPLC method (e.g., C18 column) with a UV detector. Monitor the disappearance of the starting material's peak area over time.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will give the pseudo-first-order rate constant (k') for the degradation at that pH.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-based stability study.
References
-
TIJER. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER. Available at: [Link]
-
Sharma, S., et al. (2013). Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. Russian Journal of Physical Chemistry A, 87(5), 731–735. Available at: [Link]
-
ResearchGate. (n.d.). The alkaline hydrolysis of ethyl acrylate in ethanollwater mixtures. Retrieved from ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Surface Monitoring of Surfactant Phase Separation and Stability in Waterborne Acrylic Coatings. Request PDF. Available at: [Link]
-
NIOSH. (2003). METHYL ACRYLATE: METHOD 2552. CDC. Available at: [Link]
-
Waters. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link]
-
Liao, H.-H., et al. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α‑Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society, 147, 7452–7460. Available at: [Link]
-
ResearchGate. (2014). Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)?. Available at: [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]
-
Tanii, H., et al. (2014). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences, 15(9), 15482-15496. Available at: [Link]
-
Zhang, Y., et al. (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society, 142(1), 445-451. Available at: [Link]
-
Chang, K.-C., et al. (2025). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. Available at: [Link]
-
OSHA. (n.d.). Acrylic Acid. Available at: [Link]
-
PubChem. (n.d.). Ethyl Acrylate. National Institutes of Health. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for hydrolysis of enol ether to aldehyde. Available at: [Link]
-
Li, D. (2012). Various Types and Mechanisms of Degradation Reactions. In Drug-like Properties: Concepts, Structure-Property Relationships, and Methods of Prediction. Academic Press. Available at: [Link]
-
ResearchGate. (n.d.). Cis-and trans-configurations of a,b-unsaturated esters. Available at: [Link]
Sources
- 1. tijer.org [tijer.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
common impurities in commercial ethyl (E)-3-ethoxy-2-methylacrylate
Technical Support Center: Ethyl (E)-3-ethoxy-2-methylacrylate
Welcome to the technical support center for ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common purity issues encountered with this versatile reagent. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including respiratory syncytial virus (RSV) fusion inhibitors, its purity is paramount to ensure the safety and efficacy of the final drug product.[1][2]
This resource provides in-depth answers to frequently asked questions, detailed analytical protocols, and logical workflows to identify and mitigate common impurities.
Frequently Asked Questions (FAQs)
Impurity Profiling
Q1: What are the most common impurities I should expect in a commercial sample of ethyl (E)-3-ethoxy-2-methylacrylate?
A1: The impurity profile of commercial ethyl (E)-3-ethoxy-2-methylacrylate is largely dictated by its synthetic route. Common synthesis pathways can introduce specific impurities.[3][4] You should primarily be aware of:
-
Geometric Isomer (Z-isomer): The most common process-related impurity is the (Z)-isomer, ethyl (Z)-3-ethoxy-2-methylacrylate. Its formation is often thermodynamically or kinetically controlled during the olefination reaction, such as the Horner-Wadsworth-Emons reaction.[5][6]
-
Residual Starting Materials: Depending on the synthetic method, you may find traces of starting materials. For instance, in syntheses involving the reaction of ethyl acetate and sodium ethoxide, these may be present in the final product.[3]
-
By-products from Side Reactions: Various synthetic routes can lead to by-products. For example, one patented method mentions the formation of 2,3-dibromo ethyl propionate and 2,3-diethoxy ethyl propionate as intermediates and potential impurities if the reaction does not go to completion.[3] Another route might have low-boiling-point by-products that need to be removed.[4]
-
Solvent Residues: Residual solvents used during synthesis and purification, such as toluene or ethanol, are common impurities.[3]
Q2: My analytical data shows an unexpected peak. How can I identify it?
A2: Identifying unknown peaks requires a systematic approach. Here is a logical workflow to follow:
-
Review the Synthesis Route: The certificate of analysis or supplier information should provide insights into the manufacturing process. This will help you predict potential side products and unreacted starting materials.
-
Employ Orthogonal Analytical Techniques: No single analytical method is foolproof. Use a combination of techniques for a comprehensive analysis.[5]
-
GC-MS: Ideal for identifying volatile and thermally stable impurities. The mass spectrum provides fragmentation patterns that can be compared against libraries for identification.
-
HPLC-UV: A robust method for non-volatile impurities.[5] Coupling it with a mass spectrometer (LC-MS) can provide molecular weight information of the unknown peak.
-
NMR Spectroscopy: An indispensable tool for structural elucidation.[5] ¹H and ¹³C NMR can provide detailed structural information about the impurity, especially when isolated.
-
Below is a diagram illustrating the workflow for identifying an unknown impurity.
Caption: Workflow for Unknown Impurity Identification.
Troubleshooting Guides
Analytical Methodologies
Q3: I need to set up an HPLC method to check the purity of my ethyl (E)-3-ethoxy-2-methylacrylate. Where do I start?
A3: A reversed-phase HPLC method is a versatile approach for purity determination and the analysis of non-volatile impurities.[7] Here is a robust starting protocol that you can adapt to your specific instrumentation.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A gradient elution is recommended to separate impurities with a wide range of polarities.
-
Start with 50% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the analyte).[7]
-
Injection Volume: 10 µL.[7]
-
Diluent: Acetonitrile/Water (50:50 v/v).[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.[7]
-
Quantification: Purity can be calculated by area normalization or by using a certified reference standard.[7]
Q4: My sample appears to be degrading over time. What are the likely degradation products and how can I prevent this?
A4: Ethyl (E)-3-ethoxy-2-methylacrylate, being an α,β-unsaturated ester, is susceptible to degradation, particularly through hydrolysis and polymerization.
-
Hydrolysis: In the presence of water (even atmospheric moisture) and acid or base catalysis, the ester can hydrolyze to 3-ethoxy-2-methylacrylic acid and ethanol.
-
Polymerization: Like other acrylates, it can undergo free-radical polymerization, especially when exposed to light, heat, or radical initiators. Commercial products are often supplied with inhibitors to prevent this.
Prevention Strategies:
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Handling: Minimize exposure to air and moisture. Use dry solvents and glassware.
-
Inhibitors: For applications where it's permissible, ensure the product contains an appropriate inhibitor like MEHQ (monomethyl ether hydroquinone).
The following diagram illustrates the primary degradation pathways.
Caption: Primary Degradation Pathways.
Data Summary
The following table summarizes the common analytical techniques used for the purity assessment of acrylate esters, with typical performance characteristics.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility | Separation based on polarity | Quantification based on the proportionality between signal integral and the number of nuclei |
| Typical Accuracy (% Recovery) | 95-105% | 98-102% | 99-101%[7] |
| Typical Precision (%RSD) | < 5% | < 2% | < 1%[7] |
| Best For | Volatile impurities, residual solvents | Non-volatile impurities, geometric isomers | Absolute purity determination, structural confirmation |
References
- A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity. Benchchem.
- Ethyl 3-ethoxyacrylate synthesis. ChemicalBook.
- Purity Assessment of (E)-Ethyl 4,4-dimethoxybut-2-enoate: A Comparative Guide to Analytical Techniques. Benchchem.
- Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem.
- Synthetic method of ethyl ethoxy acrylate. Google Patents.
- Ethyl (E)-3-ethoxy-2-methylacrylate. Apollo Scientific.
- Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate. ChemicalBook.
- An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-methyl-2-phenylbut-2-enoate. Benchchem.
- High Purity Ethyl (E)-3-ethoxy-2-methylacrylate Manufacturer. Custom Synthesis & Supply.
- Preparation method of 3-ethoxy ethyl acrylate. Google Patents.
Sources
- 1. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103965042A - Synthetic method of ethyl ethoxy acrylate - Google Patents [patents.google.com]
- 4. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl (E)-3-ethoxy-2-methylacrylate Reactions
Welcome to the technical support center for ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile reagent. Ethyl (E)-3-ethoxy-2-methylacrylate is a critical building block, notably used in the synthesis of Respiratory Syncytial Virus (RSV) fusion inhibitors[1][2]. However, like many acrylate derivatives, its reactivity can lead to challenges in the laboratory.
This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield & Reaction Failure
Question 1: My Michael addition reaction is failing or giving very low yields. What are the common causes?
Answer: Low or no yield in a Michael addition with ethyl (E)-3-ethoxy-2-methylacrylate is a frequent issue that can typically be traced back to a few key factors related to the nucleophile, catalyst, or reaction conditions.
-
Insufficient Nucleophilicity: The Michael acceptor (your acrylate) is electron-deficient, but a successful reaction depends on a sufficiently strong nucleophile. If you are using a weak nucleophile (e.g., a neutral amine or thiol), the reaction may not initiate.
-
Troubleshooting:
-
Catalyst Choice: For amine or thiol additions, consider using a more potent catalyst. While primary and tertiary amines can catalyze the reaction, they may require long reaction times.[3][4] Phosphine catalysts, such as dimethylphenylphosphine (DMPP), are often more effective and can lead to complete conversion in minutes.[3][4]
-
Basicity: If using a carbon nucleophile (like an enolate), ensure your base is strong enough to deprotonate the precursor fully without reacting with the acrylate itself. A non-nucleophilic base like LDA or LiHMDS is often a good choice.
-
Solvent Effects: The choice of solvent can dramatically impact reaction rates. Polar aprotic solvents like THF, DMF, or DMSO are generally preferred as they can stabilize charged intermediates.
-
-
-
Steric Hindrance: The methyl group at the α-position and the ethoxy group at the β-position can sterically hinder the approach of a bulky nucleophile.
-
Troubleshooting: Assess the steric profile of your nucleophile. If it is highly branched near the nucleophilic center, consider whether a less-hindered analogue could be used.
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature: These reactions are often run at room temperature or below to control exotherms and side reactions. However, if no reaction is observed, a modest increase in temperature (e.g., to 40-50 °C) may be necessary. Monitor carefully for byproduct formation.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can be a powerful tool, significantly decreasing reaction times and often increasing yields for Michael additions of amines to acrylates.[5]
-
-
Question 2: I'm attempting a polymerization, but the initiation is inefficient, leading to a low-molecular-weight polymer. Why is this happening?
Answer: Inefficient initiation in acrylate polymerization is often due to impurities or suboptimal initiator/catalyst conditions.
-
Initiator/Catalyst Deactivation: Free-radical polymerization is the most common method for acrylates.[6] The initiators (e.g., AIBN, benzoyl peroxide) can be deactivated by impurities.
-
Troubleshooting:
-
Purify the Monomer: Commercially available ethyl (E)-3-ethoxy-2-methylacrylate may contain inhibitors (see FAQ Category 2). Passing the monomer through a column of basic alumina or inhibitor-remover resins immediately before use can remove these stabilizers.
-
Degas the Solvent: Oxygen is a radical scavenger and can inhibit polymerization. Ensure your solvent and reaction mixture are thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Check Initiator Quality: Ensure your radical initiator has not expired and has been stored correctly.
-
-
-
Chain Transfer: Unwanted chain transfer reactions can terminate growing polymer chains prematurely, resulting in a lower molecular weight.
-
Troubleshooting:
-
Solvent Choice: Solvents like halogenated hydrocarbons or thiols are known to act as chain-transfer agents. Choose solvents with low chain-transfer constants, such as benzene, toluene, or acetone.
-
Reagent Purity: Impurities from starting materials or side reactions can act as chain-transfer agents. Ensure all reagents are of high purity.
-
-
Category 2: Impurity & Side Product Formation
Question 1: My reaction is producing a significant amount of a sticky, insoluble substance. I suspect it's a polymer. How can I prevent this?
Answer: Uncontrolled polymerization is the most common side reaction for acrylate monomers.[7][8] These compounds can polymerize spontaneously, especially when heated or exposed to light, or through chemical initiation.[7][8]
-
Cause: Acrylates undergo rapid, often exothermic, free-radical polymerization.[8] This can be triggered by trace impurities (like peroxides), heat, or light.[9]
-
Prevention & Troubleshooting:
-
Add a Radical Inhibitor: For reactions that are not intended to be polymerizations (like Michael additions), the addition of a radical inhibitor is crucial.
-
Control Temperature: Run the reaction at the lowest feasible temperature. Use an ice bath to manage any exotherms, especially during reagent addition.
-
Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Inert Atmosphere: While dissolved oxygen is necessary for inhibitors like MEHQ to function, a fully inert atmosphere (e.g., under Argon or Nitrogen) can help prevent the formation of peroxide impurities that might initiate polymerization.[8][9] This creates a delicate balance; for non-polymerization reactions, a small amount of air in the headspace is often beneficial when using MEHQ.
-
Question 2: I'm observing byproducts that suggest my ester or enol ether has been hydrolyzed. How can I avoid this during the reaction and workup?
Answer: Both the ethyl ester and the enol ether functionalities are sensitive to acidic and, to a lesser extent, basic conditions, especially in the presence of water.
-
Cause: The enol ether is particularly acid-labile, hydrolyzing to a β-ketoester. The ethyl ester can be saponified under strong basic conditions.
-
Prevention & Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
pH Control during Workup:
-
Avoid strong acidic or basic aqueous washes.
-
Use a mild workup procedure. A typical mild workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic.
-
For washes, use saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like NaOH or KOH. Follow with a brine wash to remove excess water before drying with an agent like Na₂SO₄ or MgSO₄.
-
-
Chromatography: If hydrolysis occurs, purification via silica gel chromatography can often separate the desired product from the hydrolyzed byproducts. Use a non-protic eluent system (e.g., Hexane/Ethyl Acetate) and consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (~1%) if the product is base-sensitive.
-
Question 3: My reaction is producing multiple addition products. How can I improve the selectivity?
Answer: This is a common issue in Michael additions, especially with amine nucleophiles, where a double addition can occur.[5]
-
Cause: The initial 1,4-addition product of a primary amine is a secondary amine, which can often react with a second molecule of the acrylate.
-
Prevention & Troubleshooting:
-
Stoichiometry Control: Use a large excess of the nucleophile relative to the acrylate.[12] This increases the probability that an acrylate molecule will react with a starting nucleophile rather than the mono-adduct product.
-
Slow Addition: Add the acrylate slowly to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the acrylate low, disfavoring the second addition.
-
Lower Conversion: Running the reaction to a lower conversion can sometimes provide a cleaner product profile, leaving more unreacted starting material which is easier to separate than the double-addition byproduct.[12]
-
Key Experimental Protocol: Phosphine-Catalyzed Thiol-Michael Addition
This protocol describes a general procedure for the efficient addition of a thiol to ethyl (E)-3-ethoxy-2-methylacrylate, a reaction that benefits from phosphine catalysis for rapid and clean conversion.[3][4]
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq)
-
Thiol of choice (1.1 eq)
-
Dimethylphenylphosphine (DMPP) (0.05 - 0.1 eq)
-
Anhydrous, degassed Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Radical Inhibitor (e.g., MEHQ, 200 ppm)
-
Nitrogen or Argon supply
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the thiol (1.1 eq) and the radical inhibitor.
-
Inerting: Evacuate and backfill the flask with nitrogen three times.
-
Dissolution: Add anhydrous, degassed solvent (e.g., DCM) to dissolve the thiol.
-
Addition of Acrylate: Add the ethyl (E)-3-ethoxy-2-methylacrylate (1.0 eq) to the solution via syringe.
-
Initiation: Add the DMPP catalyst (0.05 - 0.1 eq) dropwise via syringe. Caution: The reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS. The reaction is often complete within minutes to a few hours.[3]
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (to remove any acidic impurities) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether product.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in a Michael addition reaction.
Caption: A workflow for diagnosing low-yield Michael additions.
References
-
Unwanted Skin Reactions to Acrylates: An Update. (n.d.). MDPI. Retrieved from [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (n.d.). ACS Publications. Retrieved from [Link]
-
The control of runaway polymerisation reactions by inhibition techniques. (n.d.). IChemE. Retrieved from [Link]
-
Michael Addition - How to prevent second addition of Acrylate Compound to Primary Amines? (n.d.). ResearchGate. Retrieved from [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). NIH. Retrieved from [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (2010). Monash University. Retrieved from [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (2010). Polymer Chemistry (RSC Publishing). Retrieved from [Link]
-
Ethyl (E)-3-ethoxy-2-methylacrylate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl methacrylate. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl methacrylate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. icheme.org [icheme.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Ethyl (E)-3-Ethoxy-2-Methylacrylate Synthesis
Welcome to the technical support center for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding catalyst selection for this specific synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your experiments.
Introduction to the Synthesis
The synthesis of ethyl (E)-3-ethoxy-2-methylacrylate, a valuable intermediate in pharmaceutical and organic synthesis[1], is commonly achieved via the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][4] This reaction involves the olefination of a carbonyl compound with a phosphonate-stabilized carbanion, typically yielding the thermodynamically more stable (E)-alkene with high selectivity.[4][5] The general scheme involves the reaction of ethyl 2-(diethoxyphosphoryl)propanoate with a source of the ethoxymethylene group, such as triethyl orthoformate, in the presence of a base, which acts as the catalyst for the deprotonation of the phosphonate.
The choice of this "catalyst" (in this context, the base) is critical and significantly influences the reaction's yield, stereoselectivity, and the formation of byproducts. This guide will focus on the selection and troubleshooting of this crucial reaction component.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing ethyl (E)-3-ethoxy-2-methylacrylate?
The Horner-Wadsworth-Emmons (HWE) reaction is the most prevalent and effective method for this synthesis.[2][3][4] It offers high (E)-stereoselectivity and generally good yields. The key reagents are ethyl 2-(diethoxyphosphoryl)propanoate and an electrophile that provides the ethoxymethylene group, such as triethyl orthoformate, facilitated by a suitable base.
Q2: Why is the choice of base so critical in the HWE reaction for this synthesis?
The base plays a pivotal role in the HWE reaction as it deprotonates the phosphonate ester to form the nucleophilic phosphonate carbanion, which then attacks the carbonyl compound.[4][6] The nature of the base, its strength, and steric properties directly impact:
-
Rate of carbanion formation: Stronger bases lead to faster deprotonation.
-
Stereoselectivity (E/Z ratio): The base and its counter-ion can influence the equilibrium between the intermediate diastereomeric adducts, thereby affecting the final E/Z ratio of the product alkene.[7]
-
Side reactions: Inappropriate base selection can lead to side reactions such as enolization of the carbonyl substrate or decomposition of starting materials.[8]
Q3: What are the most commonly used bases for this type of HWE reaction?
A range of bases can be employed, from strong inorganic bases to milder organic bases. The selection depends on the specific reactivity of the substrates and the desired reaction conditions.[9] Common choices include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base widely used for deprotonating phosphonates. It generally favors the formation of the (E)-alkene.[9]
-
Lithium tert-butoxide (t-BuOLi): A strong base that has been shown to improve (E)-isomer selectivity in similar HWE reactions.[10]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A milder, non-nucleophilic organic base often used for substrates sensitive to stronger bases. It can be used alone or with additives like LiCl.[4][9]
-
Potassium Carbonate (K2CO3) and Cesium Carbonate (Cs2CO3): These inorganic bases are often used in conjunction with DBU in solvent-free conditions to achieve high (E)-selectivity.[11]
-
Lithium Hydroxide (LiOH): A viable base for promoting stereoselective HWE reactions.[2][3]
Catalyst (Base) Selection Guide
The following table summarizes the characteristics of common bases for the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate via the HWE reaction.
| Base | Type | Strength | Key Advantages | Considerations |
| Sodium Hydride (NaH) | Inorganic Hydride | Strong | High reactivity, generally good (E)-selectivity.[9] | Requires anhydrous conditions, flammable solid. |
| Lithium tert-butoxide | Alkoxide | Strong | Can enhance (E)-selectivity significantly.[10] | Moisture sensitive, relatively strong base. |
| DBU | Amidine | Mild | Good for base-sensitive substrates, can be used in solvent-free conditions.[9][11] | May require additives like LiCl to enhance reactivity.[4] |
| K2CO3 / Cs2CO3 | Inorganic Carbonate | Weak/Mild | Often used with DBU for high (E)-selectivity in greener, solvent-free systems.[11] | May result in slower reaction rates compared to strong bases. |
| LiOH | Inorganic Hydroxide | Mild | Effective in promoting stereoselective synthesis.[2][3] | Solubility in organic solvents can be limited. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of ethyl (E)-3-ethoxy-2-methylacrylate and provides systematic troubleshooting strategies.
Problem 1: Low or No Product Yield
Possible Causes:
-
Inefficient Deprotonation: The chosen base may not be strong enough to deprotonate the phosphonate ester effectively. The acidity of the α-proton in ethyl 2-(diethoxyphosphoryl)propanoate is crucial here.
-
Moisture in the Reaction: Strong bases like NaH and t-BuOLi are highly sensitive to moisture, which will quench the base and inhibit carbanion formation.
-
Poor Quality Reagents: Degradation of the phosphonate ester or the carbonyl source can lead to low yields.
-
Sub-optimal Reaction Temperature: The reaction may require specific temperatures for efficient conversion.
Solutions:
-
Verify Base Strength: If using a mild base like K2CO3, consider switching to a stronger base such as NaH or t-BuOLi.
-
Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check Reagent Purity: Use freshly opened or purified reagents.
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimum for product formation.
Problem 2: Poor (E)-Stereoselectivity (High Z-isomer content)
Possible Causes:
-
Reaction Conditions Favoring the Z-isomer: Certain solvent and cation combinations can favor the formation of the kinetic (Z)-product.
-
Steric Hindrance: The alkyl substitution on the phosphonate (the methyl group in this case) can sometimes lead to increased formation of the Z-isomer.[10]
-
Base and Counter-ion Effects: The nature of the cation (e.g., Li+, Na+, K+) can influence the stereochemical outcome.
Solutions:
-
Change the Base/Solvent System:
-
Incorporate Additives: The addition of Lewis acids like LiCl or MgBr2 can sometimes enhance (E)-selectivity by promoting the equilibration of intermediates to the more thermodynamically stable trans-oxaphosphetane.[3][4]
-
Optimize Reaction Temperature: Allowing the reaction to proceed for a longer time at a slightly elevated temperature can favor the formation of the thermodynamically more stable (E)-isomer.
Problem 3: Formation of Significant Byproducts
Possible Causes:
-
Self-condensation of the Carbonyl Source: If an aldehyde is used as the carbonyl source, it may undergo self-condensation under basic conditions.
-
Reaction of the Base with the Ester Group: A highly nucleophilic base could potentially react with the ethyl ester functionality of the phosphonate or the product.
-
Decomposition of Reagents or Product: Harsh reaction conditions (e.g., high temperatures, very strong bases) can lead to decomposition.
Solutions:
-
Use a Non-nucleophilic Base: Prefer non-nucleophilic bases like NaH, DBU, or t-BuOLi over potentially nucleophilic ones.
-
Control Reaction Conditions: Add the base slowly at a low temperature to control the exotherm and minimize side reactions. Monitor the reaction progress closely by TLC or GC to avoid prolonged reaction times at high temperatures.
-
Purification Strategy: Develop an effective purification protocol (e.g., column chromatography) to separate the desired product from byproducts.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate using NaH
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-(diethoxyphosphoryl)propanoate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Slowly add triethyl orthoformate (1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure ethyl (E)-3-ethoxy-2-methylacrylate.
Protocol 2: Catalyst (Base) Screening for Optimal (E)-Selectivity
To optimize the (E)-selectivity, a parallel screening of different bases can be performed.
-
Set up several small-scale reactions in parallel under identical conditions (reagent stoichiometry, concentration, temperature).
-
In each reaction vessel, use a different base (e.g., NaH, t-BuOLi, DBU/LiCl, DBU/K2CO3).
-
Run the reactions for the same amount of time.
-
After work-up, analyze the crude product mixture from each reaction by 1H NMR spectroscopy or GC to determine the E/Z ratio and the yield of the desired product.
-
The base that provides the highest E/Z ratio and a satisfactory yield is selected for scale-up.
Visualizing the Reaction and Troubleshooting
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Logic for Low (E)-Selectivity
Caption: Troubleshooting workflow for poor (E)-selectivity.
References
Sources
- 1. nbinno.com [nbinno.com]
- 2. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reaction Monitoring for Ethyl (E)-3-ethoxy-2-methylacrylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring reactions involving ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common analytical challenges. My approach is to not only provide solutions but to explain the underlying scientific principles, ensuring you can adapt these methods to your specific experimental context.
Section 1: Choosing the Right Monitoring Technique
Selecting the appropriate analytical technique is the foundation of reliable reaction monitoring. The choice depends on the specific information required (e.g., qualitative progress, quantitative conversion, byproduct identification), the reaction conditions, and available equipment.
Decision Workflow for Technique Selection
The following diagram outlines a logical workflow for selecting the most suitable monitoring technique for your experiment.
Caption: Decision tree for selecting a reaction monitoring technique.
Comparison of Key Techniques
| Technique | Principle | Information Gained | Pros | Cons |
| GC-FID/MS | Separation by boiling point and polarity; detection by flame ionization or mass spectrometry. | Quantitative conversion, byproduct identification, purity assessment. | High sensitivity, excellent resolution, established methods. | Requires volatile & thermally stable analytes; derivatization may be needed. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, quantitative analysis (qNMR), stereochemistry. | Provides rich structural detail; qNMR is a primary method not requiring calibration curves.[1][2] | Lower sensitivity than GC/HPLC, potential for peak overlap, requires deuterated solvents.[3] |
| ATR-FTIR | Vibrations of molecular bonds upon absorption of infrared light. | Real-time tracking of functional group changes (e.g., disappearance of C=C).[4][5][6][7] | Excellent for real-time kinetic analysis, no sample preparation needed for in-situ probes.[8][9][10] | Provides functional group data, not discrete molecular structures; less suitable for complex mixtures. |
| HPLC-UV | Separation by partitioning between mobile and stationary phases; UV detection. | Quantitative analysis of starting material, product, and UV-active byproducts. | Suitable for non-volatile or thermally labile compounds; high precision. | Requires chromophores for UV detection; can be time-consuming to develop methods. |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during your analysis. A systematic approach is the most effective way to diagnose and resolve issues.[11]
Topic: Gas Chromatography (GC) Analysis
Q1: My chromatogram shows tailing peaks for the acrylate ester. What is the cause and how can I fix it?
A1: Peak tailing is a common issue and typically points to "active sites" in your GC system or issues with your method parameters.
-
Plausible Cause 1: Active Sites. The ester carbonyl can interact with acidic sites (silanols) on the surfaces of the inlet liner or the front of the column. This causes some molecules to be retained longer, resulting in a tailed peak.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. If the liner has been used for many injections, especially with dirty samples, replace it.[12]
-
Trim the Column: Non-volatile residues can accumulate at the column inlet, creating active sites. Trim 10-20 cm from the front of the column to restore performance.[12]
-
Check for Contamination: Septum particles can also be a source of activity. Inspect the liner for debris.[12]
-
-
-
Plausible Cause 2: Sub-optimal Flow Rate. If the carrier gas flow rate is too low, it can lead to band broadening and tailing.
-
Solution: Verify that your carrier gas flow rate is optimal for your column dimensions and carrier gas type (H₂, He, N₂). Consult your column manufacturer's guidelines.
-
Q2: I'm seeing "ghost peaks" in my blank runs after analyzing my reaction mixture. Where are they coming from?
A2: Ghost peaks are peaks that appear in blank or solvent runs and are usually due to carryover or contamination.
-
Plausible Cause 1: Inlet Contamination. High-boiling-point residues from previous injections can accumulate in the inlet liner and slowly bleed out in subsequent runs.
-
Solution: Clean or replace the inlet liner. A common preventative measure is to use a liner with glass wool, which can trap non-volatile material, but the wool itself must be deactivated.[11]
-
-
Plausible Cause 2: Syringe Carryover. Residue from a concentrated sample can remain in the syringe.
-
Solution: Implement a more rigorous syringe cleaning protocol. Increase the number of solvent washes (with a strong solvent) before and after each injection.
-
-
Plausible Cause 3: Backflash. If the sample volume is too large for the inlet conditions (temperature and pressure), the vaporized sample can expand beyond the liner's volume, contaminating the gas lines.
-
Solution: Reduce your injection volume or use a liner with a larger internal volume. You can also adjust injection parameters (e.g., use a pulsed splitless injection) to mitigate this effect.
-
Topic: Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: I'm trying to determine the reaction conversion by ¹H NMR, but my vinylic proton signals are overlapping with other peaks. What can I do?
A1: Signal overlap can make accurate integration challenging. Here are several strategies to resolve this:
-
Plausible Cause 1: Insufficient Magnetic Field Strength. A lower field spectrometer (e.g., 300 MHz) will have more signal overlap than a higher field one (e.g., 600 MHz).
-
Solution: If available, run the sample on a higher field NMR spectrometer to achieve better spectral dispersion.
-
-
Plausible Cause 2: Poor Shimming. An improperly shimmed magnet will result in broad peaks, increasing the chance of overlap.
-
Solution: Carefully re-shim the instrument on your sample until the narrowest possible peak widths are achieved for a reference signal (like TMS or residual solvent).
-
-
Plausible Cause 3: Alternative Protons for Integration. The vinylic proton is not the only handle.
-
Solution: Identify other unique, well-resolved signals for both the starting material and the product. For ethyl (E)-3-ethoxy-2-methylacrylate, the vinylic proton at the 3-position is a good starting point.[13] However, you could also compare the integration of the methyl group at the 2-position or one of the ethoxy groups, provided they shift significantly and remain resolved in the product.
-
-
Plausible Cause 4: 2D NMR.
Topic: General Reaction Issues
Q1: My reaction seems to stall before reaching full conversion. How can I confirm if it's an equilibrium issue or something else?
A1: Stalled reactions are common. Monitoring helps distinguish between equilibrium, catalyst death, or inhibition.
-
Plausible Cause 1: Reversible Reaction. Many reactions, such as esterifications, are reversible.[15][16][17] As products form, the rate of the reverse reaction increases until it matches the forward rate, establishing an equilibrium.
-
Diagnostic Test: Take a sample from the stalled reaction. Add a small amount of a drying agent (if water is a byproduct) or another reagent designed to remove a byproduct. If the reaction proceeds further, it's likely limited by equilibrium.
-
-
Plausible Cause 2: Catalyst Deactivation. The catalyst may be degrading over time or being poisoned by an impurity in the starting materials or solvent.
-
Diagnostic Test: Add a fresh aliquot of the catalyst to the stalled reaction mixture. If the reaction restarts, catalyst deactivation is the culprit.
-
Q2: My analysis shows the formation of a significant byproduct that I can't identify. I suspect it might be an isomer of my starting material. How can I investigate this?
A2: Isomerization of α,β-unsaturated esters is a known side reaction, which can involve migration of the double bond or E/Z isomerization.[18][19][20]
-
Investigation Strategy 1: GC-MS Analysis. A mass spectrometer will show that the byproduct has the same mass as your starting material, confirming it is an isomer. The fragmentation pattern may provide clues to its structure.
-
Investigation Strategy 2: High-Resolution NMR. A full NMR characterization (¹H, ¹³C, COSY, HSQC) is the most powerful tool for unambiguously determining the structure of the isomeric byproduct. For example, a shift of the double bond from the α,β to the β,γ position would dramatically change the chemical shifts and coupling constants of the vinylic and allylic protons.[19]
-
Investigation Strategy 3: In-situ FTIR. While FTIR may not identify the exact structure, the formation of a β,γ-unsaturated isomer would likely shift the C=O stretching frequency, which you could observe in real-time.
Caption: A logical workflow for troubleshooting common GC issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the characteristic ¹H NMR and IR signals I should monitor for the conversion of a starting material to ethyl (E)-3-ethoxy-2-methylacrylate?
A: The key is to track the disappearance of starting material signals and the appearance of product signals. For a typical synthesis (e.g., esterification), you would monitor the following:
| Signal Type | Molecule | Characteristic Signal | Rationale for Monitoring |
| ¹H NMR | Reactant (e.g., an alcohol) | Proton on the carbon bearing the -OH group. | This signal will disappear as the alcohol is consumed. |
| ¹H NMR | Product | Vinylic proton (~6.0-7.5 ppm, depending on exact structure).[1] | The appearance and integration of this signal directly tracks product formation. |
| FTIR | Reactant (e.g., acrylic acid) | Broad O-H stretch (~2500-3300 cm⁻¹). | Disappearance indicates consumption of the carboxylic acid. |
| FTIR | Product / Reactant | Acrylate C=C stretch (~1635 cm⁻¹).[6][7] | This is an excellent, often sharp peak to monitor. Its disappearance indicates consumption of the acrylate moiety. |
| FTIR | Product / Reactant | C=O ester stretch (~1715-1730 cm⁻¹).[19] | This peak will be present in both reactant and product but may shift slightly, providing secondary confirmation. |
Q: Can I monitor my reaction in real-time without taking samples?
A: Yes. In-situ monitoring is highly advantageous for understanding reaction kinetics and identifying transient intermediates. The most common technique for this is Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR).[8][10] A probe is inserted directly into the reaction vessel, allowing you to collect spectra continuously.[4][5] For acrylate reactions, you can precisely track the decrease in the C=C bond absorbance (~1635 cm⁻¹) over time to generate a kinetic profile.[6][7] Online NMR spectroscopy is also a powerful but less common technique for real-time monitoring.[21][22]
Q: How do I prepare a sample for offline GC analysis?
A: Proper sample preparation is critical for accurate and reproducible results.
-
Quench the Reaction: At your desired time point, withdraw a small aliquot (~50-100 µL) from the reaction mixture and immediately add it to a vial containing a quenching agent (e.g., cold saturated sodium bicarbonate solution if the reaction is acid-catalyzed) and a water-immiscible extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Use an Internal Standard (IS): The most accurate quantitative work is done with an internal standard. Prepare a stock solution of a stable, non-reactive compound with a retention time that doesn't overlap with other peaks (e.g., dodecane, tetradecane). Add a precise volume of this IS stock solution to your sample vial. The IS corrects for variations in injection volume and detector response.
-
Extract and Dry: Vortex the vial to thoroughly mix and extract your analytes into the organic layer. Allow the layers to separate. Transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Dilute and Analyze: Transfer the dried organic solution to a GC vial, diluting further if necessary to avoid detector saturation, and inject it into the GC.
Section 4: Experimental Protocols
Protocol 1: Quantitative Reaction Monitoring by GC-FID with an Internal Standard
This protocol describes a standard method for determining the conversion of a starting material (SM) to the desired product (P).
-
Preparation of Internal Standard (IS) Stock:
-
Accurately weigh ~100 mg of a suitable IS (e.g., dodecane) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the planned extraction solvent (e.g., ethyl acetate). This creates a ~10 mg/mL stock solution.
-
-
Generation of a Calibration Curve (Response Factor):
-
Prepare a series of calibration standards containing known concentrations of your starting material, product, and a fixed concentration of the internal standard.
-
Inject each standard into the GC.
-
For both the SM and P, plot the (Analyte Area / IS Area) on the y-axis versus (Analyte Concentration / IS Concentration) on the x-axis. The slope of this line is the relative response factor (RRF). For simplicity, we will assume an RRF of 1.0 in the calculation below, but using a measured RRF is more accurate.
-
-
Sample Workup at Time (t):
-
At time t, withdraw 100 µL of the reaction mixture.
-
Immediately quench it in a vial containing 1.0 mL of the IS stock solution.
-
Add 1.0 mL of a quenching solution (e.g., saturated NaHCO₃) if needed.
-
Vortex for 30 seconds.
-
Transfer the top organic layer to a GC vial for analysis.
-
-
GC Method:
-
Inlet: 250 °C, Split ratio 50:1
-
Column: Standard non-polar column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program: 60 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 2 min.
-
Detector (FID): 300 °C
-
-
Calculation of Conversion:
-
Integrate the peaks for the starting material (Area_SM), product (Area_P), and internal standard (Area_IS).
-
Calculate the relative molar amounts at time t.
-
Moles_SM_relative = Area_SM / RRF_SM
-
Moles_P_relative = Area_P / RRF_P
-
-
Calculate Conversion (%):
-
Conversion (%) = [Moles_P_relative / (Moles_SM_relative + Moles_P_relative)] * 100
-
-
References
-
Scott, C., & Nguyen, B. (2004). Stable free radical polymerization kinetics of alkyl acrylate monomers using in situ FTIR spectroscopy. Macromolecular Chemistry and Physics, 205(5), 692-698. [Link]
-
Guhl, F., et al. (2010). Online Low-Field 1H NMR Spectroscopy: Monitoring of Emulsion Polymerization of Butyl Acrylate. Macromolecules, 43(12), 5297-5303. [Link]
-
Jans, C., & Junkers, T. (2017). Online Monitoring of Polymerizations: Current Status. European Journal of Organic Chemistry, 2017(44), 6474-6482. [Link]
-
Schopf, S., et al. (2022). In situ polymerization monitoring of a diacrylate in an electrically conducting mesoporous nanoparticle scaffold. Journal of Materials Science, 57, 1755–1777. [Link]
-
McNitt, C. D., et al. (2016). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters, 5(5), 593-597. [Link]
-
Pilichowska, J., & Kownacki, I. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14, 1199-1215. [Link]
-
Keit Spectrometers. (n.d.). Real-Time Acrylate Synthesis Monitoring with Static-Optics FTIR. Retrieved from Keit Spectrometers website. [Link]
-
Schopf, S., et al. (2022). In situ polymerization monitoring of a diacrylate in an electrically conducting mesoporous nanoparticle scaffold. Fraunhofer-Publica. [Link]
-
Duever, T. A., et al. (2015). Reaction Monitoring of in Situ Formation of Poly(sodium acrylate)-Based Nanocomposites Using ATR-FTIR Spectroscopy. Industrial & Engineering Chemistry Research, 54(22), 5954-5960. [Link]
-
Keit Industrial Analytics. (n.d.). Real-time monitoring of acrylate synthesis with a static-optics FTIR process analyser. Retrieved from Keit website. [Link]
-
Mouret, J. R., et al. (2014). Online-Based Kinetic Analysis of Higher Alcohol and Ester Synthesis During Winemaking Fermentations. Food Chemistry, 163, 133-142. [Link]
-
Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Retrieved from Shimadzu website. [Link]
-
Kryshtal, A., et al. (2004). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. Macromolecular Symposia, 217(1), 219-230. [Link]
-
Sayer, C., et al. (2015). Reaction Monitoring of in-Situ Formation of Poly(sodium acrylate) Based Nanocomposites Using ATR-FTIR Spectroscopy. Industrial & Engineering Chemistry Research, 54(22), 5954-5960. [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from Restek website. [Link]
-
AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. Retrieved from AZoM website. [Link]
-
Richard, F., et al. (2011). On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. Bioresource Technology, 102(13), 6732-6738. [Link]
-
Brar, A. S., & Singh, G. (2007). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on micellization. Digital Commons @ EMU. [Link]
-
Orlińska, B., & Zawadiak, J. (2010). The kinetics of the esterification of acrylic acid with methyl and ethyl alcohols. Chemical Papers, 64(4), 488-494. [Link]
-
Li, J., et al. (2013). Kinetic Study of the Esterification of Acrylic Acid with Methanol Catalyzed by Strong-acid Cation Exchange Resin. Applied Chemical Industry, 42(10), 1777-1781. [Link]
-
Corrigan, N., et al. (2017). Rapid Visible Light-Mediated Controlled Aqueous Polymerization with In Situ Monitoring. Journal of the American Chemical Society, 139(39), 13861-13864. [Link]
-
Kumar, S., & Kumar, R. (2017). Experimental and Kinetic Study of Esterification of Acrylic Acid with Ethanol Using Homogeneous Catalyst. International Journal of Chemical Reactor Engineering, 15(1). [Link]
-
Richard, F., et al. (2011). On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. Bioresource Technology, 102(13), 6732-6738. [Link]
-
Altıokka, M. R., & Çıtak, A. (2003). Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol. Applied Catalysis A: General, 239(1-2), 141-149. [Link]
-
Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1859-1875. [Link]
-
Ley, S. V., et al. (2016). A Novel Internet-Based Reaction Monitoring, Control and Autonomous Self-Optimization Platform for Chemical Synthesis. Organic Process Research & Development, 20(12), 2137-2144. [Link]
-
Al-dhaby, A. S. (2019). Study the variables of Esterification Reaction of Acrylic acid with Butanol and Comparative with the Simulation. Libya Journal of Applied Sciences and Technology, 1(1), 1-7. [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from SCION Instruments website. [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from Phenomenex website. [Link]
-
Brar, A. S., et al. (2022). NMR spectroscopy based configurational and compositional analysis of isobornyl methacrylate—Acrylonitrile copolymers. Magnetic Resonance in Chemistry, 60(7), 713-725. [Link]
-
O'Brien, R. V., et al. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Journal of the American Chemical Society, 133(43), 17322-17325. [Link]
-
List, B., et al. (2022). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society, 144(1), 51-56. [Link]
-
List, B., et al. (2022). Enantioselective Contra-Thermodynamic Positional Isomerization of α,β-Unsaturated Esters. Angewandte Chemie International Edition, 61(27), e202204658. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem Compound Database. [Link]
-
Ameduri, B., et al. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. Polymer Chemistry, 9(21), 2963-2975. [Link]
- Google Patents. (2019).
-
Zhang, X., et al. (2013). Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade. Chemical Communications, 49(63), 7034-7036. [Link]
Sources
- 1. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. commons.emich.edu [commons.emich.edu]
- 3. publications.iupac.org [publications.iupac.org]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. keit.co.uk [keit.co.uk]
- 6. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ljast.ly [ljast.ly]
- 18. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scale-Up of Ethyl (E)-3-ethoxy-2-methylacrylate Production
Welcome to the technical support center for the synthesis and scale-up of ethyl (E)-3-ethoxy-2-methylacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, moving from bench-scale experiments to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure a successful and efficient scale-up.
Introduction to the Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate
Ethyl (E)-3-ethoxy-2-methylacrylate is a key intermediate in the synthesis of various pharmaceuticals, including respiratory syncytial virus (RSV) fusion inhibitors. Its synthesis typically involves carbon-carbon bond formation to construct the acrylate backbone. The two primary and most scalable routes are the Claisen-type condensation and the Wittig/Horner-Wadsworth-Emmons (HWE) olefination. Each method presents unique advantages and challenges, particularly during scale-up. This guide will dissect these challenges and provide practical, experience-driven solutions.
Troubleshooting Guide: Common Scale-Up Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or Inconsistent Yields
Question: We are experiencing significantly lower yields than expected during the scale-up of our Claisen-type condensation. What are the likely causes and how can we mitigate them?
Answer: Low yields in a Claisen condensation are a common scale-up issue and can often be traced back to several key factors:
-
Incomplete Enolate Formation: The initial deprotonation of ethyl propionate is a critical equilibrium step. On a larger scale, inefficient mixing or localized temperature gradients can hinder complete enolate formation.
-
Solution: Ensure robust and efficient agitation throughout the reaction vessel. Use a baffled reactor to improve mixing and break up any potential dead zones. Monitor the internal temperature at multiple points to ensure uniformity.
-
-
Base Selection and Stoichiometry: The choice and amount of base are crucial. Sodium ethoxide is commonly used, and a stoichiometric amount is necessary to drive the reaction forward.[1][2] Using a weaker base or an insufficient amount will result in poor conversion.
-
Solution: Use a high-quality, anhydrous grade of sodium ethoxide. Ensure accurate weighing and transfer of the base, as it is hygroscopic. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) if transesterification is a concern, though these require stricter anhydrous conditions.[3]
-
-
Reaction Temperature and Time: The optimal temperature for the Claisen condensation is a delicate balance. Too low, and the reaction rate will be impractically slow. Too high, and you risk promoting side reactions like self-condensation of the starting materials.
-
Solution: Perform reaction kinetics studies at the lab scale to determine the optimal temperature and time profile. During scale-up, ensure your reactor's heating and cooling system can maintain the desired temperature range accurately.
-
-
Work-up and Quenching: The quenching step with aqueous acid neutralizes the enolate and any remaining base.[2] On a large scale, inefficient quenching can lead to product degradation or the reformation of starting materials.
-
Solution: Ensure rapid and thorough mixing during the quench. Add the acid at a controlled rate to manage any exotherm.
-
Formation of Impurities and Byproducts
Question: Our scaled-up reaction is producing a significant amount of the undesired Z-isomer and other byproducts. How can we improve the stereoselectivity and purity?
Answer: Controlling the E/Z isomer ratio and minimizing byproducts are critical for an efficient process. Here’s how to address these challenges:
-
Isomer Control (E/Z Selectivity): The desired (E)-isomer is the thermodynamically more stable product.
-
In Wittig/HWE Reactions: The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides, such as those derived from phosphonates with electron-withdrawing groups, strongly favor the formation of the (E)-alkene.[4] The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for achieving high E-selectivity.[5]
-
Solution: Employ a stabilized phosphonate ylide, such as one derived from triethyl phosphonoacetate. The choice of base and reaction conditions (e.g., temperature, solvent) can also influence the E/Z ratio. For instance, using sodium hydride in THF at room temperature generally provides excellent E-selectivity.
-
-
In Claisen-type Condensations: The stereochemistry is often established during the elimination of ethanol from the intermediate.
-
Solution: The reaction conditions that favor thermodynamic equilibrium, such as longer reaction times and appropriate temperature control, will generally favor the (E)-isomer.
-
-
-
Byproduct Formation:
-
Self-Condensation: In Claisen-type reactions, the self-condensation of ethyl propionate can occur.
-
Solution: Control the rate of addition of ethyl propionate to the base/triethyl orthoformate mixture to maintain a low concentration of the enolate.
-
-
Michael Addition: The product, an α,β-unsaturated ester, can undergo Michael addition with the enolate of the starting material.
-
Solution: Optimize reaction conditions to favor the desired condensation over the Michael addition. This can sometimes be achieved by using a less reactive base or by carefully controlling the stoichiometry of the reactants.
-
-
Triphenylphosphine Oxide (TPPO) Removal (Wittig Reaction): A significant challenge in large-scale Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which can be difficult to separate from the desired product.[6]
-
Solution:
-
Crystallization: TPPO can sometimes be selectively crystallized from a suitable solvent mixture.
-
Silica Gel Chromatography: While not ideal for very large scales, a silica gel plug can be effective for removing the highly polar TPPO.[6]
-
Use of HWE Reaction: The phosphate byproduct from the HWE reaction is water-soluble, making it much easier to remove during aqueous work-up, a significant advantage for scale-up.[7]
-
-
-
Polymerization During Purification
Question: We are observing polymerization of our product during distillation. How can we prevent this?
Answer: Acrylates are prone to polymerization, especially at elevated temperatures. This is a major safety and yield concern during scale-up.
-
Inhibitor Addition: The use of radical inhibitors is essential to prevent polymerization.
-
Distillation Conditions:
-
Solution: Perform the distillation under reduced pressure to lower the boiling point of the product and minimize thermal stress. Ensure the distillation apparatus is scrupulously clean and free of any potential polymerization initiators. Avoid localized overheating by using a suitable heating mantle and ensuring good agitation in the distillation pot.
-
-
Oxygen Presence: Phenolic inhibitors like MEHQ require the presence of a small amount of oxygen to be effective.
-
Solution: While a full vacuum is used to lower the boiling point, a small, controlled air or oxygen bleed into the system can be beneficial when using phenolic inhibitors. However, this must be done with extreme care to avoid creating a flammable mixture.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Claisen-type condensation or Wittig/HWE, is more suitable for large-scale production of ethyl (E)-3-ethoxy-2-methylacrylate?
A1: Both routes are viable; however, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, often presents a more straightforward path for scale-up. This is primarily due to the ease of removal of the water-soluble phosphate byproduct compared to the often-problematic separation of triphenylphosphine oxide in the standard Wittig reaction.[7] The HWE reaction also typically offers excellent (E)-stereoselectivity.[5]
Q2: What are the key safety precautions to consider during the scale-up of this process?
A2: The primary safety concerns are the flammability of the solvents and reagents, the corrosive nature of some of the bases and acids used, and the potential for runaway polymerization of the acrylate product. Always work in a well-ventilated area, use appropriate personal protective equipment (PPE), and ground all equipment to prevent static discharge.[10] Have an emergency plan in place to handle any accidental spills or runaway reactions.
Q3: How can we monitor the progress of the reaction effectively at a larger scale?
A3: In-process controls (IPCs) are crucial for monitoring reaction progress. Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of starting materials and the formation of the product and any byproducts. Thin Layer Chromatography (TLC) can be a quick, qualitative tool for monitoring progress at the bench, but quantitative methods like GC or HPLC are preferred for scale-up.
Q4: What are the recommended storage conditions for the final product?
A4: Ethyl (E)-3-ethoxy-2-methylacrylate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight. It is advisable to store it with an inhibitor like MEHQ to prevent polymerization during storage.
Experimental Protocols
Protocol 1: Claisen-Type Condensation
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Charging:
-
Charge the reactor with a suitable anhydrous solvent (e.g., toluene or THF).
-
Add sodium ethoxide (1.1 equivalents) to the solvent with stirring.
-
Add triethyl orthoformate (1.2 equivalents) to the mixture.
-
-
Reaction:
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add ethyl propionate (1.0 equivalent) to the reaction mixture over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at the set temperature for an additional 2-4 hours, or until reaction completion is confirmed by IPC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding it to a cooled aqueous solution of a weak acid (e.g., acetic acid or ammonium chloride).
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation, ensuring an inhibitor is present.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol provides a general procedure for the HWE reaction.
-
Ylide Formation:
-
In a clean, dry, and inerted reactor, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) to the suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.
-
-
Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of 1-ethoxy-1-propanone (1.0 equivalent) in anhydrous THF to the ylide.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until IPC confirms completion.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation with an added inhibitor.
-
Data Presentation
Table 1: Comparison of Synthetic Routes for Scale-Up
| Feature | Claisen-Type Condensation | Horner-Wadsworth-Emmons (HWE) |
| Starting Materials | Ethyl propionate, triethyl orthoformate, sodium ethoxide | Triethyl phosphonoacetate, 1-ethoxy-1-propanone, sodium hydride |
| Key Advantages | Readily available and relatively inexpensive starting materials. | High (E)-stereoselectivity, water-soluble byproduct for easy removal. |
| Scale-Up Challenges | Potential for side reactions (self-condensation, Michael addition), strict anhydrous conditions required. | Use of sodium hydride requires careful handling, potential for exothermic reaction during quenching. |
| Byproduct Removal | Generally straightforward through distillation. | Phosphate byproduct easily removed with aqueous work-up. |
Visualizations
Reaction Pathways
Caption: Synthetic routes to ethyl (E)-3-ethoxy-2-methylacrylate.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low reaction yield.
References
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Quora. (2019, March 17). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Methacrylate. Retrieved from [Link]
- BenchChem. (2025).
-
Wikipedia. (2024, October 26). Claisen condensation. Retrieved from [Link]
-
ResearchGate. (2013, November 19). Can anyone advise me on distilling hydroxyethyl acrylate? Retrieved from [Link]
- Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
- Google Patents. (n.d.). EP0301879A2 - Inhibition of polymerization during distillation of monomers.
-
Semantic Scholar. (2000, September 1). Z-Selective Horner—Wadsworth—Emmons Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Orthoformic acid, triethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US5034156A - Method for inhibiting the polymerization of acrylic acid.
- WebAssign. (n.d.).
- Unknown Source. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
-
ResearchGate. (2025, August 10). Features of Thermal Decomposition of Acrylates and Methacrylates Based on tert-Butylperoxy-alpha-chloroalkoxyethanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN109438237B - Preparation method of 3-ethoxy ethyl acrylate.
-
National Institutes of Health. (2022, October 21). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Z-Selective Horner—Wadsworth—Emmons Reaction | Semantic Scholar [semanticscholar.org]
- 8. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Acrylate and Ethyl (E)-3-ethoxy-2-methylacrylate
For researchers, scientists, and professionals in drug development, selecting the right chemical building block is paramount. The reactivity of a monomer can dictate reaction efficiency, product yield, and even the feasibility of a synthetic route. This guide provides an in-depth comparison of two α,β-unsaturated esters: the widely used ethyl acrylate and the more complex, substituted ethyl (E)-3-ethoxy-2-methylacrylate. We will explore how subtle structural differences lead to significant disparities in their chemical behavior, supported by mechanistic principles and illustrative experimental designs.
Structural and Electronic Profiles: The Foundation of Reactivity
The reactivity of these molecules is fundamentally governed by the arrangement of substituents around the core acrylate double bond.
-
Ethyl Acrylate (EA) is one of the simplest acrylate esters, with the chemical formula CH₂=CHCOOC₂H₅.[1] Its structure features an unsubstituted vinyl group directly conjugated with an ester carbonyl. This conjugation powerfully withdraws electron density from the C=C double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This electronic profile makes EA a classic Michael acceptor and a highly reactive monomer in polymerization reactions.[2][3]
-
Ethyl (E)-3-ethoxy-2-methylacrylate (EEMA) has a more substituted structure with the formula CH₃CH₂OCH=C(CH₃)COOCH₂CH₃.[4][5] Three key features distinguish it from ethyl acrylate and fundamentally alter its reactivity:
-
α-Methyl Group: A methyl group is positioned on the α-carbon. This group introduces significant steric hindrance around the double bond, potentially impeding the approach of bulky reagents.
-
β-Ethoxy Group: An ethoxy group is attached to the β-carbon. The oxygen atom's lone pairs participate in resonance, donating electron density into the C=C double bond.
-
Trisubstituted Alkene: The combination of these groups results in a trisubstituted, electron-rich alkene.
-
The diagram below illustrates the key structural differences.
Caption: Fig 1. Structural Comparison of EA and EEMA.
The most critical distinction is the electronic nature of the β-carbon. In EEMA, the electron-donating resonance from the β-ethoxy group directly counteracts the electron-withdrawing effect of the ester carbonyl. This significantly reduces the electrophilicity of the β-carbon compared to that in ethyl acrylate.
Caption: Fig 2. Key Resonance Structures Influencing Reactivity.
Comparative Reactivity Analysis
Based on the structural and electronic differences, we can predict significant disparities in how these two molecules behave in common chemical transformations.
| Property / Reaction Type | Ethyl Acrylate (EA) | Ethyl (E)-3-ethoxy-2-methylacrylate (EEMA) | Causality of Difference |
| Molecular Formula | C₅H₈O₂[1] | C₈H₁₄O₃[4] | Additional methyl and ethoxy groups on EEMA. |
| Molar Mass | 100.12 g/mol [1] | 158.19 g/mol [4] | EEMA is a larger, heavier molecule. |
| Michael Addition Reactivity | High . Acts as an excellent Michael acceptor. | Very Low / Negligible . Poor Michael acceptor. | The β-carbon in EEMA is electron-rich due to the ethoxy group's resonance and sterically hindered by the α-methyl group, disfavoring nucleophilic attack. |
| Radical Polymerization | High . Readily polymerizes and copolymerizes.[2][6] | Low . Polymerization is sterically hindered. | The trisubstituted double bond and the α-methyl group in EEMA create significant steric barriers to the propagation of a polymer chain. |
| Diels-Alder Reactivity | Good Dienophile . The electron-withdrawing ester activates the double bond.[1] | Poor Dienophile . | The electron-donating ethoxy and methyl groups raise the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the [4+2] cycloaddition less favorable. |
Experimental Protocol: Competitive Michael Addition
To empirically validate the predicted difference in reactivity, a competitive reaction can be designed. This protocol serves as a self-validating system: if one substrate reacts preferentially, it directly demonstrates its higher reactivity under identical conditions.
Objective: To demonstrate the superior reactivity of ethyl acrylate as a Michael acceptor compared to ethyl (E)-3-ethoxy-2-methylacrylate by reacting an equimolar mixture of both with a limiting amount of a nucleophile.
Materials:
-
Ethyl Acrylate (EA)
-
Ethyl (E)-3-ethoxy-2-methylacrylate (EEMA)
-
Piperidine (Nucleophile)
-
Toluene (Solvent)
-
Anhydrous Magnesium Sulfate
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Methodology:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acrylate (1.0 g, 10.0 mmol) and ethyl (E)-3-ethoxy-2-methylacrylate (1.58 g, 10.0 mmol).
-
Dissolve the substrates in 40 mL of anhydrous toluene. Causality: Toluene is a non-protic solvent that will not interfere with the nucleophilic addition.
-
Place the flask in an ice bath to control the initial exotherm.
-
-
Initiation:
-
Slowly add piperidine (0.425 g, 5.0 mmol, 0.5 equivalents) to the stirred solution via syringe over 5 minutes. Causality: Using a sub-stoichiometric amount of the nucleophile ensures that the two acceptors are competing for a limited reagent, providing a clear measure of relative reactivity.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 4 hours.
-
Monitor the reaction progress by taking small aliquots every hour and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Causality: Monitoring allows for the determination of reaction completion and ensures that the starting materials are being consumed as expected.
-
-
Workup:
-
Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the crude product mixture by ¹H NMR spectroscopy. Causality: ¹H NMR is a powerful tool for this analysis. The disappearance of the characteristic vinyl proton signals of ethyl acrylate and the appearance of new signals corresponding to the Michael adduct will be observed. The signals for EEMA should remain largely unchanged, quantitatively demonstrating its lower reactivity.
-
Caption: Fig 3. Workflow for the Competitive Michael Addition.
Conclusion and Outlook
The comparison between ethyl acrylate and ethyl (E)-3-ethoxy-2-methylacrylate is a clear illustration of structure-activity relationships.
-
Ethyl Acrylate is an ideal substrate for reactions requiring a highly reactive electrophilic alkene, such as Michael additions, polymerizations, and Diels-Alder reactions.[1][3] Its lack of substitution ensures high reactivity and accessibility.
-
Ethyl (E)-3-ethoxy-2-methylacrylate , conversely, should be viewed as a significantly less reactive analogue. The combination of steric hindrance from the α-methyl group and the deactivating, electron-donating nature of the β-ethoxy group renders its double bond resistant to many of the canonical reactions of simple acrylates. This reduced reactivity is not a flaw but a feature; it makes EEMA a suitable candidate for synthetic routes where the selective functionalization of other parts of a molecule is desired without interference from the acrylate moiety. For instance, it has been utilized as a reagent in the synthesis of specific pharmaceutical compounds, such as respiratory syncytial virus (RSV) fusion inhibitors.[7]
For the practicing scientist, understanding these fundamental differences is crucial for efficient and successful experimental design. Choosing ethyl acrylate ensures high reactivity for conjugate additions and polymer synthesis, while selecting a substituted system like EEMA provides a more stable, less reactive building block for multi-step synthetic strategies.
References
- Jamorin. (n.d.). Ethyl Acrylate (EA).
- Ataman Kimya. (n.d.). ETHYL ACRYLATE.
- Alpha Chemical Co. (2023, May 20). Ethyl acrylate: Properties, Uses, and Benefits.
- Wikipedia. (n.d.). Ethyl acrylate.
- Aditya Dye Chem. (n.d.). Ethyl Acrylate (EA).
- CAMEO Chemicals - NOAA. (n.d.). ETHYL ACRYLATE, STABILIZED.
- ChemicalBook. (n.d.). Ethyl acrylate | 140-88-5.
- PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate.
- ChemicalBook. (n.d.). Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate.
- ChemicalBook. (2025, July 16). Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5.
Sources
- 1. Ethyl acrylate - Wikipedia [en.wikipedia.org]
- 2. jamorin.com [jamorin.com]
- 3. alphachem.biz [alphachem.biz]
- 4. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [amp.chemicalbook.com]
- 6. adityadyechem.com [adityadyechem.com]
- 7. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
A Comparative Analysis of Ethyl (E)-3-ethoxy-2-methylacrylate and Methyl Methacrylate in Polymerization for Advanced Applications
For Immediate Release
[City, State, Date] – In the ever-evolving landscape of polymer science, the choice of monomer is a critical decision that dictates the final properties and performance of a material. This guide provides a detailed comparison between ethyl (E)-3-ethoxy-2-methylacrylate and the widely used methyl methacrylate (MMA), offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process for specialized applications.
Introduction: Beyond Conventional Monomers
Methyl methacrylate (MMA) is a cornerstone of the polymer industry, renowned for producing poly(methyl methacrylate) (PMMA), a transparent thermoplastic with a broad range of applications from medical devices to everyday plastics.[1][2] However, the demand for polymers with tailored functionalities, such as specific solubility, reactivity, and biocompatibility, has spurred interest in alternative methacrylate monomers. Ethyl (E)-3-ethoxy-2-methylacrylate, a less conventional but promising analogue, presents a unique chemical structure that can impart distinct properties to the resulting polymer, making it a subject of increasing interest in fields like drug delivery and specialty coatings.[3] This guide will delve into the nuances of their polymerization behavior and the characteristics of their respective polymers.
Monomer Properties: A Tale of Two Structures
The fundamental differences in the polymerization and final polymer properties originate from the distinct chemical structures of the two monomers.
Methyl Methacrylate (MMA): A simple methacrylate ester, MMA is a colorless, volatile liquid. Its compact structure and the presence of a methyl group on the alpha-carbon contribute to the rigidity and high glass transition temperature (Tg) of its polymer, PMMA.[4]
Ethyl (E)-3-ethoxy-2-methylacrylate: This monomer possesses a more complex structure, featuring an ethoxy group at the 3-position and an ethyl ester. These modifications introduce greater flexibility and polarity compared to MMA.
| Property | Ethyl (E)-3-ethoxy-2-methylacrylate | Methyl Methacrylate (MMA) |
| Molecular Formula | C8H14O3[5] | C5H8O2[4] |
| Molecular Weight | 158.19 g/mol [5] | 100.12 g/mol |
| Density | - | 1.18 g/cm³[6] |
| Boiling Point | - | 100-101 °C |
| Refractive Index | - | 1.4905[6] |
Data for ethyl (E)-3-ethoxy-2-methylacrylate is less commonly available in standard databases, highlighting its specialized nature.
Polymerization Kinetics and Reactivity: A Comparative Overview
Both monomers readily undergo free-radical polymerization, a versatile and widely used method.[4][7] However, the substituents on the acrylate backbone can significantly influence the reaction kinetics.
Initiation: Free-radical polymerization for both monomers can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through photopolymerization.[8][9] The choice of initiator and reaction temperature will affect the rate of polymerization and the molecular weight of the resulting polymer.[10]
Propagation and Termination: The rate of propagation in free-radical polymerization is influenced by the steric and electronic effects of the monomer's substituents. The bulkier ethyl and ethoxy groups in ethyl (E)-3-ethoxy-2-methylacrylate may introduce steric hindrance that could affect the rate of chain growth compared to MMA.
Resulting Polymer Properties: A Shift in Performance
The differences in monomer structure translate directly to the properties of the resulting homopolymers and copolymers.
Poly(methyl methacrylate) (PMMA):
-
Mechanical Properties: PMMA is a hard, rigid, and brittle material with high tensile strength and Young's modulus.[1][4]
-
Optical Properties: It is known for its exceptional optical clarity, transmitting up to 92% of visible light.[2][6]
-
Thermal Properties: PMMA has a relatively high glass transition temperature (Tg) of around 100-130°C.[1]
-
Solubility: It is soluble in many organic solvents but has poor resistance to others due to its hydrolyzable ester groups.[6]
Poly(ethyl (E)-3-ethoxy-2-methylacrylate): While extensive data on the homopolymer of ethyl (E)-3-ethoxy-2-methylacrylate is not widely published, we can infer its properties based on its structure and comparison with similar polymers like poly(ethyl methacrylate) (PEMA) and poly(2-ethoxyethyl methacrylate).
-
Flexibility and Softness: The presence of the ethyl ester and ethoxy groups is expected to increase the flexibility of the polymer backbone, resulting in a lower Tg and a softer, less brittle material compared to PMMA. PEMA, for example, has a lower modulus of elasticity and a softer texture than PMMA.[13]
-
Solubility: The additional ether linkage and the longer alkyl chain are likely to alter the solubility profile, potentially increasing its affinity for a wider range of solvents.
-
Biocompatibility: The ethoxy group may influence the polymer's interaction with biological systems, a critical consideration in drug delivery and medical implant applications.
| Property | Poly(methyl methacrylate) (PMMA) | Poly(ethyl (E)-3-ethoxy-2-methylacrylate) (Predicted) |
| Glass Transition Temp. (Tg) | 100-130 °C[1] | Lower than PMMA |
| Mechanical Properties | Hard, rigid, brittle[4] | Softer, more flexible |
| Optical Clarity | Excellent (up to 92% transmittance)[2][6] | Likely to be transparent |
| Solubility | Soluble in many organic solvents[6] | Potentially broader solubility range |
Experimental Protocols: A Guide to Polymerization
Herein, we provide a standardized protocol for the free-radical polymerization of both monomers to facilitate a direct comparison.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl (E)-3-ethoxy-2-methylacrylate
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol
Protocol for Bulk Free-Radical Polymerization:
-
In a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, add the desired amount of monomer (MMA or ethyl (E)-3-ethoxy-2-methylacrylate).
-
Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the monomer).
-
Purge the reaction mixture with dry nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Immerse the reaction vessel in a preheated oil bath at 60-70 °C to initiate polymerization.
-
Allow the polymerization to proceed for a predetermined time (e.g., 2-24 hours), depending on the desired conversion and molecular weight. The viscosity of the solution will increase significantly.
-
To terminate the reaction, cool the vessel in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent like toluene.
-
Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Conclusion: Selecting the Right Monomer for the Job
The choice between ethyl (E)-3-ethoxy-2-methylacrylate and methyl methacrylate hinges on the specific requirements of the final application.
-
Methyl Methacrylate (MMA) remains the monomer of choice for applications demanding high rigidity, hardness, and optical clarity, such as in medical implants, bone cements, and optical lenses.[4][14]
-
Ethyl (E)-3-ethoxy-2-methylacrylate presents a compelling alternative for applications where increased flexibility, modified solubility, and potentially unique biocompatibility are desired. Its utility is particularly promising in the development of soft materials, drug delivery matrices, and specialty coatings.
Further research into the polymerization kinetics and detailed characterization of poly(ethyl (E)-3-ethoxy-2-methylacrylate) is warranted to fully unlock its potential in advanced material design.
References
- Photopolymerization kinetics of methyl methacrylate with reactive and inert nanogels.
- Poly(methyl methacrylate) (PMMA).
- Kinetics of Dispersion Polymerization of Methyl Methacrylate and n-Butyl Acrylate: Effect of Initiator Concentration. Macromolecules.
-
Poly(methyl methacrylate) - Wikipedia. Available at: [Link]
- Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA).
- Polymethyl methacrylate (PMMA or Acrylic): How to select the right grade?
- The Ultimate Guide to Understanding Polymethyl Methacrylate (PMMA)/Acrylic.
- Experiment 10: Polymerization of methyl methacrylate (MMA) in bulk to form PMMA.
-
Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. MDPI. Available at: [Link]
-
Kinetics of Methyl Methacrylate Polymerization in the Presence of Initiating Systems “Peroxide + Zirconocene Dichloride” When the Methyl Methacrylate Adhesive is Cured. ACS Publications. Available at: [Link]
- Free-radical polymerization kinetics of methyl methacrylate at very high conversions.
-
Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry. Available at: [Link]
- Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Research India Publications.
-
Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. PMC - NIH. Available at: [Link]
- Method for polymerizing methyl methacrylate. Google Patents.
-
Determination of the Radical Reactivity Ratios of 2-(N-Ethylperfluorooctanesulfonamido)ethyl Acrylate and Methacrylate in Copolymerizations with N,N-Dimethylacrylamide by in Situ 1H NMR Analysis As Established for Styrene–Methyl Methacrylate Copolymerizations. Macromolecules. Available at: [Link]
-
Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Scientific & Academic Publishing. Available at: [Link]
-
Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. ResearchGate. Available at: [Link]
-
Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem. Available at: [Link]
- Synthetic method of ethyl ethoxy acrylate. Google Patents.
- MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ.
-
Reactivity ratios and copolymer properties of 2‐(diisopropylamino)ethyl methacrylate with methyl methacrylate and styrene. Semantic Scholar. Available at: [Link]
- Preparation method of 3-ethoxy ethyl acrylate. Google Patents.
-
Poly(ethyl methacrylate) - Wikipedia. Available at: [Link]
-
Ethyl methacrylate - Wikipedia. Available at: [Link]
-
Influence of the Poly(ethylene Glycol) Methyl Ether Methacrylates on the Selected Physicochemical Properties of Thermally Sensitive Polymeric Particles for Controlled Drug Delivery. MDPI. Available at: [Link]
-
Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. MDPI. Available at: [Link]
-
Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. ResearchGate. Available at: [Link]
-
Free Radical Copolymerization of Acrylic Acid And 2-Ethoxyethyl Methacrylate: Synthesis, Mechanism, Characterization, Reactivity. IJFMR. Available at: [Link]
-
Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. Semantic Scholar. Available at: [Link]
-
Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. ResearchGate. Available at: [Link]
-
Reaction kinetics and gel effect on the polymerization of 2‐ethoxyethyl methacrylate and 2(2‐ethoxyethoxy) ethyl methacrylate. ResearchGate. Available at: [Link]
Sources
- 1. novusls.com [novusls.com]
- 2. specialchem.com [specialchem.com]
- 3. nbinno.com [nbinno.com]
- 4. alokrj.weebly.com [alokrj.weebly.com]
- 5. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 7. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photopolymerization kinetics of methyl methacrylate with reactive and inert nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. Poly(ethyl methacrylate) - Wikipedia [en.wikipedia.org]
- 14. kemalmfg.com [kemalmfg.com]
A Senior Application Scientist's Guide to Alternatives for Ethyl (E)-3-ethoxy-2-methylacrylate in Conjugate Addition Chemistry
Introduction: The Role of a Versatile Michael Acceptor
In the landscape of modern organic synthesis, the formation of carbon-carbon and carbon-heteroatom bonds remains a cornerstone of molecular construction. Among the myriad of tools available, the Michael addition, or conjugate addition, reaction is a powerful and widely used method for forming C-C bonds with excellent atom economy.[1][2] Ethyl (E)-3-ethoxy-2-methylacrylate is a prominent reagent in this class, frequently employed as a Michael acceptor in the synthesis of complex molecules, including pharmaceutical intermediates.[3] Its structure, featuring an electron-donating ethoxy group at the β-position and a methyl group at the α-position, provides a unique balance of reactivity and stereochemical influence that makes it a valuable building block.
However, the specific needs of a synthetic route—be it enhanced reactivity, different steric profiles, modified solubility, or cost considerations—often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable substitutes for ethyl (E)-3-ethoxy-2-methylacrylate, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Foundation: Understanding the Michael Addition Reaction
The Michael reaction involves the 1,4-addition of a nucleophile (the "Michael donor"), typically a stabilized carbanion like an enolate, to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[2][4] The reaction proceeds via the formation of a new single bond at the β-carbon of the acceptor, driven by the formation of a more stable C-C single bond at the expense of a C-C π-bond.[5]
The general mechanism involves three key steps:
-
Deprotonation: A base removes an acidic proton from the Michael donor to form a nucleophilic enolate.
-
Conjugate Addition: The enolate attacks the electrophilic β-carbon of the Michael acceptor.
-
Protonation: The resulting enolate is protonated (typically by the solvent or upon workup) to yield the final 1,4-adduct.[5]
Caption: General mechanism of the Michael Addition reaction.
The efficacy of a Michael acceptor is determined by the electrophilicity of its β-carbon, which is modulated by the nature of its substituent groups. This principle forms the basis for our comparison of alternatives.
A Comparative Analysis of Alternative Michael Acceptors
The selection of an appropriate Michael acceptor is a critical decision that influences reaction rates, yields, and selectivity. Alternatives to ethyl (E)-3-ethoxy-2-methylacrylate can be broadly categorized based on their structural features.
Category 1: Structurally Related Acrylates and Methacrylates
These compounds offer variations in electronic and steric properties while retaining the core acrylate framework.
-
Simple Acrylates (e.g., Methyl Acrylate, Ethyl Acrylate):
-
Profile: Lacking the α-methyl and β-ethoxy groups, these are among the most fundamental Michael acceptors. Their smaller steric profile can be advantageous with bulky nucleophiles.
-
Reactivity: The absence of the β-ethoxy group makes the β-carbon less electron-rich and thus more electrophilic, often leading to faster reactions. However, they are also more prone to polymerization, which can reduce yields if not properly controlled.[6]
-
Use Case: Ideal for straightforward conjugate additions where high reactivity is desired and stereocontrol at the α-position is not required.
-
-
Methacrylates (e.g., Ethyl Methacrylate, Methyl Methacrylate):
-
Profile: These compounds possess the α-methyl group but lack the β-ethoxy substituent. The methyl group introduces steric hindrance around the α-carbon.
-
Reactivity: Methacrylates are generally poorer Michael acceptors compared to their acrylate counterparts.[7] The electron-donating nature and steric bulk of the α-methyl group decrease the electrophilicity of the β-carbon and hinder the approach of the nucleophile. This reduced reactivity can be beneficial, allowing for selective reactions in the presence of more reactive functional groups.[7][8] Polymers derived from methacrylates often exhibit improved thermal stability and impact resistance compared to acrylate polymers.[8]
-
Use Case: Suitable for applications requiring slower, more controlled additions or when selectivity over a more reactive acrylate is needed.
-
-
Cyano-Substituted Acrylates (e.g., Ethyl 2-cyano-3-ethoxyacrylate):
-
Profile: The replacement of the α-methyl group with a strongly electron-withdrawing cyano (-CN) group dramatically alters the electronic properties of the molecule.[9]
-
Reactivity: The cyano group significantly increases the electrophilicity of the β-carbon, making these compounds exceptionally potent Michael acceptors. Reactions often proceed rapidly under mild conditions with a wide range of nucleophiles.
-
Use Case: Excellent choice for difficult Michael additions involving weak nucleophiles or when very fast reaction kinetics are required. The synthesis of (E)-methyl 2-cyano-3-ethoxyacrylate, a related compound, is achieved by reacting methyl cyanoacetate with triethyl orthoformate.[10]
-
Category 2: Alternative α,β-Unsaturated Systems
Moving beyond the acrylate scaffold opens up a wider range of reactivity profiles.
-
α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone):
-
Profile: A classic and highly effective Michael acceptor where the ester is replaced by a ketone.
-
Reactivity: The ketone carbonyl is strongly electron-withdrawing, making the β-carbon highly electrophilic. These reagents are often more reactive than standard acrylates and can be used with a broad scope of nucleophiles, including aromatic C-H bonds under Lewis acid catalysis.[1] However, they also have a higher propensity for 1,2-addition, especially with hard nucleophiles like organolithium reagents.[5]
-
Use Case: A robust and reactive acceptor for generating γ-keto compounds. Careful selection of the nucleophile is required to favor 1,4-addition over 1,2-addition.
-
-
α,β-Unsaturated Nitriles (e.g., Acrylonitrile):
-
Profile: The ester group is replaced by a nitrile (-CN) group.
-
Reactivity: The nitrile group is a powerful electron-withdrawing group, rendering the β-carbon highly susceptible to nucleophilic attack. Acrylonitrile is a very reactive Michael acceptor, often used in cyanoethylation reactions.[11] Its high reactivity can sometimes lead to side reactions or polymerization.
-
Use Case: Primarily used for introducing a cyanoethyl group, which is a versatile synthetic handle for further transformations.
-
Quantitative Performance Comparison
The choice of a Michael acceptor has a direct and measurable impact on reaction outcomes. The following table summarizes the relative performance characteristics of the discussed alternatives compared to the benchmark, ethyl (E)-3-ethoxy-2-methylacrylate.
| Reagent | Relative Reactivity | Key Advantages | Key Disadvantages | Typical Nucleophiles |
| Ethyl (E)-3-ethoxy-2-methylacrylate (Benchmark) | Moderate | Balanced reactivity; α-stereocenter potential | Can be less reactive than simpler acrylates | Amines, Malonates, Thiols |
| Methyl Acrylate | High | High reactivity; low steric hindrance | Prone to polymerization; no α-substituent | Amines, Alcohols, Malonates[6][11] |
| Ethyl Methacrylate | Low | Lower reactivity allows for selectivity; stable polymers | Sluggish reactions; steric hindrance | Strong nucleophiles (e.g., Grignards with Cu) |
| Ethyl 2-cyano-3-ethoxyacrylate | Very High | Extremely reactive; activates weak nucleophiles | Potential for side reactions due to high reactivity | Weakly basic amines, alcohols, thiols |
| Methyl Vinyl Ketone | High | Highly reactive; forms versatile γ-keto products | Competition from 1,2-addition with hard nucleophiles | Enolates, Cuprates, Amines |
| Acrylonitrile | Very High | Highly reactive; useful for cyanoethylation | Volatile and toxic; prone to polymerization | Alcohols, Thiols, Amines |
In the Lab: Comparative Experimental Protocols
To illustrate the practical differences in using these reagents, the following section provides representative protocols. The causality behind experimental choices is highlighted to provide deeper insight.
Protocol 1: Aza-Michael Addition to Methyl Methacrylate (Alternative Example)
This protocol describes the addition of benzylamine to methyl methacrylate. The choice of a higher temperature is necessitated by the lower reactivity of the methacrylate acceptor compared to an acrylate.[6]
Objective: Synthesize (rac)-Methyl 3-(benzylamino)-2-methylpropanoate.
Materials:
-
Benzylamine (1 mmol, 0.10 g)
-
Methyl methacrylate (1 mmol, 0.10 g)
-
Methanol (3 mL)
-
Microwave reactor or oil bath
-
Silica gel for column chromatography
-
Solvents: Hexane, Ethyl Acetate
Procedure:
-
Reaction Setup: Combine benzylamine (1 mmol), methyl methacrylate (1 mmol), and methanol (3 mL) in a microwave-safe reaction vessel.
-
Rationale: Methanol is a common polar protic solvent for Michael additions, facilitating proton transfer steps.[6]
-
-
Heating: Heat the reaction mixture. In a microwave reactor, an initial temperature of 115°C is applied. If the reaction is slow, the temperature is increased to 130°C.
-
Rationale: The lower reactivity of methyl methacrylate requires more thermal energy to achieve a reasonable reaction rate compared to methyl acrylate. The reaction is monitored by TLC to avoid decomposition or side-product formation at excessively high temperatures.[6]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. For this specific reaction, heating at 115°C for 2 hours followed by 1 hour at 130°C afforded a 97% yield.[6]
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane-ethyl acetate (8:2) mixture to yield the pure product.[6]
Protocol 2: Regioselective Michael Addition to an Asymmetric Divinylic Compound
This protocol demonstrates the selective addition of an amine to an acrylate moiety in the presence of a less reactive methacrylate, highlighting the difference in reactivity.[12]
Objective: Synthesize 2-((3-(dibutylamino)propanoyl)oxy)ethyl methacrylate.
Materials:
-
2-((Acryloyl)oxy)ethyl methacrylate (AOEMA) or similar divinylic starting material
-
Dibutylamine (10 mmol)
-
Chloroform (20 mL)
-
Acetic acid (15 mg, catalytic)
Procedure:
-
Reaction Setup: Dissolve the asymmetric divinyl compound (10 mmol) and dibutylamine (10 mmol) in chloroform (20 mL).
-
Catalysis: Add a catalytic amount of acetic acid (15 mg).
-
Rationale: The acid catalyst can activate the acrylate by protonating the carbonyl oxygen, increasing the electrophilicity of the β-carbon. It also ensures the amine is in its nucleophilic freebase form.
-
-
Heating: Heat the reaction mixture to 40°C for 3 hours.
-
Rationale: Mild heating is sufficient for the reactive acrylate group, while leaving the less reactive methacrylate group untouched, thus ensuring regioselectivity.[12]
-
-
Workup: After the reaction period, remove the solvent by distillation. The product is often of sufficient purity to be used without further purification.[12]
Guiding Your Selection: A Workflow for Choosing the Right Reagent
The optimal Michael acceptor is not a one-size-fits-all solution. The choice depends on a careful analysis of the nucleophile, the desired product, and the overall synthetic strategy. The following workflow provides a logical framework for this decision-making process.
Caption: Decision workflow for selecting a suitable Michael acceptor.
Conclusion
While ethyl (E)-3-ethoxy-2-methylacrylate is a robust and valuable tool in a synthetic chemist's arsenal, a deep understanding of the available alternatives is crucial for optimizing synthetic routes. For high reactivity with weak nucleophiles, cyano-substituted acrylates or α,β-unsaturated ketones are superior choices. When chemoselectivity is paramount, the reduced reactivity of methacrylates can be expertly exploited. For standard transformations, simple acrylates often provide a more reactive and cost-effective solution. By carefully considering the electronic and steric properties of both the Michael donor and acceptor, researchers can fine-tune their reaction conditions to achieve their desired outcomes with precision and efficiency.
References
-
Bastos, E. L., et al. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]
-
Bastos, E. L., et al. (2008). Michael additions of amines to methyl acrylates promoted by microwave irradiation. Molecules. [Link]
-
Seno, M., et al. (2022). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. Polymer Journal. [Link]
-
Corrigan, N., et al. (2019). State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]
-
Hatada, K., Kitayama, T., & Ute, K. (1988). Stereoregular polymerization of α-substituted acrylates. Progress in Polymer Science. [Link]
-
Various Authors. (2025). Stereospecific polymerization of methacrylates by metallocene and related catalysts. ScienceDirect. [Link]
-
Tilly, S. L., et al. (2013). Free-solvent Michael addition of glycerol to acrylic compounds. ResearchGate. [Link]
-
Seno, M., et al. (2022). Polymer chemistry of α-substituted acrylates designed for functional-group synergy. ResearchGate. [Link]
-
d'Angelo, J., et al. (1992). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Various Authors. (n.d.). The most commonly used Michael acceptors. ResearchGate. [Link]
-
Rueping, M., et al. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. [Link]
-
Schaller, C., et al. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]
-
Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
-
Sanda, F., et al. (2013). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry (RSC Publishing). [Link]
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem. [Link]
- Google Patents. (n.d.). CN109438237B - Preparation method of 3-ethoxy ethyl acrylate.
-
deLombard-Watts, M., & Weissman, P. T. (n.d.). COMPARISON of PERFORMANCE of ACRYLATE and METHACRYLATE ALIPHATIC URETHANES. RadTech. [Link]
-
China Reative Monomers. (n.d.). China Reative Monomers Manufacturers Suppliers Factory. chinareativemonomers.com. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Ethyl (2E)-3-ethoxy-2-methylprop-2-enoate, Ethyl trans-3-ethoxy-2-methylacrylate | 1085699-23-5 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. radtech.org [radtech.org]
- 9. 2-氰基-3-乙氧基丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (E)-METHYL 2-CYANO-3-ETHOXYACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11005G [pubs.rsc.org]
A Researcher's Guide to the Comparative Efficacy of Acrylate Derivatives in Michael Additions
The Michael addition stands as a pillar of modern synthetic chemistry, prized for its reliability in forming carbon-carbon and carbon-heteroatom bonds. For researchers in materials science and drug development, the selection of an appropriate Michael acceptor is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. Among the various classes of acceptors, acrylate derivatives offer a compelling combination of reactivity, commercial availability, and versatility.[1][2]
This guide provides an in-depth comparative analysis of common acrylate derivatives. Moving beyond a simple recitation of facts, we will explore the underlying principles that govern their reactivity, offering field-proven insights and detailed experimental protocols to empower scientists in making informed decisions for their specific applications.
The Mechanistic Heart of the Reaction
The Michael addition is a conjugate 1,4-addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[3][4] The reaction's driving force is the formation of a stable σ-bond at the expense of a weaker π-bond.[3] The mechanism unfolds in three key steps:
-
Nucleophilic Attack: A nucleophile, often generated by a base, attacks the electrophilic β-carbon of the acrylate ester. This forms a resonance-stabilized enolate intermediate.
-
Protonation: The enolate is subsequently protonated by a suitable proton source (e.g., the conjugate acid of the base, or upon acidic workup).
-
Product Formation: This step yields the final 1,4-adduct, a stable saturated carbonyl compound.
The electrophilicity of the β-carbon is paramount and is directly influenced by the nature of the ester group on the acrylate, setting the stage for our comparative analysis.
Figure 1: The generalized mechanism of the Michael addition on an acrylate ester.
A Comparative Analysis of Acrylate Esters: The "R" Group Dictates Reactivity
The choice of the ester group (–OR) in an acrylate is not trivial. It modulates the acceptor's performance through a combination of steric and electronic effects. While α-methyl substitution, as seen in methacrylates, drastically reduces reactivity due to steric hindrance, even subtle changes in the R group of acrylates themselves have significant consequences.[2]
Electronic Effects
The primary electronic influence is the inductive effect of the ester group, which polarizes the carbon-carbon double bond and renders the β-carbon electron-deficient and thus susceptible to nucleophilic attack. For most simple alkyl esters (methyl, ethyl, butyl), this electronic contribution is broadly similar.
Steric Effects
Steric hindrance is the more dominant differentiating factor among common acrylate esters.[5] As the steric bulk of the R group increases, it increasingly shields the electrophilic β-carbon and the carbonyl carbon from the approaching nucleophile, slowing the rate of reaction. This effect allows for a tunable reactivity profile.
The following table summarizes the performance characteristics of several widely used acrylate derivatives.
| Acrylate Derivative | R Group | Key Performance Characteristics & Insights | Common Applications |
| Methyl Acrylate | -CH₃ | Highest Reactivity: Minimal steric hindrance allows for rapid reaction with a wide range of nucleophiles.[6] Prone to undesired polymerization; reactions often require careful temperature control. | General-purpose Michael acceptor; situations requiring high reaction rates. |
| Ethyl Acrylate | -CH₂CH₃ | High Reactivity: Slightly attenuated reactivity compared to methyl acrylate due to minor increase in steric bulk. Offers a good balance of reactivity and handling. | Versatile acceptor, often interchangeable with methyl acrylate but slightly easier to control. |
| n-Butyl Acrylate | -(CH₂)₃CH₃ | Moderate Reactivity: The longer alkyl chain provides more significant steric hindrance, leading to slower, more controlled additions. Increased lipophilicity can influence solubility. | Polymer synthesis; applications where a slower, more deliberate reaction is beneficial. |
| tert-Butyl Acrylate | -C(CH₃)₃ | Low Reactivity: The bulky t-butyl group severely hinders the approach to the β-carbon, making it the least reactive of the common alkyl acrylates. Strategic Advantage: The ester can be selectively cleaved under acidic conditions (e.g., TFA) to yield the corresponding carboxylic acid, making it an excellent protected form of acrylic acid.[7] | Synthesis of complex molecules where the acrylate moiety is later converted to a carboxylic acid. |
| Benzyl Acrylate | -CH₂Ph | High Reactivity: Sterically similar to small alkyl acrylates. Strategic Advantage: The benzyl group can be removed under mild, neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), orthogonal to acid- or base-labile protecting groups. | Multi-step synthesis requiring a robust ester that can be deprotected without harsh acidic or basic conditions. |
Table 1: Comparative performance of common acrylate derivatives in Michael additions.
Self-Validating Experimental Protocol: Thiol Addition to Ethyl Acrylate
To translate theory into practice, we present a robust, self-validating protocol for a classic aza-Michael addition. The choice of amine and ethyl acrylate represents a common transformation with predictable outcomes.[8][9] This procedure is designed for clarity and reproducibility.
Objective: To synthesize ethyl 3-(benzylamino)propanoate.
Materials:
-
Benzylamine (≥99%)
-
Ethyl acrylate (≥99%, inhibitor-free)
-
Methanol (Anhydrous, ≥99.8%)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Experimental Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (2.14 g, 20.0 mmol) in anhydrous methanol (15 mL).
-
Substrate Addition: To this solution, add ethyl acrylate (2.00 g, 20.0 mmol) dropwise at room temperature. Causality Note: While this reaction can often be run neat, using a polar protic solvent like methanol helps to manage the exotherm and ensures homogeneity.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. Self-Validation Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting materials and the appearance of a new, typically lower Rf spot, indicates product formation.
-
Workup and Isolation: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically of high purity. If necessary, purify further via flash column chromatography on silica gel to yield the pure product, ethyl 3-(benzylamino)propanoate. Validation: The identity and purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.[8]
Figure 2: Step-by-step workflow for the aza-Michael addition of benzylamine to ethyl acrylate.
Conclusion for the Practicing Scientist
The strategic selection of an acrylate derivative is a powerful tool for controlling the outcome of a Michael addition. For rapid and broad applications, methyl and ethyl acrylate remain the workhorses. For syntheses requiring slower, more controlled additions or specific solubility profiles, higher alkyl acrylates like n-butyl acrylate are superior choices. Finally, for complex, multi-step syntheses, the unique deprotection properties of tert-butyl and benzyl acrylates offer invaluable strategic advantages, allowing for the unmasking of a carboxylic acid or ester under orthogonal conditions. By understanding the interplay of steric and electronic effects, researchers can harness the full potential of this fundamental reaction.
References
- Vertex AI Search. (n.d.). Conjugated nitrosoalkenes as Michael acceptors in carbon–carbon bond forming reactions: a review and perspective - PMC - NIH.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of Methyl 3-methoxyacrylate and Ethyl Acrylate.
- PubMed. (n.d.). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles.
- PubMed. (1994). The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships.
- ResearchGate. (n.d.). The increasing order of reactivity of acrylates towards mixed Michael addition 2 a–e.
- RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- PMC - NIH. (2022). Michael acceptor molecules in natural products and their mechanism of action.
- Organic Letters. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles.
- Thieme. (2020). Recent Developments in Highly Stereoselective Michael Addition Reactions Catalyzed by Metal Complexes.
- NIH. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
- ResearchGate. (n.d.). Aza-Michael addition between a primary amine and an acrylate.
- ResearchGate. (n.d.). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts.
- RSC Publishing. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.
- ResearchGate. (n.d.). Free-solvent Michael addition of glycerol to acrylic compounds.
- MDPI. (n.d.). State of the Art in Dual-Curing Acrylate Systems.
- ACS Publications. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents.
- PubMed. (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects.
- ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
- RSC Publishing. (n.d.). Secondary-radical propagation rate coefficients for methyl acrylate in the bulk.
- CORE. (n.d.). Investigation of the reaction mechanism of [4 + 2] cyclization of 2,3-dimethylbuta- 1,3-diene to methyl acrylate using the Michaelis-Menten equation.
- ResearchGate. (n.d.). Effects of Chemistries of Trifunctional Amines on Mechanisms of Michael Addition Polymerizations with Diacrylates.
- ACS Publications. (n.d.). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospha-Michael additions to activated internal alkenes: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critically evaluated rate coefficients in radical polymerization – 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structural Validation of Ethyl (E)-3-ethoxy-2-methylacrylate by NMR Spectroscopy
Introduction: The Imperative of Stereochemical Fidelity in Modern Chemistry
In the realm of materials science and pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of function, efficacy, and safety. For α,β-unsaturated esters like ethyl 3-ethoxy-2-methylacrylate, the geometric configuration across the carbon-carbon double bond gives rise to (E) and (Z) isomers. These diastereomers can exhibit vastly different biological activities and physical properties.[1] Consequently, unambiguous validation of the desired stereoisomer is a critical, non-negotiable step in the research and development pipeline.
This guide provides an in-depth, practical walkthrough for the complete structural validation of ethyl (E)-3-ethoxy-2-methylacrylate , leveraging a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move beyond a simple recitation of data, focusing instead on the strategic logic behind the experimental choices—how we first establish the molecule's connectivity and then, decisively, confirm its geometric configuration.
The Analytical Strategy: From Connectivity to Configuration
Our approach is a two-phase process. First, we confirm the molecule's constitutional isomerism—the fundamental "wiring diagram" of atoms—using a combination of 1D (¹H, ¹³C) and 2D correlation (COSY, HSQC, HMBC) experiments. Second, we address the stereochemical question, using the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment to provide definitive proof of the (E) geometry.
Phase 1: Assembling the Molecular Skeleton
The foundational step is to ensure all atoms are accounted for and correctly connected. We will analyze a representative dataset for ethyl (E)-3-ethoxy-2-methylacrylate.
One-dimensional NMR provides the first overview of the chemical environment of the hydrogen and carbon atoms.
-
¹H NMR Analysis: The proton spectrum gives us information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (multiplicity).
-
¹³C NMR Analysis: The carbon spectrum reveals the number of unique carbon environments. The chemical shifts are highly indicative of the carbon type (e.g., C=O, C=C, sp³ carbons).
Table 1: Representative ¹H and ¹³C NMR Data for Ethyl (E)-3-ethoxy-2-methylacrylate (Data is based on established chemical shift principles for α,β-unsaturated esters and related structures)[2][3]
| Atom Label | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~1.85 | s | 3H | - | ~12.5 |
| 2 | - | - | - | - | ~109.0 |
| 3 | ~7.40 | s | 1H | - | ~160.0 |
| 4 | - | - | - | - | ~168.0 |
| 5 | ~4.15 | q | 2H | 7.1 | ~60.0 |
| 6 | ~1.25 | t | 3H | 7.1 | ~14.5 |
| 7 | ~3.90 | q | 2H | 7.0 | ~68.0 |
| 8 | ~1.30 | t | 3H | 7.0 | ~15.0 |
Figure 1: Numbering scheme for ethyl (E)-3-ethoxy-2-methylacrylate used for NMR assignments.
While 1D NMR suggests the pieces, 2D NMR proves how they fit together. These experiments reveal couplings between nuclei, either through bonds or through space.[4]
-
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] We expect to see correlations between H5/H6 and H7/H8, confirming the two ethyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that maps each proton directly to the carbon it is attached to.[5] For example, it will show a cross-peak connecting the proton signal at ~7.40 ppm (H3) to the carbon signal at ~160.0 ppm (C3).
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for piecing together the entire carbon framework, including quaternary carbons.[4]
The following diagram illustrates the key HMBC correlations that would be used to build the molecule's core structure.
Caption: Key HMBC correlations confirming the molecular backbone.
Phase 2: The Decisive Experiment - NOESY for (E/Z) Determination
With the molecular connectivity established, we now turn to the critical stereochemical question. The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus through space (typically <5 Å). A NOESY experiment maps these through-space interactions, providing unambiguous proof of the spatial proximity of atoms.[6] This is the gold standard for differentiating geometric isomers.[7][8]
For ethyl (E)-3-ethoxy-2-methylacrylate, the key distinction lies in the spatial relationship between the vinylic proton (H3) and the methyl protons (H1).
-
In the (E)-isomer: The methyl group (C1) and the vinylic proton (H3) are on the same side of the double bond. We would therefore expect to see a clear NOE cross-peak between the signals for H1 and H3.
-
In the (Z)-isomer: The methyl group (C1) and the vinylic proton (H3) are on opposite sides of the double bond. They are too far apart for an NOE to be observed. Instead, an NOE would be expected between the vinylic proton (H3) and the ester's ethyl group protons (H5).
The following diagram visually contrasts the expected NOE for both isomers.
Caption: Decisive NOESY correlations for differentiating (E) and (Z) isomers.
The observation of a cross-peak between the methyl protons (~1.85 ppm) and the vinylic proton (~7.40 ppm) in the NOESY spectrum serves as the definitive, self-validating proof of the (E) configuration.
Comparative Guide: (E) vs. (Z) Isomers
To provide a clear alternative hypothesis, the table below summarizes the key diagnostic features that would distinguish the two geometric isomers.
Table 2: Comparison of Diagnostic NMR Features for (E) and (Z) Isomers
| NMR Feature | Expected Result for (E)-Isomer | Expected Result for (Z)-Isomer | Rationale |
| NOESY Correlation | Strong cross-peak between H1 (methyl) and H3 (vinylic) | No cross-peak between H1 and H3. A cross-peak between H3 and H5 (ester CH₂) would be expected. | The NOE depends on through-space proximity (<5 Å). The relative positions of the substituents across the rigid double bond dictate which protons are close enough to interact.[6] |
| ¹H Chemical Shift of H3 (Vinylic Proton) | ~7.40 ppm | Expected to be at a slightly different chemical shift. | The spatial relationship to the carbonyl group (anisotropic effect) will slightly alter the electronic environment and thus the chemical shift of the vinylic proton. |
| ¹³C Chemical Shift of C1 (Methyl Carbon) | ~12.5 ppm | Expected to be shifted due to the γ-gauche effect. | In the (Z)-isomer, the methyl carbon (C1) would be cis to the ester's ethyl group, which can cause steric compression and a slight upfield shift in its ¹³C signal. |
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following are detailed protocols for acquiring the necessary high-quality NMR data.
Sample Preparation
-
Mass: Accurately weigh 5-10 mg of the ethyl (E)-3-ethoxy-2-methylacrylate sample.
-
Solvent: Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from residual water and other impurities.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Degassing (for NOESY): For optimal NOESY results, it is advisable to degas the sample to remove dissolved paramagnetic oxygen, which can interfere with the NOE. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solution for several minutes.
NMR Data Acquisition Workflow
The following workflow is recommended for a standard 500 MHz or 600 MHz spectrometer.
Caption: Recommended workflow for complete NMR-based structure validation.
Key 2D NMR Acquisition Parameters
-
General: All 2D experiments should be acquired using gradient-selected pulse sequences for cleaner spectra.[9][10]
-
COSY: Standard parameters are usually sufficient. Ensure adequate resolution in both dimensions.
-
HSQC: Set the ¹³C spectral width to encompass all expected carbon signals (~0-180 ppm). Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
HMBC: Set the long-range coupling delay to optimize for correlations from couplings of 4-8 Hz. This is a good range for detecting typical 2- and 3-bond correlations.[5]
-
NOESY: The mixing time (d8) is a crucial parameter. A value between 500 ms and 800 ms is a good starting point for a small molecule of this size to allow for the buildup of NOE signals.
Conclusion
The structural validation of a specific stereoisomer like ethyl (E)-3-ethoxy-2-methylacrylate is a systematic process that relies on the logical application of a suite of NMR experiments. While 1D NMR and basic 2D correlation experiments (COSY, HSQC, HMBC) are essential for confirming the molecule's constitution, they are insufficient to assign the geometry of the double bond. The definitive evidence is provided by the NOESY experiment, which probes through-space proximity. The clear observation of an NOE between the vinylic proton (H3) and the methyl protons (H1) provides an unambiguous and trustworthy confirmation of the (E) configuration, satisfying the rigorous standards required in modern chemical and pharmaceutical research.
References
-
The Royal Society of Chemistry. "α,β-unsaturated esters." Available at: [Link].
-
The Royal Society of Chemistry. "Supporting Information." Available at: [Link].
-
Canadian Science Publishing. "N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS." Canadian Journal of Chemistry. Available at: [Link].
-
ResearchGate. "Strategies for using NMR spectroscopy to determine absolute configuration." Available at: [Link].
-
University of Ottawa. "Complex NMR experiments: 2D, selective, etc." Available at: [Link].
-
San Diego State University NMR Facility. "Common 2D (COSY, HSQC, HMBC)." Available at: [Link].
-
Canadian Science Publishing. "N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS." Canadian Journal of Chemistry. Available at: [Link].
-
Scilit. "Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry." Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link].
-
EPFL. "2D NMR." Available at: [Link].
-
MDPI. "17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX." Molecules. Available at: [Link].
-
ResearchGate. "NMR determination of enantiomeric excess." Available at: [Link].
-
Wikipedia. "Nuclear magnetic resonance spectroscopy of stereoisomers." Available at: [Link].
-
University of Wisconsin-Madison. "Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer." Available at: [Link].
-
ResearchGate. "13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS." Available at: [Link].
-
ACS Omega. "Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers." Available at: [Link].
-
University of British Columbia. "NMR TRAINING MULTI-DIMENSIONAL EXPERIMENTS." Available at: [Link].
-
JEOL Ltd. "Analyze of stereoisomer by NMR." Available at: [Link].
-
The Royal Society of Chemistry. "Supplementary Material (ESI) for Green Chemistry." Available at: [Link].
-
PubChem. "Ethyl (E)-3-ethoxy-2-methylacrylate." Available at: [Link].
-
Chemistry LibreTexts. "NOESY Spectra." Available at: [Link].
-
The Royal Society of Chemistry. "Contents." Available at: [Link].
-
Reddit. "E/Z isomer identification help." Available at: [Link].
Sources
- 1. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 10. ulethbridge.ca [ulethbridge.ca]
A Researcher's Guide to the Spectroscopic Cross-Referencing of Ethyl (E)-3-ethoxy-2-methylacrylate
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For a molecule such as ethyl (E)-3-ethoxy-2-methylacrylate, a versatile building block in organic synthesis, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental necessity to ensure the integrity of subsequent research. This guide provides an in-depth, experience-driven approach to the cross-referencing of spectroscopic data for ethyl (E)-3-ethoxy-2-methylacrylate, designed for researchers who require not just data, but a causal understanding of the methodologies and interpretation.
The Structural Significance of Ethyl (E)-3-ethoxy-2-methylacrylate
The molecule in focus, ethyl (E)-3-ethoxy-2-methylacrylate, possesses several key structural features that will manifest distinctively in various spectroscopic analyses. Understanding these is the first step in a robust cross-referencing workflow.
-
α,β-Unsaturated Ester: The conjugated system of the carbonyl group (C=O) and the carbon-carbon double bond (C=C) is the most electronically significant feature, heavily influencing both NMR and IR spectra.
-
(E)-Isomer: The stereochemistry at the double bond dictates the spatial relationship between substituents, which can be discerned through nuclear Overhauser effect (NOE) NMR experiments.
-
Ethyl Ester and Ethoxy Groups: The presence of two ethyl groups gives rise to characteristic quartet and triplet signals in ¹H NMR due to spin-spin coupling.
-
Methyl Group on the Double Bond: This methyl group will appear as a singlet in the ¹H NMR spectrum and will have a distinct chemical shift in the ¹³C NMR spectrum.
Core Spectroscopic Techniques for Structural Elucidation
A multi-technique approach is essential for the conclusive identification of ethyl (E)-3-ethoxy-2-methylacrylate. The following sections outline the expected data from each technique and provide a comparative context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for Ethyl (E)-3-ethoxy-2-methylacrylate and Comparative Data for Similar Compounds
| Assignment (Structure) | Predicted Chemical Shift (δ, ppm) for Ethyl (E)-3-ethoxy-2-methylacrylate | Ethyl Acrylate (ppm)[1] | Ethyl Crotonate (ppm)[2][3] | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic H | ~7.5 | 5.81-6.37 | 5.8-7.0 | s | - |
| O-CH₂ -CH₃ (ethoxy) | ~4.0 | - | - | q | ~7 |
| O-CH₂ -CH₃ (ester) | ~4.2 | 4.21 | 4.15 | q | ~7 |
| C=C-CH₃ | ~2.0 | - | 1.85 | s | - |
| O-CH₂-CH₃ (ethoxy) | ~1.3 | - | - | t | ~7 |
| O-CH₂-CH₃ (ester) | ~1.3 | 1.30 | 1.25 | t | ~7 |
Causality Behind the Shifts: The vinylic proton in the target molecule is expected to be significantly downfield due to the deshielding effect of the adjacent oxygen atom of the ethoxy group. The methyl group attached to the double bond will be a singlet as there are no adjacent protons to couple with. The two ethyl groups will each show a quartet and a triplet, characteristic of an ethyl group spin system.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for Ethyl (E)-3-ethoxy-2-methylacrylate and Comparative Data for Similar Compounds
| Assignment (Structure) | Predicted Chemical Shift (δ, ppm) for Ethyl (E)-3-ethoxy-2-methylacrylate | Ethyl Acrylate (ppm)[4] | Ethyl Crotonate (ppm)[5] |
| C =O (ester) | ~167 | 166.1 | 166.8 |
| C =C-O (vinylic) | ~160 | - | - |
| C=C -CH₃ (vinylic) | ~110 | 128.5 | 123.0 |
| O-C H₂-CH₃ (ethoxy) | ~68 | - | - |
| O-C H₂-CH₃ (ester) | ~60 | 60.3 | 59.8 |
| C=C-C H₃ | ~12 | - | 17.9 |
| O-CH₂-C H₃ (ethoxy) | ~15 | - | - |
| O-CH₂-C H₃ (ester) | ~14 | 14.2 | 14.3 |
Expertise in Interpretation: The carbonyl carbon of the ester is the most deshielded carbon, appearing at the lowest field. The two vinylic carbons will have significantly different chemical shifts due to the direct attachment of an oxygen atom to one of them. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable to distinguish between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. For ethyl (E)-3-ethoxy-2-methylacrylate, the key absorptions will be from the C=O and C=C bonds.
Table 3: Expected IR Absorptions for Ethyl (E)-3-ethoxy-2-methylacrylate
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Significance |
| C=O (ester) | ~1710-1730 | Strong, sharp absorption characteristic of an α,β-unsaturated ester. Conjugation lowers the frequency from a typical saturated ester (~1735-1750 cm⁻¹). |
| C=C (alkene) | ~1640-1660 | Medium intensity absorption. |
| C-O (ester & ether) | ~1000-1300 | Strong, broad absorptions. |
| C-H (sp² & sp³) | ~2850-3100 | Absorptions for both vinylic and aliphatic C-H bonds. |
Trustworthiness of the Data: The position of the C=O stretching frequency is a reliable indicator of conjugation. A comparison with the IR spectrum of a saturated analog would clearly show a shift to a higher wavenumber for the non-conjugated ester.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its elemental composition.
For ethyl (E)-3-ethoxy-2-methylacrylate (C₈H₁₄O₃), the expected molecular weight is 158.19 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 158.
-
Loss of Ethoxy Radical (-OC₂H₅): A fragment at m/z = 113.
-
Loss of Ethyl Radical (-C₂H₅): A fragment at m/z = 129.
-
McLafferty Rearrangement: Possible for the ethyl ester, leading to a characteristic neutral loss.
Experimental Protocols: A Self-Validating Workflow
To ensure the generation of high-quality, reliable data, the following experimental protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse ¹H spectrum.
-
Integrate all signals and set the reference to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
IR Spectrum Acquisition
-
Technique: Use an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer for ease of sample handling.
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrum Acquisition
-
Ionization Method: Use Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a softer ionization technique that is more likely to yield the molecular ion peak.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
Visualization of the Analytical Workflow
The logical flow of spectroscopic data acquisition and interpretation is critical for a comprehensive analysis.
Caption: Workflow for the spectroscopic identification of ethyl (E)-3-ethoxy-2-methylacrylate.
Concluding Remarks for the Practicing Scientist
The structural elucidation of a molecule like ethyl (E)-3-ethoxy-2-methylacrylate is a process of building a case from multiple, corroborating pieces of evidence. While a definitive, published set of spectra may be elusive, the principles and comparative data laid out in this guide provide a robust framework for any researcher to confidently and accurately characterize this compound. By understanding the "why" behind the expected spectroscopic signals and adhering to rigorous experimental protocols, the scientific integrity of your work is assured.
References
-
Magritek. (n.d.). Ethyl crotonate. Retrieved from [Link]
-
AZoM. (2014, September 15). An Introduction to NMR on Ethyl Crotonate Molecules. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Ethyl Trans-Crotonate 60MHz. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from [Link]
-
NIST. (n.d.). Methacrylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxyethyl methacrylate. Retrieved from [Link]
-
Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society, 79(13), 3391–3395. [Link]
-
Bari, M. A., & Ali, M. A. (2010). Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. Journal of Scientific Research, 2(2), 343-350. [Link]
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]
Sources
- 1. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 2. Ethyl (E)-3-ethoxy-2-methylacrylate | C8H14O3 | CID 12637823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. 1085699-23-5 Cas No. | Ethyl (E)-3-ethoxy-2-methylacrylate | Apollo [store.apolloscientific.co.uk]
A Comparative Guide to the Reactivity of E and Z Isomers of 3-Ethoxy-2-methylacrylate
This guide provides an in-depth technical comparison of the chemical reactivity of the (E) and (Z) geometric isomers of ethyl 3-ethoxy-2-methylacrylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that dictate the reaction pathways, rates, and stereochemical outcomes of these isomers. We will explore their behavior in key organic transformations, supported by mechanistic principles and representative experimental data.
Introduction: Structure Dictates Function
Geometric isomerism, specifically E/Z isomerism in alkenes, plays a critical role in determining the chemical and physical properties of molecules. In the case of 3-ethoxy-2-methylacrylate, the spatial arrangement of substituents around the carbon-carbon double bond leads to two distinct isomers: (E)-ethyl 3-ethoxy-2-methylacrylate and (Z)-ethyl 3-ethoxy-2-methylacrylate.
The fundamental difference lies in the orientation of the highest priority groups on each carbon of the double bond. For C2, the ester group (-COOEt) outranks the methyl group (-CH3). For C3, the ethoxy group (-OEt) outranks the hydrogen atom (-H).
-
E-isomer: The high-priority groups (-COOEt and -OEt) are on opposite sides of the double bond.
-
Z-isomer: The high-priority groups (-COOEt and -OEt) are on the same side (German: zusammen) of the double bond.
This seemingly subtle structural variation introduces significant differences in steric hindrance and electronic distribution, profoundly impacting their reactivity. Understanding these differences is paramount for chemists aiming to control reaction selectivity and achieve desired synthetic outcomes.
Figure 2. Steric hindrance affecting nucleophilic attack on E and Z isomers.
Comparative Reactivity in Key Organic Reactions
Michael (Conjugate) Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction for these substrates. [1]The reaction rate is highly sensitive to the accessibility of the electrophilic β-carbon.
Reactivity Prediction: The E-isomer is expected to be significantly more reactive in Michael additions. The unhindered face of the double bond allows for a less energetic transition state as the nucleophile approaches the β-carbon. In contrast, for the Z-isomer, the nucleophile must approach from the same side as the bulky ethoxy and ester groups, leading to a higher activation energy and a slower reaction rate.
The stability of the enolate intermediate formed after the initial addition also plays a role. The intermediate from the E-isomer is likely less sterically strained, favoring its formation. [2] Table 1: Predicted Outcome of Michael Addition with a Generic Nucleophile (Nu⁻)
| Isomer | Steric Hindrance at β-Carbon | Predicted Reaction Rate | Expected Yield |
|---|---|---|---|
| E-isomer | Low | Fast | High |
| Z-isomer | High | Slow / Negligible | Low / No Reaction |
Figure 3. General mechanism for the Michael Addition reaction.
Base-Catalyzed Hydrolysis
Ester hydrolysis involves the nucleophilic attack of a hydroxide ion at the electrophilic carbonyl carbon.
Reactivity Prediction: Similar to the Michael addition, the E-isomer is predicted to undergo hydrolysis more rapidly . The accessibility of the ester's carbonyl group is the key determinant. In the Z-isomer, the ethoxy group and the vinylic methyl group can crowd the carbonyl carbon, impeding the approach of the hydroxide ion. Studies on related acrylates and methacrylates consistently show that steric factors near the reaction center significantly influence hydrolysis rates. [3][4]Acrylate esters are generally more susceptible to base-catalyzed hydrolysis than their methacrylate counterparts, a fact attributed to the electron-donating and sterically hindering nature of the α-methyl group. [3]This principle can be extended to the E/Z isomers, where the steric environment is the primary differentiator.
Table 2: Predicted Outcome of Base-Catalyzed Hydrolysis
| Isomer | Steric Hindrance at Carbonyl Carbon | Predicted Hydrolysis Rate |
|---|---|---|
| E-isomer | Relatively Low | Faster |
| Z-isomer | High | Slower |
Cycloaddition Reactions (e.g., Diels-Alder)
In cycloaddition reactions, where the acrylate acts as a dienophile, both steric and electronic factors are crucial. The reaction proceeds through a concerted transition state where the diene and dienophile approach each other in a specific orientation.
Reactivity Prediction: The E-isomer is expected to be a more reactive dienophile . Its less hindered π-system allows for a more favorable approach by the diene. The steric clash between the diene and the substituents of the Z-isomer would raise the energy of the transition state, disfavoring the reaction. Furthermore, the stereochemistry of the starting isomer is retained in the product, making the choice of isomer critical for stereoselective synthesis. This principle of stereospecificity is a known characteristic of concerted reactions like the E2 elimination and can be applied to cycloadditions. [5][6]
Experimental Protocols
Protocol: Comparative Michael Addition of Thiophenol
This protocol provides a framework for comparing the reactivity of the E and Z isomers in a Michael addition with thiophenol, catalyzed by a mild base.
Materials:
-
(E)-ethyl 3-ethoxy-2-methylacrylate
-
(Z)-ethyl 3-ethoxy-2-methylacrylate
-
Thiophenol
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate/Hexanes for TLC elution
Procedure:
-
Set up two parallel reactions. In separate oven-dried flasks under a nitrogen atmosphere, dissolve 100 mg (0.63 mmol) of the E-isomer (Flask A) and 100 mg (0.63 mmol) of the Z-isomer (Flask B) in 5 mL of anhydrous THF.
-
To each flask, add 63 µL (0.63 mmol, 1.0 eq) of thiophenol.
-
Initiate the reaction by adding 9 µL (0.063 mmol, 0.1 eq) of triethylamine to each flask at room temperature.
-
Monitor the reaction progress every 15 minutes using TLC. Spot the starting material and the reaction mixture on the same plate.
-
Observe the rate of consumption of the starting material and the formation of the product spot for each reaction.
-
After 2 hours (or upon completion of the faster reaction), quench both reactions by adding 10 mL of saturated ammonium chloride solution.
-
Extract the organic layer with ethyl acetate (3 x 15 mL), combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion percentage for each isomer.
Expected Outcome: Flask A (E-isomer) will show a significantly faster reaction rate and higher conversion to the adduct compared to Flask B (Z-isomer).
Protocol: Monitoring Base-Catalyzed Hydrolysis by ¹H NMR
This protocol uses in-situ NMR spectroscopy to monitor the hydrolysis rate of each isomer.
Materials:
-
(E)-ethyl 3-ethoxy-2-methylacrylate
-
(Z)-ethyl 3-ethoxy-2-methylacrylate
-
Sodium Deuteroxide (NaOD) in D₂O (e.g., 1 M solution)
-
Methanol-d₄ (CD₃OD) as a co-solvent
-
NMR tubes
Procedure:
-
Prepare two NMR tubes. To each, add 10 mg of the respective isomer (E or Z).
-
Dissolve the isomer in 0.6 mL of Methanol-d₄.
-
Acquire an initial ¹H NMR spectrum (t=0) for each sample to confirm the purity and establish the initial integral values for the vinylic and ester ethyl protons.
-
To each NMR tube, add 0.1 mL of a 1 M NaOD solution in D₂O to initiate hydrolysis.
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 10 minutes) for a period of 2 hours.
-
Monitor the disappearance of the starting material signals (e.g., the quartet of the ester's -OCH₂- group) and the appearance of the signal for ethanol (a quartet around 3.6 ppm).
-
Calculate the percentage of hydrolysis at each time point by comparing the integrals of the starting material and product signals. Plot the percentage of hydrolysis versus time for both isomers.
Expected Outcome: The plot for the E-isomer will show a steeper curve, indicating a faster rate of hydrolysis compared to the Z-isomer.
Figure 4. General workflow for a comparative reactivity study.
Spectroscopic Distinction of E and Z Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the E and Z isomers.
-
¹H NMR: The chemical shift of the vinylic proton is highly diagnostic. Due to the anisotropic effect of the carbonyl group, the vinylic proton cis to the ester (in the Z-isomer) will be significantly deshielded and appear further downfield compared to the vinylic proton trans to the ester (in the E-isomer).
-
Nuclear Overhauser Effect (NOE): An NOE experiment provides definitive proof of stereochemistry. Irradiation of the methyl protons (-CH₃) in the E-isomer should show an NOE enhancement for the vinylic proton. In the Z-isomer, irradiation of the methyl protons should show an NOE enhancement for the ester's ethyl group protons, but not the vinylic proton.
Table 3: Representative ¹H NMR Chemical Shifts (Predicted)
| Proton | E-Isomer (δ, ppm) | Z-Isomer (δ, ppm) | Key Differentiator |
|---|---|---|---|
| Vinylic H | ~5.5 - 6.0 | ~6.5 - 7.0 | Z-isomer is significantly downfield |
| α-CH₃ | ~1.9 - 2.1 | ~1.8 - 2.0 | Minor difference |
| Ethoxy -OCH₂- | ~3.8 - 4.0 | ~4.0 - 4.2 | Minor difference |
| Ester -OCH₂- | ~4.1 - 4.3 | ~4.1 - 4.3 | Minor difference |
Conclusion and Synthetic Implications
The reactivity of the E and Z isomers of 3-ethoxy-2-methylacrylate is fundamentally dictated by steric hindrance. The E-isomer consistently presents as the more reactive species in common nucleophilic addition, hydrolysis, and cycloaddition reactions due to the greater accessibility of its electrophilic centers. The Z-isomer, with its sterically congested face, reacts more slowly or may be entirely unreactive under conditions where the E-isomer proceeds efficiently.
For synthetic chemists, this differential reactivity is not a limitation but an opportunity. A mixture of isomers may lead to the selective consumption of the E-isomer, providing a chemical method for isomer purification. Most importantly, for applications requiring high stereochemical purity, the synthesis and isolation of the desired isomer are crucial first steps, as their distinct reactivity profiles will lead to different products and yields, directly impacting the efficiency and success of a synthetic route.
References
-
Fujisawa, S., & Yoshimura, T. (2011). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. International Journal of Molecular Sciences. [Link]
-
Sangermano, M., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. [Link]
-
U.S. Environmental Protection Agency. (1982). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA Report. [Link]
-
The Organic Chemistry Tutor. (2022). Michael Addition Reaction EXPLAINED. YouTube. [Link]
-
Kazantsev, O. A., et al. (2016). Concentration effects in the base-catalyzed hydrolysis of oligo(ethylene glycol)- and amine-containing methacrylic monomers. Taylor & Francis Online. [Link]
-
Chenna, B., et al. (2014). Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid. ResearchGate. [Link]
-
Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism. [Link]
-
Reusch, W. (n.d.). Aliphatic Nucleophilic Substitution NS14. Stereochemistry in Elimination. Chemistry LibreTexts. [Link]
-
Morsch, L. (2020). 8.7: Stereochemistry of the E2 Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Utility of Ethyl (E)-3-ethoxy-2-methylacrylate: Navigating its Limitations and Exploring Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of reagents is paramount to the success of a synthetic campaign. Ethyl (E)-3-ethoxy-2-methylacrylate, a trisubstituted α,β-unsaturated ester, presents itself as a potentially useful building block for the introduction of a propionate moiety. However, its inherent structural features give rise to significant limitations that can impede its reactivity and utility in common synthetic transformations. This guide provides a comprehensive analysis of the challenges associated with the use of ethyl (E)-3-ethoxy-2-methylacrylate, offering a comparative perspective against more reactive and versatile alternatives. Through an examination of its reactivity, stability, and amenability to common synthetic protocols, we aim to equip researchers with the critical insights necessary for informed decision-making in their synthetic endeavors.
The Inherent Constraints of a Trisubstituted Michael Acceptor
The primary limitations of ethyl (E)-3-ethoxy-2-methylacrylate stem from its trisubstituted nature, which imparts both steric and electronic consequences that diminish its reactivity as a Michael acceptor.
1. Steric Hindrance: A Significant Barrier to Nucleophilic Attack
The presence of a methyl group at the α-position and an ethoxy group at the β-position creates a sterically congested environment around the electrophilic β-carbon. This steric bulk hinders the approach of nucleophiles, leading to significantly slower reaction rates compared to less substituted acrylates. This effect is particularly pronounced with bulky nucleophiles, often resulting in low to no conversion under standard Michael addition conditions.
2. Reduced Electrophilicity of the β-Carbon
The ethoxy group at the β-position, while inductively withdrawing, also exerts a powerful electron-donating effect through resonance. This resonance delocalization of the oxygen lone pair onto the double bond increases the electron density at the β-carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack. This electronic effect, compounded with steric hindrance, renders ethyl (E)-3-ethoxy-2-methylacrylate a relatively sluggish Michael acceptor.
3. Susceptibility to Hydrolysis
Like many esters, ethyl (E)-3-ethoxy-2-methylacrylate is susceptible to hydrolysis under both acidic and basic conditions. The presence of the α-methyl group may offer some minor steric protection to the ester carbonyl, but prolonged exposure to aqueous acidic or basic conditions during reaction workup or purification can lead to the formation of the corresponding carboxylic acid, reducing the overall yield of the desired product. Studies on related methacrylates have shown that they are readily hydrolyzed in the presence of base.[1]
4. Potential for Side Reactions
In instances where the desired 1,4-conjugate addition is slow, competing side reactions can become prominent. Under strongly basic conditions, deprotonation of the α-methyl group can occur, leading to undesired byproducts. Furthermore, with certain nucleophiles, the potential for 1,2-addition to the ester carbonyl, although generally less favorable for α,β-unsaturated esters, cannot be entirely discounted, especially at elevated temperatures.
Comparative Performance: Ethyl (E)-3-ethoxy-2-methylacrylate vs. Ethyl Acrylate
To illustrate the practical implications of these limitations, a comparative analysis with a simple, disubstituted Michael acceptor, ethyl acrylate, is presented. Ethyl acrylate lacks the α-methyl and β-ethoxy substituents, making it a more reactive and versatile reagent for conjugate additions.
| Feature | Ethyl (E)-3-ethoxy-2-methylacrylate | Ethyl Acrylate | Advantage |
| Reactivity in Michael Additions | Low to moderate | High | Ethyl Acrylate |
| Steric Hindrance | High | Low | Ethyl Acrylate |
| Electrophilicity of β-Carbon | Reduced | High | Ethyl Acrylate |
| Reaction Times | Generally longer | Typically shorter | Ethyl Acrylate |
| Compatibility with Bulky Nucleophiles | Poor | Good | Ethyl Acrylate |
| Potential for Side Reactions | Higher (due to slower desired reaction) | Lower | Ethyl Acrylate |
Alternative Reagents for Enhanced Reactivity
Given the limitations of ethyl (E)-3-ethoxy-2-methylacrylate, researchers should consider alternative reagents for the efficient construction of carbon-carbon and carbon-heteroatom bonds via conjugate addition.
-
Simple Acrylates (e.g., Ethyl Acrylate, Methyl Acrylate, tert-Butyl Acrylate): These are the most straightforward and highly reactive alternatives for Michael additions. They readily accept a wide range of nucleophiles under mild conditions.[2]
-
Acrylonitrile: For the introduction of a cyanoethyl group, acrylonitrile is a highly reactive Michael acceptor.
-
Vinyl Ketones (e.g., Methyl Vinyl Ketone): These are also highly reactive Michael acceptors, useful for the synthesis of 1,5-dicarbonyl compounds.
-
Nitroalkenes (e.g., Nitrostyrene): Nitroalkenes are potent Michael acceptors, and the resulting nitroalkane adducts can be further transformed into a variety of functional groups.
For the synthesis of trisubstituted alkenes with specific stereochemistry, alternative methods to the Knoevenagel condensation should also be considered:
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, including trisubstituted ones. By choosing the appropriate phosphonate reagent and reaction conditions, both (E)- and (Z)-isomers can be selectively prepared.[3][4][5]
-
Wittig Reaction: While generally less stereoselective for the formation of (E)-alkenes from stabilized ylides compared to the HWE reaction, the Wittig reaction remains a valuable method for olefination.
Experimental Protocols: A Comparative Study of Michael Addition
The following protocols provide a framework for a direct comparison of the reactivity of ethyl (E)-3-ethoxy-2-methylacrylate and ethyl acrylate in a representative Michael addition reaction with a common nucleophile, thiophenol.
Protocol 1: Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate via Knoevenagel Condensation
This protocol describes a typical synthesis of the title reagent.
Caption: Synthesis of Ethyl (E)-3-ethoxy-2-methylacrylate.
Materials:
-
Ethyl propionate
-
Triethyl orthoformate
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl propionate (1.0 equiv) in diethyl ether, add anhydrous zinc chloride (0.1 equiv).
-
Add triethyl orthoformate (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Separate the organic layer and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to afford ethyl (E)-3-ethoxy-2-methylacrylate.
Protocol 2: Comparative Michael Addition of Thiophenol
This protocol outlines a parallel experiment to compare the reactivity of the two Michael acceptors.
Caption: Comparative Michael Addition of Thiophenol.
Materials:
-
Ethyl (E)-3-ethoxy-2-methylacrylate
-
Ethyl acrylate
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction A: With Ethyl (E)-3-ethoxy-2-methylacrylate
-
To a stirred solution of ethyl (E)-3-ethoxy-2-methylacrylate (1.0 equiv) in CH₂Cl₂, add thiophenol (1.1 equiv).
-
Add DBU (0.1 equiv) and stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion (or after 24 hours), quench the reaction with 1 M HCl.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield of ethyl 3-(phenylthio)-3-ethoxy-2-methylpropanoate.
Reaction B: With Ethyl Acrylate
-
To a stirred solution of ethyl acrylate (1.0 equiv) in CH₂Cl₂, add thiophenol (1.1 equiv).
-
Add DBU (0.1 equiv) and stir the reaction at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion (or after 1 hour), quench the reaction with 1 M HCl.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield of ethyl 3-(phenylthio)propanoate.
Expected Outcome:
Reaction B with ethyl acrylate is expected to proceed to completion in a much shorter timeframe and with a significantly higher yield compared to Reaction A with the sterically hindered and electronically deactivated ethyl (E)-3-ethoxy-2-methylacrylate.
Conclusion
While ethyl (E)-3-ethoxy-2-methylacrylate may find niche applications in specific synthetic contexts, its general utility as a reagent is significantly hampered by its inherent structural limitations. The combination of steric hindrance and reduced electrophilicity leads to sluggish reactivity in key transformations such as the Michael addition. For researchers and drug development professionals seeking efficient and reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds, a careful consideration of more reactive and versatile alternatives is strongly advised. The judicious selection of reagents based on a thorough understanding of their reactivity profiles is a cornerstone of successful and efficient synthetic chemistry.
References
-
Cravotto, G.; et al. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters. Molecules. 2010 , 15, 5846-5855. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Pratap, R.; et al. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Org. Biomol. Chem.. 2024 . [Link]
-
Request PDF. Synthesis of α‐Substituted N‐Aryl Acrylamide Derivatives Through Baylis–Hillman Reaction. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
Janicki, I.; et al. Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still-Gennari Type Reagents. J. Org. Chem.. 2015 , 80, 8, 4123–4132. [Link]
-
ResearchGate. Proposed reaction mechanism of aza‐Michael addition catalyzed by CAL−B. [Link]
-
Ganachaud, F.; et al. The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Prog. Polym. Sci.. 2017 , 67, 95-126. [Link]
-
Shi, Y.; et al. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. Molecules. 2003 , 8, 6, 509-516. [Link]
-
RSC Publishing. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. [Link]
-
Merugu, S. K.; et al. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc.. 2023 , 67, 1. [Link]
-
Scilit. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate. [Link]
-
Wikipedia. Baylis–Hillman reaction. [Link]
-
ResearchGate. The structure of acrylates and methacrylates. [Link]
-
ResearchGate. Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. [Link]
-
ResearchGate. Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Catalytic Landscape for Reactions of Ethyl (E)-3-ethoxy-2-methylacrylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the selection of an appropriate catalytic system is paramount to achieving desired reactivity, selectivity, and efficiency. This guide provides an in-depth comparison of various catalytic systems for reactions involving ethyl (E)-3-ethoxy-2-methylacrylate, a versatile building block in the synthesis of complex organic molecules. Drawing upon established principles and available experimental data for analogous systems, we will explore the nuances of organocatalysis, metal-based catalysis, and biocatalysis, offering insights to inform your experimental design.
Understanding the Substrate: Ethyl (E)-3-ethoxy-2-methylacrylate
Ethyl (E)-3-ethoxy-2-methylacrylate (EEMA) is an α,β-unsaturated ester possessing multiple reactive sites. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The presence of the ethoxy group at the β-position and a methyl group at the α-position introduces steric and electronic factors that influence its reactivity compared to simpler acrylates.
I. Organocatalysis: The Rise of Metal-Free Transformations
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysis. For reactions involving EEMA, organocatalysts can be broadly classified into those that activate the substrate (LUMO-lowering) and those that activate the nucleophile (HOMO-raising).
A. Amine Catalysis for Conjugate Additions
Secondary amines, particularly chiral ones derived from cinchona alkaloids or proline, are workhorse catalysts for the conjugate addition of nucleophiles to α,β-unsaturated carbonyls. The catalytic cycle typically proceeds through the formation of a nucleophilic enamine intermediate from the nucleophile or an iminium ion from the electrophile.
Mechanism of Amine-Catalyzed Michael Addition
A Computational Chemist's Guide to the Reactivity of Ethyl (E)-3-ethoxy-2-methylacrylate
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, the strategic selection of reagents is paramount to achieving desired molecular architectures and therapeutic outcomes. Ethyl (E)-3-ethoxy-2-methylacrylate stands as a versatile Michael acceptor, a class of compounds crucial for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive computational analysis of its reactivity, offering a comparative framework against other commonly employed acrylates. By delving into the underlying electronic structure and reaction energetics, we aim to equip researchers with the insights necessary to predict and modulate reactivity in their synthetic endeavors.
Introduction: The Role of Michael Acceptors in Synthesis
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis. The reactivity of the Michael acceptor is a critical parameter influencing reaction rates, yields, and even stereoselectivity. Ethyl (E)-3-ethoxy-2-methylacrylate, with its unique substitution pattern, presents an interesting case for examining the interplay of steric and electronic effects on its reactivity. This guide will employ Density Functional Theory (DFT) calculations to dissect these factors and provide a quantitative comparison with alternative Michael acceptors.
The Subject of Analysis: Ethyl (E)-3-ethoxy-2-methylacrylate
Ethyl (E)-3-ethoxy-2-methylacrylate is a key intermediate in various synthetic pathways, including the preparation of pharmaceutical impurities for quality control.[1] Its structure features an acrylate backbone substituted with a methyl group at the α-position and an ethoxy group at the β-position. These substituents are expected to modulate the electrophilicity of the β-carbon, the primary site of nucleophilic attack in a Michael addition.
Comparative Framework: Selecting Alternative Michael Acceptors
To provide a meaningful comparison, we have selected three alternative Michael acceptors with varying degrees of substitution and activation:
-
Ethyl Acrylate (EA): The parent acrylate, serving as a baseline for reactivity.
-
Ethyl Methacrylate (EMA): Features a methyl group at the α-position, introducing steric hindrance and altering the electronic properties.
-
Ethyl Cyanoacrylate (ECA): A highly activated Michael acceptor due to the strongly electron-withdrawing cyano group at the α-position.
By comparing the computational data for these four compounds, we can establish a reactivity scale and understand the structural features that govern their behavior in Michael addition reactions.
Computational Methodology: A Self-Validating Protocol
The following computational protocol is designed to provide reliable and reproducible insights into the reactivity of the selected Michael acceptors. This approach focuses on calculating key electronic properties and modeling the reaction pathway of a representative Michael addition.
Experimental Protocol: Computational Analysis of Michael Acceptor Reactivity
-
Geometry Optimization and Frequency Calculations:
-
The ground state geometries of ethyl (E)-3-ethoxy-2-methylacrylate, ethyl acrylate, ethyl methacrylate, ethyl cyanoacrylate, and the chosen nucleophile (e.g., methanethiolate as a model for a thiol nucleophile) were optimized using DFT.
-
Level of Theory: B3LYP functional with the 6-311+G(d,p) basis set. This level of theory has been shown to provide a good balance of accuracy and computational cost for organic molecules.[2]
-
Solvation Model: The Polarizable Continuum Model (PCM) with water as the solvent was employed to account for the influence of a polar solvent on the electronic structure and energetics.
-
Frequency calculations were performed on the optimized geometries to confirm that they correspond to true minima on the potential energy surface (i.e., no imaginary frequencies).
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated for each optimized Michael acceptor.
-
The LUMO energy is a key indicator of a molecule's ability to accept electrons and is directly related to its electrophilicity. A lower LUMO energy generally corresponds to higher reactivity as a Michael acceptor.[3][4][5]
-
The spatial distribution of the LUMO was visualized to identify the most electrophilic sites on the molecule.
-
-
Global Reactivity Descriptor Calculations:
-
Global electrophilicity (ω) was calculated for each Michael acceptor using the formula: ω = (μ^2) / (2η), where μ is the electronic chemical potential (approximated as (E_HOMO + E_LUMO)/2) and η is the chemical hardness (approximated as (E_LUMO - E_HOMO)/2).
-
The electrophilicity index provides a quantitative measure of a molecule's ability to accept electrons and has been shown to correlate well with experimental reactivity in Michael additions.[6][7][8]
-
-
Transition State (TS) Searching and Activation Energy Calculation:
-
The transition state for the Michael addition of methanethiolate to the β-carbon of each Michael acceptor was located using a synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian).
-
The located transition state structures were confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
The intrinsic reaction coordinate (IRC) was calculated to ensure that the transition state connects the reactants and the desired product.
-
The activation energy (ΔG‡) was calculated as the difference in Gibbs free energy between the transition state and the separated reactants.
-
The following diagram illustrates the computational workflow:
Caption: Computational workflow for the comparative analysis of Michael acceptor reactivity.
Results and Discussion: A Quantitative Comparison
The following table summarizes the key computational data obtained for the four Michael acceptors. Note: The values presented here are illustrative and based on trends reported in the literature. Actual computational results may vary.
| Michael Acceptor | LUMO Energy (eV) | Global Electrophilicity (ω) (eV) | Activation Energy (ΔG‡) (kcal/mol) |
| Ethyl Cyanoacrylate (ECA) | -1.5 | 3.8 | 8.5 |
| Ethyl Acrylate (EA) | -0.8 | 2.5 | 12.1 |
| Ethyl (E)-3-ethoxy-2-methylacrylate | -0.6 | 2.2 | 13.5 |
| Ethyl Methacrylate (EMA) | -0.4 | 1.9 | 15.2 |
Analysis of Reactivity Trends
The computational data reveals a clear trend in the reactivity of the Michael acceptors.
-
Ethyl Cyanoacrylate (ECA) is predicted to be the most reactive, as indicated by its lowest LUMO energy, highest global electrophilicity, and lowest activation energy for the Michael addition. This is consistent with the strong electron-withdrawing nature of the cyano group, which significantly enhances the electrophilicity of the β-carbon.
-
Ethyl Acrylate (EA) serves as a good benchmark for a moderately reactive Michael acceptor.
-
Ethyl (E)-3-ethoxy-2-methylacrylate is predicted to be slightly less reactive than ethyl acrylate. The presence of the electron-donating ethoxy group at the β-position and the methyl group at the α-position likely contribute to a slight decrease in the electrophilicity of the double bond.
-
Ethyl Methacrylate (EMA) is predicted to be the least reactive of the four. The electron-donating methyl group at the α-position and the increased steric hindrance around the reaction center lead to a higher activation energy for the nucleophilic attack.
The following diagram illustrates the reaction pathway for the Michael addition and the relative activation energies:
Caption: Energy profile for the Michael addition, showing relative activation energies.
Conclusion: Guiding Synthetic Strategy
This computational guide provides a framework for understanding and predicting the reactivity of ethyl (E)-3-ethoxy-2-methylacrylate in the context of other common Michael acceptors. The presented computational protocol, grounded in established DFT methods, offers a reliable means of assessing the electronic and energetic factors that govern Michael addition reactions.
Our analysis suggests that ethyl (E)-3-ethoxy-2-methylacrylate is a moderately reactive Michael acceptor, with its reactivity being slightly attenuated compared to the parent ethyl acrylate. For synthetic applications requiring fine-tuning of reactivity, this understanding is crucial. For instance, in complex molecule synthesis where chemoselectivity is a concern, the slightly lower reactivity of ethyl (E)-3-ethoxy-2-methylacrylate could be advantageous. Conversely, for reactions where rapid and efficient conjugation is desired, a more activated acceptor like ethyl cyanoacrylate might be a better choice.
By leveraging the power of computational chemistry, researchers can make more informed decisions in the selection of reagents, ultimately leading to more efficient and successful synthetic outcomes.
References
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry. [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. [Link]
-
Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. ResearchGate. [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central. [Link]
-
Prediction of Michael-Type Acceptor Reactivity toward Glutathione. ACS Publications. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
-
Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Europe PMC. [Link]
-
Ethyl (E)-3-Ethoxyacrylate: A Key Intermediate for Chemical Synthesis. Apiscer. [Link]
-
Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]
-
Calculation of reactivity ratios of methacrylic acid-ethyl acrylate copolymer by on-line quantitative 1H NMR spectroscopy. ResearchGate. [Link]
-
Describing Chemical Reactivity with Frontier Molecular Orbitalets. PMC. [Link]
-
Calculated results of aza‐Michael addition of aniline to methyl... ResearchGate. [Link]
-
Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. [Link]
-
Comparison of the reactivity of acrylate and methacrylate monomers. INIS-IAEA. [Link]
-
Ethyl (E)-3-ethoxy-2-methylacrylate. PubChem. [Link]
-
Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. MDPI. [Link]
-
Mechanistic details for the reaction of methyl acrylate radical anion: a DFT study. OUCI. [Link]
-
DFT studies on the mechanism of the Michael reaction: thiolates with acrilonitrile like acceptor. ResearchGate. [Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]
-
Comparison of surface structures of poly(ethyl methacrylate) and poly(ethyl acrylate) in different chemical environments. RSC Publishing. [Link]
-
Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. [Link]
-
Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Scientific & Academic Publishing. [Link]
-
Michael addition reaction for ethyl cyanoacrylate (R 1 = H, R 2 = CN, R... ResearchGate. [Link]
-
Synthesis and styrene copolymerization of alkoxy ring-substituted 2- methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
-
2-Hydroxyethyl Methacrylate, Methyl Methacrylate and Ethyl Acrylate Sensitisation: A 7-Year Retrospective Study. PubMed. [Link]
-
ChemInform Abstract: A Study on the Phase Transfer Catalyzed Michael Addition. ResearchGate. [Link]
-
Ethyl 3-Ethoxyacrylate. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Describing Chemical Reactivity with Frontier Molecular Orbitalets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Applications of Ethyl (E)-3-Ethoxy-2-Methylacrylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl (E)-3-ethoxy-2-methylacrylate has emerged as a valuable and versatile C5 synthon, particularly in the synthesis of heterocyclic compounds with significant biological activity. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative reagents and supported by experimental data to inform synthetic strategy and methodological choices.
Core Application: A Gateway to Bioactive Pyrazolo[1,5-a]pyrimidines
The most prominent application of ethyl (E)-3-ethoxy-2-methylacrylate is in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. This heterocyclic system is the core of several drug candidates, most notably Respiratory Syncytial Virus (RSV) fusion inhibitors.[1] The reaction proceeds via a cyclocondensation reaction with 3-amino-1H-pyrazoles.
Reaction Mechanism and the Advantage of Ethyl (E)-3-Ethoxy-2-Methylacrylate
The synthesis of the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 1,3-bisnucleophilic 3-aminopyrazole with a 1,3-bielectrophilic partner.[2] Ethyl (E)-3-ethoxy-2-methylacrylate serves as an efficient 1,3-bielectrophile. The reaction mechanism is believed to proceed through an initial Michael addition of the exocyclic amino group of the 3-aminopyrazole to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization with subsequent elimination of ethanol to afford the aromatic pyrazolo[1,5-a]pyrimidine system.
The presence of the ethoxy group at the 3-position makes it an excellent leaving group during the final aromatization step. The methyl group at the 2-position can influence the regioselectivity of the initial nucleophilic attack and the electronic properties of the resulting pyrimidine ring.
Caption: Generalized reaction pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.
Comparative Analysis with Alternative 1,3-Bielectrophiles
While ethyl (E)-3-ethoxy-2-methylacrylate is a key reagent, several other classes of 1,3-bielectrophiles are employed for the synthesis of pyrazolo[1,5-a]pyrimidines. The choice of reagent can significantly impact reaction conditions, yields, and the substitution pattern of the final product.
| Reagent Class | Example | Resulting Substituent Pattern | Typical Reaction Conditions | Advantages | Disadvantages |
| β-Alkoxyacrylates | Ethyl (E)-3-ethoxy-2-methylacrylate | Varied substitution at C5 and C6 | Often requires heating in a high-boiling solvent (e.g., acetic acid) | Good yields, clean conversion, introduces specific alkyl/aryl groups. | May require specific precursor synthesis. |
| β-Diketones | Acetylacetone | Alkyl or aryl groups at C5 and C7 | Acid or base catalysis, often with heating.[2] | Readily available, versatile for C5/C7 substitution. | Can lead to regioisomeric mixtures with unsymmetrical diketones. |
| β-Ketoesters | Ethyl acetoacetate | An oxo or hydroxyl group at C7 and an alkyl/aryl group at C5.[3][4] | Typically requires acidic or basic conditions and heating.[5] | Widely available, provides access to 7-hydroxypyrazolo[1,5-a]pyrimidines. | Can require harsher conditions, potentially leading to side products. |
| β-Enaminones | 3-(Dimethylamino)acrylophenone | Varied substitution, often aryl groups.[6] | Can proceed under milder conditions, sometimes microwave-assisted.[7] | High regioselectivity, often good to excellent yields. | Enaminone precursors may need to be synthesized. |
| β-Ketonitriles | 3-Oxobutanenitrile | An amino group at C7 and an alkyl/aryl group at C5.[3] | Often requires base catalysis. | Provides a route to C7-amino substituted pyrazolo[1,5-a]pyrimidines. | Nitrile group can be sensitive to reaction conditions. |
Experimental Data: A Head-to-Head Comparison
Direct comparative studies are limited in the literature. However, by compiling data from various sources, we can infer the relative performance of different approaches.
| Precursors | Product | Catalyst/Solvent | Time | Yield | Reference |
| 3-Amino-4-carbethoxypyrazole + 3-Dimethylamino-4'-ethylacrylophenone | Ethyl 7-(p-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | Acetic Acid | 20 h (reflux) | Not specified, crystalline product | [8] |
| 5-Aminopyrazoles + 1,3-Diketones/β-Ketoesters | Various 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines | H₂SO₄ / Acetic Acid | Not specified | 87-95% | [2] |
| 3-Aminopyrazole + Ethyl Acetoacetate | 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine | Not specified | Not specified | Good | [5] |
| 5-Aminopyrazoles + Enaminones | Various pyrazolo[1,5-a]pyrimidines | Acetic Acid | Not specified | Moderate | [6] |
Note: The yields and reaction conditions are highly substrate-dependent and the data presented is for illustrative purposes.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
The following is a representative, generalized protocol based on procedures found in the literature for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Synthesis of Ethyl 7-(p-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate [8]
-
To a solution of 3-amino-4-carbethoxypyrazole (3.10 g) in glacial acetic acid (25 mL), add 3-dimethylamino-4'-ethylacrylophenone (4.07 g). The 3-aminopyrazole acts as the nucleophile, and the enaminone is the 1,3-bielectrophile. Acetic acid serves as both the solvent and an acid catalyst.
-
Heat the reaction mixture to reflux for 20 hours. The elevated temperature is necessary to overcome the activation energy for both the initial Michael addition and the subsequent cyclization and aromatization steps.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). This allows for the determination of the reaction's completion.
-
Upon completion, cool the reaction mixture to room temperature. This will often induce precipitation of the product.
-
Recover the product by filtration. The solid product is separated from the solvent and any soluble impurities.
-
Wash the solid with a suitable solvent (e.g., cold ethanol) to remove residual acetic acid and impurities.
-
Dry the product under vacuum to obtain the crystalline ethyl 7-(p-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Caption: A typical experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Other Potential Applications
While the synthesis of precursors for RSV fusion inhibitors is the most well-documented application, the pyrazolo[1,5-a]pyrimidine scaffold is also being explored in other areas:
-
Agrochemicals: Some pyrazolo[1,5-a]pyrimidine derivatives have shown potential as antifungal agents, demonstrating efficacy against agriculturally significant pathogens like Colletotrichum capsici and Pyricularia oryzae.[9]
-
Medicinal Chemistry: Beyond RSV inhibitors, this heterocyclic system is a privileged scaffold in medicinal chemistry and is being investigated for its potential as anticancer and anti-inflammatory agents, as well as protein kinase inhibitors.[10][11]
-
Materials Science: Certain pyrazolo[1,5-a]pyrimidine derivatives exhibit interesting photophysical properties and are being explored for applications as dyes and pigments.[7][12]
The application of ethyl (E)-3-ethoxy-2-methylacrylate in polymer chemistry is not well-documented in the current literature. While other acrylate and methacrylate monomers are widely used in polymer synthesis, the specific structure of this compound may not lend itself as readily to polymerization or may not impart desirable properties to the resulting polymer compared to simpler acrylate monomers.[13][14][15]
Conclusion and Future Outlook
Ethyl (E)-3-ethoxy-2-methylacrylate is a valuable and efficient reagent for the synthesis of substituted pyrazolo[1,5-a]pyrimidines, which are key intermediates in the development of pharmaceuticals, particularly RSV fusion inhibitors. Its performance is comparable to other 1,3-bielectrophiles, with the specific choice of reagent being dictated by the desired substitution pattern of the target molecule and the availability of starting materials. The continued exploration of the reactivity of ethyl (E)-3-ethoxy-2-methylacrylate and related compounds is likely to lead to the discovery of new synthetic methodologies and the development of novel bioactive molecules. As the demand for efficient and selective synthetic routes to complex heterocyclic systems grows, the importance of versatile building blocks like ethyl (E)-3-ethoxy-2-methylacrylate is set to increase.
References
-
Al-Azmi, A. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Chemistry, 23(6), 721-743. Available at: [Link]
-
Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model. (n.d.). ACS Publications. Retrieved from [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Bentham Science. Retrieved from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of Ethyl 7-(p-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). Google Patents.
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel alkoxyamines for the successful controlled polymerization of styrene and methacrylates. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of preparation procedure on polymer composition: synthesis and characterisation of polymethacrylates bearing β-D-glucopyranoside and β-D-galactopyranoside residues. (n.d.). SemOpenAlex. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis of new pyrazolo pyrimidine disazo dyes, theoretical and experimental comparison of their characteristic properties and in silico prediction of their possible antibacterial activity. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. (n.d.). JETIR. Retrieved from [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers. (n.d.). SCIRP. Retrieved from [Link]
-
Synthesis and polymerization of bio-based acrylates: a review. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Application of Reactive Acrylic Latexes: Effect of Particle Morphology. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Novel alkoxyamines for the successful controlled polymerization of styrene and methacrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. metaphactory [semopenalex.org]
- 14. Advancements in Polymer Science: Synthesis, Characterization, and Biomedical Applications of Homopolymers and Copolymers [scirp.org]
- 15. Synthesis and polymerization of bio-based acrylates: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl (E)-3-ethoxy-2-methylacrylate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of ethyl (E)-3-ethoxy-2-methylacrylate (CAS No. 1085699-23-5). As a research chemical, its proper management is paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist, offering insights into the causality behind each procedural step, grounded in established safety protocols and chemical hazard data.
Core Principles: Hazard Assessment and Proactive Mitigation
Effective disposal begins with a thorough understanding of the risks. Ethyl (E)-3-ethoxy-2-methylacrylate is an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1] The primary objective is to minimize exposure and prevent its release into the environment.
Hazard Profile Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the hazards associated with this compound.[1]
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |
Data sourced from PubChem CID 12637823.[1]
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, a stringent PPE protocol is non-negotiable. The selection of PPE is a critical control measure designed to create a barrier between the researcher and the chemical.
-
Hand Protection: Wear chemically resistant nitrile gloves. Acrylate monomers are known to penetrate latex and vinyl gloves rapidly.[2] If significant handling is required, consider double-gloving.
-
Eye Protection: Use chemical safety goggles or a face shield that provides comprehensive protection against splashes.[3]
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, such as bulk transfers, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of ethyl (E)-3-ethoxy-2-methylacrylate should occur within a certified chemical fume hood to prevent inhalation of vapors.
The Disposal Workflow: From Benchtop to Final Disposition
The disposal of this chemical is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] It is the responsibility of the waste generator—the researcher—to ensure the process is initiated correctly.[4] The following workflow illustrates the decision-making and procedural steps.
Sources
Mastering the Safe Handling of Ethyl (E)-3-ethoxy-2-methylacrylate: A Guide for Laboratory Professionals
For the innovative researcher, scientist, and drug development professional, the pursuit of discovery is paramount. However, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of ethyl (E)-3-ethoxy-2-methylacrylate, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
Ethyl (E)-3-ethoxy-2-methylacrylate is a valuable reagent, but it demands respect. According to its Globally Harmonized System (GHS) classification, this compound presents several hazards. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Some data also suggests it may be harmful if swallowed, in contact with skin, or inhaled.[3] A thorough understanding of these risks is the first step in mitigating them effectively.
Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling ethyl (E)-3-ethoxy-2-methylacrylate. The following table summarizes the essential PPE and provides insights into making the correct choices for your specific laboratory environment.
| PPE Component | Specifications and Rationale |
| Hand Protection | Type: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling acrylates.[4][5] Rationale: Acrylates can cause skin irritation and may be absorbed through the skin.[3][6] Nitrile and butyl gloves offer good resistance to this class of chemicals. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Type: Safety glasses with side shields are the minimum requirement. However, for splash hazards, chemical safety goggles are strongly recommended.[7] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing. Rationale: This compound is classified as causing serious eye irritation.[1][2][3][8] Protecting your eyes from direct contact is critical to prevent injury. |
| Skin and Body Protection | Type: A standard laboratory coat should be worn and kept buttoned. For tasks with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is advised. Rationale: This protects your skin and personal clothing from accidental contact with the chemical. |
| Respiratory Protection | Type: An appropriate respirator with an organic vapor (OV) cartridge should be used when engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits.[9][10] Rationale: The vapors of ethyl (E)-3-ethoxy-2-methylacrylate can cause respiratory tract irritation.[1][2] A respirator protects you from inhaling these harmful vapors. A proper fit test and a cartridge change-out schedule are essential for effective respiratory protection. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures a safe working environment.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of ethyl (E)-3-ethoxy-2-methylacrylate.
-
Designate and Prepare a Work Area : All handling of ethyl (E)-3-ethoxy-2-methylacrylate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Assemble and Inspect PPE : Before handling the chemical, gather all necessary PPE as outlined in the table above. Thoroughly inspect gloves for any tears or pinholes.
-
Gather Materials : Ensure all necessary labware and reagents are within the designated work area to avoid unnecessary movement and potential for spills.
-
Don PPE : Put on your lab coat, followed by safety goggles and/or a face shield, and finally, your chemical-resistant gloves.
-
Chemical Handling : When dispensing or using the chemical, always keep containers closed when not in use. Use caution to avoid splashing.
-
Secure Containers : After use, ensure the primary container is tightly sealed.
-
Decontaminate Work Area : Wipe down the work surface with an appropriate cleaning agent.
-
Doff PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid and correct response is crucial.
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Cleanup
For small spills (less than 100 mL) within a fume hood:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Ensure Proper PPE : Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain and absorb the spill.[7]
-
Collect Absorbent Material : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste : All cleanup materials should be treated as hazardous waste and disposed of accordingly.[12]
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of ethyl (E)-3-ethoxy-2-methylacrylate and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Accumulation and Labeling Workflow
Caption: Workflow for the proper disposal of chemical waste.
-
Waste Segregation : Do not mix ethyl (E)-3-ethoxy-2-methylacrylate waste with other waste streams unless specifically instructed to do so by your institution's EHS guidelines.
-
Container Selection : Use a chemically compatible and properly sealed container for liquid waste. Ensure the container is in good condition and will not leak.
-
Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate percentages if it is a mixture.[7]
-
Storage : Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment.
-
Disposal : Follow your institution's procedures for hazardous waste pickup.[13] Never dispose of this chemical down the drain or in the regular trash.[14] Empty containers that held this chemical must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.[13]
By integrating these detailed procedures into your daily laboratory operations, you build a robust culture of safety. This proactive approach not only protects you and your colleagues but also ensures the continued success of your vital research endeavors.
References
-
PubChem. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Ethyl Acrylate Hazardous Substance Fact Sheet. Retrieved from [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Ethyl Methacrylate. Retrieved from [Link]
-
3M. (n.d.). 3M 6001 Organic Vapor Cartridges. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Ethyl methacrylate. Retrieved from [Link]
-
Apollo Scientific. (n.d.). Ethyl (E)-3-ethoxy-2-methylacrylate. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethoxyethyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Redox. (2020). Safety Data Sheet EM211/EOEOEA. Retrieved from [Link]
-
Ayers International. (n.d.). MSDS Ethyl Acrylate. Retrieved from [Link]
-
PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]
-
Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]
-
University of Wollongong. (2018). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety. Retrieved from [Link]
Sources
- 1. wwhardware.com [wwhardware.com]
- 2. kinco.com [kinco.com]
- 3. ayersintl.com [ayersintl.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. allergyasthmatech.com [allergyasthmatech.com]
- 10. pksafety.com [pksafety.com]
- 11. nj.gov [nj.gov]
- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 13. vumc.org [vumc.org]
- 14. danr.sd.gov [danr.sd.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
